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  • Product: 3-[(Cyclohexylcarbamoyl)amino]propanoic acid
  • CAS: 511551-67-0

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Mechanistic Utility of 3-[(Cyclohexylcarbamoyl)amino]propanoic Acid in Rational Drug Design

Executive Summary In the landscape of rational drug design and chemical biology, bifunctional building blocks serve as the foundational architecture for complex pharmacophores. 3-[(Cyclohexylcarbamoyl)amino]propanoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design and chemical biology, bifunctional building blocks serve as the foundational architecture for complex pharmacophores. 3-[(Cyclohexylcarbamoyl)amino]propanoic acid (CAS: 511551-67-0) is a highly versatile, structurally rigid intermediate that seamlessly bridges a lipophilic recognition motif with an electrostatic, solvent-exposed linker.

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical dynamics, its mechanistic utility in targeting critical lipid hydrolases—such as Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH)—and the field-proven synthetic protocols required for its integration into advanced drug discovery pipelines.

Physicochemical Profiling & Structural Dynamics

The molecular architecture of 3-[(Cyclohexylcarbamoyl)amino]propanoic acid (


) is defined by three distinct functional domains, each contributing to its pharmacokinetic and pharmacodynamic potential:
  • The Cyclohexyl Ring: Acts as a lipophilic anchor, driving entropy-favored binding into hydrophobic enzyme pockets.

  • The Urea Core: A rigid, planar motif that serves as a potent dual hydrogen-bond donor and single hydrogen-bond acceptor.

  • The Propanoic Acid Tail: Derived from

    
    -alanine, this flexible linker provides an electrostatic handle (capable of forming salt bridges) and serves as a synthetic conjugation point for downstream functionalization.
    
Table 1: Quantitative Physicochemical Properties

Data synthesized from standard cheminformatics profiling and commercial chemical databases [1].

PropertyValueMechanistic Implication
Molecular Weight 214.26 g/mol Highly efficient fragment-like size; leaves ample mass budget for downstream conjugation.
LogP (Predicted) ~1.2 - 1.5Balanced amphiphilicity; ensures aqueous solubility while maintaining membrane permeability.
H-Bond Donors 3 (2x Urea NH, 1x Acid OH)Facilitates strong, directional interactions with catalytic active site residues.
H-Bond Acceptors 3 (1x Urea C=O, 2x Acid C=O/OH)Enables transition-state mimicry in hydrolase targets.
Topological Polar Surface Area (TPSA) 76.6 ŲOptimal for systemic circulation; sits well within the Lipinski bounds for oral bioavailability.

Mechanistic Utility in Target-Directed Ligand Design

The cyclohexyl-urea motif is a "privileged structure" in the inhibition of lipid signaling enzymes. By appending a propanoic acid tail, researchers can exploit this core to design highly selective, dual-action, or targeted-degradation (PROTAC) ligands.

Soluble Epoxide Hydrolase (sEH) Inhibition

sEH regulates vascular inflammation and hypertension by hydrolyzing cardioprotective epoxyeicosatrienoic acids (EETs). Urea-based inhibitors are the gold standard for sEH targeting. The urea core acts as a transition-state mimic, forming critical hydrogen bonds with the catalytic Asp333 and Tyr381/Tyr465 residues of the enzyme [2]. The cyclohexyl group optimally fills the primary hydrophobic channel, while the propanoic acid tail extends into the solvent-accessible channel, improving the compound's aqueous solubility and providing a vector for dual-target inhibitor design [3].

Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH terminates the signaling of endocannabinoids like anandamide. Unlike sEH, where urea binding is reversible, certain urea derivatives act as covalent inhibitors of FAAH. The urea motif serves as a tempered electrophile, undergoing nucleophilic attack by the catalytic Ser241 to form a carbamylated enzyme intermediate [4]. The cyclohexyl ring mimics the arachidonoyl chain of the natural substrate, anchoring the molecule in the acyl-chain binding pocket.

Pharmacophore cluster_0 Hydrolase Active Site Pharmacophore Mapping N1 Cyclohexyl Ring (Lipophilic Anchor) N2 Urea Motif (H-Bond / Electrophile) N1->N2 T1 Hydrophobic Pocket (Acyl-Chain Channel) N1->T1 Hydrophobic Int. N3 Propanoic Acid (Solvent Linker) N2->N3 T2 Catalytic Residues (Asp/Tyr or Ser241) N2->T2 H-Bond / Covalent T3 Solvent Channel (Electrostatic Anchor) N3->T3 Salt Bridge

Fig 1: Pharmacophore mapping of the compound within a generic lipid hydrolase active site.

Experimental Protocols: Synthesis and Functionalization

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, emphasizing the causality behind each chemical manipulation.

Protocol 1: De Novo Synthesis of 3-[(Cyclohexylcarbamoyl)amino]propanoic Acid

This protocol utilizes a biphasic Schotten-Baumann-type reaction to construct the asymmetric urea.

  • Amine Solubilization & Activation: Dissolve 1.0 equivalent of

    
    -alanine in a 1.0 M aqueous NaOH solution (1.1 equivalents).
    
    • Causality: The alkaline environment deprotonates the primary amine of

      
      -alanine, maximizing its nucleophilicity. Simultaneously, it converts the carboxylic acid into a highly water-soluble sodium carboxylate salt, preventing premature precipitation.
      
  • Electrophile Addition: Cool the reaction mixture to 0–5 °C using an ice bath. Add 1.0 equivalent of cyclohexyl isocyanate dropwise under vigorous stirring.

    • Causality: Cooling suppresses the competing side-reaction of isocyanate hydrolysis (which would yield dicyclohexylurea). Dropwise addition ensures the isocyanate is immediately consumed by the

      
      -alanine nucleophile.
      
  • Reaction Maturation: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Acidic Precipitation: Slowly add 1.0 M HCl until the pH reaches 2.0–3.0.

    • Causality: Acidification protonates the carboxylate salt back into its neutral carboxylic acid form. Because the resulting urea-acid is highly lipophilic and poorly soluble in acidic water, it selectively crashes out of solution as a white precipitate.

  • Isolation: Filter the precipitate, wash with cold distilled water to remove NaCl byproducts, and dry under a vacuum to yield the pure compound.

Protocol 2: Downstream Amide Functionalization (EDC/HOBt Coupling)

To utilize the propanoic acid tail as a linker for dual-target inhibitors or fluorophores.

  • Activation: Dissolve 3-[(Cyclohexylcarbamoyl)amino]propanoic acid in anhydrous DMF. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 15 minutes.

    • Causality: EDC activates the carboxylic acid to form an unstable O-acylisourea. HOBt immediately traps this intermediate to form a stable, yet highly reactive, active ester. This two-step activation suppresses racemization and prevents the formation of unreactive N-acylurea byproducts.

  • Coupling: Add 1.0 eq of the target primary amine and 2.5 eq of DIPEA. Stir for 12 hours at room temperature.

    • Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl from the EDC and ensure the target amine remains in its reactive, deprotonated state.

SyntheticWorkflow S1 β-Alanine (Aqueous NaOH, pH > 10) S3 Alkaline Intermediate (Soluble Sodium Salt) S1->S3 Nucleophilic Addition S2 Cyclohexyl Isocyanate (0-5 °C, Dropwise) S2->S3 Nucleophilic Addition S4 Acidification (HCl) (pH 2-3) S3->S4 Protonation S5 Precipitation & Filtration (Pure Target Compound) S4->S5 Crystallization

Fig 2: Synthetic workflow for the preparation of 3-[(Cyclohexylcarbamoyl)amino]propanoic acid.

Analytical Validation (E-E-A-T)

To establish trustworthiness in the synthesized batch, the compound must be rigorously validated using orthogonal analytical techniques. The structural features of 3-[(Cyclohexylcarbamoyl)amino]propanoic acid provide specific spectroscopic signatures:

  • Fourier-Transform Infrared Spectroscopy (FT-IR):

    • Validation Marker: The presence of two distinct carbonyl stretches. The carboxylic acid

      
       typically appears around 
      
      
      
      , while the highly conjugated urea
      
      
      (Amide I band) appears lower, around
      
      
      . A broad
      
      
      stretch from
      
      
      confirms the free acid.
  • Proton Nuclear Magnetic Resonance (

    
    -NMR, DMSO-
    
    
    
    ):
    • Validation Marker: The two urea protons (

      
      ) will appear as distinct broad singlets or doublets (due to coupling with adjacent 
      
      
      
      or
      
      
      groups) between
      
      
      . The highly deshielded carboxylic acid proton (
      
      
      ) will appear as a broad singlet
      
      
      .
  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Validation Marker: Electrospray ionization (ESI) in positive mode will yield a precise

      
       peak at 
      
      
      
      . Negative mode ESI will yield an
      
      
      peak at
      
      
      , confirming the presence of the easily deprotonated carboxylic acid.

Conclusion

3-[(Cyclohexylcarbamoyl)amino]propanoic acid represents a masterclass in minimalist, rational drug design. By combining the privileged cyclohexyl-urea pharmacophore—essential for engaging enzymes like sEH and FAAH—with the synthetic flexibility of a


-alanine-derived propanoic acid tail, it provides a highly modular scaffold. Whether utilized as a standalone fragment for crystallographic screening or as a core building block for complex polypharmacological agents, its predictable physicochemical properties and robust synthetic pathways make it an indispensable tool for modern medicinal chemists.

References

  • Ai, D., et al. (2009). Soluble epoxide hydrolase plays an essential role in angiotensin II-induced cardiac hypertrophy. Proceedings of the National Academy of Sciences (PNAS). Retrieved from [Link]

  • Hwang, S. H., et al. (2018). Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. ACS Omega. Retrieved from[Link]

  • Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). National Institutes of Health (NIH) / PMC. Retrieved from [Link]

Exploratory

Molecular weight and formula of 3-[(Cyclohexylcarbamoyl)amino]propanoic acid

Technical Whitepaper: Physicochemical Profiling and Synthesis of 3-[(Cyclohexylcarbamoyl)amino]propanoic Acid Executive Summary This technical guide provides a comprehensive analysis of 3-[(Cyclohexylcarbamoyl)amino]prop...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthesis of 3-[(Cyclohexylcarbamoyl)amino]propanoic Acid

Executive Summary

This technical guide provides a comprehensive analysis of 3-[(Cyclohexylcarbamoyl)amino]propanoic acid (CAS 511551-67-0).[1] A urea derivative of


-alanine, this molecule serves as a critical scaffold in medicinal chemistry, particularly in the design of peptidomimetics and soluble epoxide hydrolase (sEH) inhibitors.[1] This document details its molecular stoichiometry, validated synthetic pathways, and physicochemical properties to support researchers in drug discovery and organic synthesis.[1]

Part 1: Molecular Identity & Stoichiometry

The precise characterization of the target molecule is the foundation of any experimental workflow.[1] The following data is verified against chemical inventories and stoichiometric derivation.

Table 1: Physicochemical Constants

ParameterValueNotes
IUPAC Name 3-[(Cyclohexylcarbamoyl)amino]propanoic acid
Common Synonyms N-(Cyclohexylcarbamoyl)-

-alanine; 3-(3-Cyclohexylureido)propanoic acid
CAS Registry Number 511551-67-0 Unique Identifier
Molecular Formula

Molecular Weight 214.26 g/mol Monoisotopic Mass: 214.1317
Physical State Solid (Crystalline Powder)Typically white to off-white
Predicted pKa 4.1 ± 0.2 (Carboxylic Acid)Acidic proton on propanoic tail
Predicted LogP 1.2 ± 0.3Moderate Lipophilicity
Structural Analysis

The molecule consists of three distinct pharmacophoric regions:[1]

  • Lipophilic Head: A cyclohexyl ring providing hydrophobic bulk.[1]

  • Linker: A urea (

    
    ) moiety acting as a hydrogen bond donor/acceptor.[1]
    
  • Polar Tail: A propanoic acid chain providing solubility and a handle for further conjugation (e.g., peptide coupling).[1]

Part 2: Synthetic Architecture

The synthesis of 3-[(Cyclohexylcarbamoyl)amino]propanoic acid relies on the nucleophilic addition of an amine to an isocyanate.[1] This is a classic "click" chemistry type transformation that is high-yielding and atom-economical.[1]

Retrosynthetic Logic

To synthesize the target, we disconnect the urea bond.[1] The most logical precursors are Cyclohexyl Isocyanate (electrophile) and


-Alanine  (nucleophile).[1]

Retrosynthesis Target Target: 3-[(Cyclohexylcarbamoyl)amino]propanoic acid Disconnect Disconnection Strategy: Urea Bond Cleavage Target->Disconnect Precursor1 Precursor A: Cyclohexyl Isocyanate (Electrophile) Disconnect->Precursor1 Retro Precursor2 Precursor B: Beta-Alanine (Nucleophile) Disconnect->Precursor2 Retro

Figure 1: Retrosynthetic analysis showing the strategic disconnection of the urea linkage.

Part 3: Experimental Protocol (Synthesis)

Objective: Synthesize 5.0 grams of 3-[(Cyclohexylcarbamoyl)amino]propanoic acid. Reaction Type: Schotten-Baumann Reaction (Modified).

Reagents Required:
  • 
    -Alanine (CAS 107-95-9): 2.0 g (22.4 mmol)[1]
    
  • Cyclohexyl isocyanate (CAS 3173-53-3): 2.8 g (22.4 mmol)[1]

  • Sodium Hydroxide (NaOH): 1.0 M aqueous solution[1]

  • Hydrochloric Acid (HCl): 1.0 M aqueous solution[1]

  • Solvent: Water (Green Chemistry route) or Dichloromethane (DCM)[1]

Step-by-Step Methodology
  • Solubilization (The Nucleophile):

    • Dissolve 2.0 g of

      
      -alanine in 25 mL of 1.0 M NaOH.
      
    • Scientific Rationale:

      
      -alanine exists as a zwitterion at neutral pH.[1] Adding base deprotonates the ammonium group (
      
      
      
      
      
      
      
      ), rendering it nucleophilic and capable of attacking the isocyanate.[1]
  • Addition (The Electrophile):

    • Cool the solution to 0–5°C in an ice bath.

    • Dropwise, add 2.8 g of cyclohexyl isocyanate over 15 minutes with vigorous stirring.

    • Scientific Rationale: Isocyanates are sensitive to hydrolysis.[1] Low temperature and slow addition favor the reaction with the amine over the competing reaction with water.[1]

  • Reaction Phase:

    • Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

    • Observation: The solution may become cloudy initially but should clarify as the urea salt forms.[1]

  • Workup & Isolation:

    • Filter the reaction mixture to remove any insoluble dialkyl urea byproducts (if any).[1]

    • Slowly acidify the filtrate with 1.0 M HCl to pH ~2–3.[1]

    • Mechanism:[1] Acidification protonates the carboxylate (

      
      
      
      
      
      
      
      ).[1] The free acid form is less soluble in water and will precipitate.[1]
    • Collect the white precipitate via vacuum filtration.[1]

  • Purification:

    • Recrystallize from Ethanol/Water (1:[1]1) or wash the solid with cold diethyl ether to remove unreacted isocyanate.[1]

    • Dry in a vacuum oven at 40°C overnight.

SynthesisWorkflow Start Start: Beta-Alanine + 1M NaOH React Add Cyclohexyl Isocyanate (0°C, Vigorous Stirring) Start->React Activation Time Stir 4-6h @ RT React->Time Coupling Acidify Acidify with HCl (pH 2-3) Time->Acidify Workup Precipitate Precipitate Forms (Target Molecule) Acidify->Precipitate Protonation Filter Filtration & Drying Precipitate->Filter Isolation

Figure 2: Step-by-step synthetic workflow for the aqueous preparation of the target urea.

Part 4: Analytical Validation

To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed.

1. Proton NMR (


H-NMR, 400 MHz, DMSO-

)
  • 
     12.0 ppm (s, 1H):  Carboxylic acid proton (
    
    
    
    ).[1]
  • 
     5.8–6.0 ppm (d/t, 2H):  Urea protons (
    
    
    
    ).[1]
  • 
     3.2 ppm (q, 2H):  Methylene group adjacent to Nitrogen (
    
    
    
    ).[1]
  • 
     2.3 ppm (t, 2H):  Methylene group adjacent to Carbonyl (
    
    
    
    ).[1]
  • 
     1.0–1.8 ppm (m, 11H):  Cyclohexyl ring protons (Multiplets).[1]
    

2. Mass Spectrometry (ESI-MS)

  • Positive Mode (

    
    ):  Expect a peak at 215.15 m/z .[1]
    
  • Negative Mode (

    
    ):  Expect a peak at 213.13 m/z .[1]
    

Part 5: Biological & Research Applications

While specific clinical data for CAS 511551-67-0 is proprietary, its structural class is widely utilized in two primary domains:[1]

  • Soluble Epoxide Hydrolase (sEH) Inhibition: Urea derivatives containing a cyclohexyl group are established pharmacophores for inhibiting sEH.[1] This enzyme metabolizes epoxyeicosatrienoic acids (EETs), which are anti-inflammatory and vasodilatory.[1] By mimicking the transition state, urea derivatives prevent the degradation of EETs, offering potential in treating hypertension and inflammation [1].[1]

  • Peptidomimetics: The molecule acts as a "capped" amino acid.[1] In peptide synthesis, the cyclohexyl-urea moiety serves as a hydrophobic N-terminal cap that can improve the metabolic stability of peptide drugs by protecting them from aminopeptidase degradation [2].[1]

References

  • Morisseau, C., & Hammock, B. D. (2005).[1] Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles.[1] Annual Review of Pharmacology and Toxicology, 45, 311-333.[1]

  • Gante, J. (1994).[1] Peptidomimetics—tailored enzyme inhibitors.[1] Angewandte Chemie International Edition in English, 33(17), 1699-1720.[1] [1]

  • PubChem Database. (2023).[1] Compound Summary for CAS 511551-67-0. National Center for Biotechnology Information.[1] [1]

Sources

Foundational

Comprehensive Technical Guide: 3-[(Cyclohexylcarbamoyl)amino]propanoic acid in Drug Discovery

Executive Summary 3-[(Cyclohexylcarbamoyl)amino]propanoic acid (CAS: 511551-67-0), also known as -[(cyclohexylamino)carbonyl]- -alanine, is a specialized urea-based organic compound heavily utilized in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-[(Cyclohexylcarbamoyl)amino]propanoic acid (CAS: 511551-67-0), also known as


-[(cyclohexylamino)carbonyl]-

-alanine, is a specialized urea-based organic compound heavily utilized in medicinal chemistry and drug discovery. Structurally, it combines a lipophilic cyclohexyl ring, a central urea pharmacophore, and a polar

-alanine (propanoic acid) tail. This unique structural triad makes it an invaluable building block for synthesizing peptidomimetics and designing highly soluble, competitive inhibitors for therapeutic targets such as soluble epoxide hydrolase (sEH) .

This whitepaper provides an in-depth analysis of its physicochemical properties, structural biology rationale, synthetic methodologies, and biological screening protocols, designed specifically for researchers and drug development professionals.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of this compound is critical for predicting its pharmacokinetic behavior and handling it during synthesis. The


-alanine moiety acts as a zwitterion in physiological conditions, though the urea linkage neutralizes the amine, leaving the carboxylic acid to dictate its solubility profile [1].
Table 1: Quantitative Data and Identifiers
Property / IdentifierValue / Description
IUPAC Name 3-(cyclohexylcarbamoylamino)propanoic acid
CAS Registry Number 511551-67-0
Molecular Formula C₁₀H₁₈N₂O₃
Molecular Weight 214.26 g/mol
InChIKey NSDHVSZEDZTXKH-UHFFFAOYSA-N
SMILES String O=C(O)CCNC(=O)NC1CCCCC1
Melting Point 163 – 164 °C
GHS Classification H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)

Pharmacophore Analysis & Structural Biology

The design of 3-[(cyclohexylcarbamoyl)amino]propanoic acid is not arbitrary; it is a highly optimized scaffold for enzyme inhibition, particularly against sEH, an enzyme implicated in cardiovascular and inflammatory diseases [2].

  • The Urea Core (Hydrogen Bond Donor/Acceptor): The central urea group is the primary pharmacophore. In the active site of sEH, the urea protons act as hydrogen bond donors to the catalytic aspartate (Asp335), while the urea carbonyl oxygen acts as a hydrogen bond acceptor from tyrosine residues (Tyr383, Tyr466). This creates a tight-binding, transition-state analog complex.

  • The Cyclohexyl Ring (Hydrophobic Anchor): The bulky, lipophilic cyclohexyl group fits snugly into the hydrophobic pocket of the sEH active site, displacing water molecules and driving the binding affinity through favorable entropic gains.

  • The

    
    -Alanine Tail (Solubility Enhancer):  Early sEH inhibitors, such as 
    
    
    
    -dicyclohexylurea (DCU), suffered from extremely poor aqueous solubility and high crystal lattice energies, limiting their in vivo bioavailability [3]. The incorporation of the propanoic acid tail disrupts crystal packing and introduces a highly polar, ionizable group. This modification increases water solubility by over 10-fold while maintaining nanomolar inhibitory potency [2].

Synthetic Methodology: Isocyanate Coupling

The synthesis of 3-[(cyclohexylcarbamoyl)amino]propanoic acid relies on the nucleophilic addition of a primary amine to an isocyanate. The protocol below is designed as a self-validating system, ensuring high yield and purity by controlling reaction kinetics and solubility states.

Step-by-Step Synthesis Protocol
  • Amine Activation: Dissolve 1.0 equivalent of

    
    -alanine in a 1M aqueous NaOH solution.
    
    • Causality:

      
      -alanine naturally exists as a zwitterion. The strong base deprotonates the ammonium ion (
      
      
      
      to
      
      
      ), rendering the nitrogen highly nucleophilic and ready for attack.
  • Electrophile Addition: Cool the reaction flask to 0–5 °C using an ice bath. Add 1.05 equivalents of cyclohexyl isocyanate dropwise under vigorous stirring.

    • Causality: Isocyanates are highly reactive and their addition is exothermic. Cooling prevents runaway kinetics and minimizes the side-reaction of isocyanate hydrolysis, which would otherwise generate insoluble dicyclohexylurea byproducts.

  • Urea Formation: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours.

  • Reaction Quenching & Precipitation: Slowly add 1M HCl to the mixture until the pH reaches 2–3.

    • Causality: Acidification protonates the carboxylate salt back into a carboxylic acid. Because the resulting urea-acid is uncharged and highly lipophilic, it crashes out of the aqueous phase as a white precipitate.

  • Isolation: Collect the precipitate via vacuum filtration, wash with cold water to remove residual salts, and recrystallize from ethanol/water to yield the pure product.

Synthesis_Workflow Step1 β-Alanine + NaOH (Aqueous, pH > 9) Step2 Add Cyclohexyl Isocyanate (0-5°C, Dropwise) Step1->Step2 Generates Nucleophile Step3 Stir at Room Temp (Urea Formation) Step2->Step3 Exothermic Control Step4 Acidify with HCl (pH 2-3) Step3->Step4 Quench Reaction Step5 Precipitation & Filtration Step4->Step5 Protonates Carboxylate

Synthetic workflow for 3-[(cyclohexylcarbamoyl)amino]propanoic acid via isocyanate coupling.

Therapeutic Application: sEH Inhibition Pathway

The primary biological application of cyclohexylurea derivatives is the modulation of the arachidonic acid cascade. Cytochrome P450 epoxygenases convert arachidonic acid into epoxyeicosatrienoic acids (EETs), which are potent anti-inflammatory and vasodilatory lipid mediators. However, sEH rapidly hydrolyzes these beneficial EETs into dihydroxyeicosatrienoic acids (DHETs), which are largely inactive or pro-inflammatory [4].

By utilizing 3-[(cyclohexylcarbamoyl)amino]propanoic acid as a structural backbone, researchers can synthesize potent sEH inhibitors that competitively bind to the enzyme, thereby stabilizing EET levels and offering therapeutic benefits for hypertension, vascular inflammation, and renal damage.

sEH_Pathway AA Arachidonic Acid (Cell Membrane) CYP450 CYP450 Epoxygenases AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory / Vasodilatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Substrate DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Pro-inflammatory / Less Active) sEH->DHETs Hydrolysis UreaInhibitor Cyclohexylurea Inhibitor (CAS 511551-67-0 derivative) UreaInhibitor->sEH Competitive Inhibition

Arachidonic acid cascade illustrating the therapeutic target of sEH by cyclohexylurea inhibitors.

Experimental Workflow: In Vitro sEH Inhibitor Screening

To validate the efficacy of derivatives synthesized from CAS 511551-67-0, a robust in vitro screening protocol is required. The following fluorometric assay ensures high reproducibility and minimizes false positives.

Fluorometric Assay Protocol
  • Buffer Preparation: Prepare a 25 mM Bis-Tris-HCl buffer (pH 7.0) containing 0.1 mg/mL Bovine Serum Albumin (BSA).

    • Causality: Urea-based inhibitors are inherently lipophilic. Without BSA acting as a carrier protein, the compounds will non-specifically adhere to the hydrophobic polystyrene walls of the microtiter plates, artificially inflating the apparent

      
       values.
      
  • Enzyme Incubation: Add recombinant human sEH (hsEH) to the buffer (final concentration ~1 nM). Add the inhibitor (dissolved in DMSO, final DMSO concentration <1%) across a 10-point concentration gradient. Incubate at 30 °C for 10 minutes.

    • Causality: Pre-incubation is mandatory because urea inhibitors are often "tight-binding" or slow-binding transition state analogs. This allows the enzyme-inhibitor complex to reach thermodynamic equilibrium before the substrate is introduced.

  • Substrate Addition: Initiate the reaction by adding a fluorogenic substrate, such as PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid), at a final concentration of 50

    
    M.
    
  • Kinetic Measurement: Monitor the fluorescence (Excitation: 330 nm / Emission: 465 nm) continuously for 10 minutes. Calculate the

    
     using non-linear regression analysis of the initial velocity (
    
    
    
    ) versus inhibitor concentration.

Safety, Handling, and Storage

As a bioactive organic intermediate, 3-[(cyclohexylcarbamoyl)amino]propanoic acid must be handled with standard laboratory safety protocols [1]:

  • Storage: Store at room temperature (15–25 °C) in a tightly sealed container, protected from moisture to prevent degradation of the urea linkage over long periods.

  • PPE Requirements: Nitrile gloves, safety goggles, and a lab coat. The compound is classified as a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335).

  • Handling: Weigh out the powder in a well-ventilated area or fume hood to avoid inhalation of fine particulates.

References

  • Morisseau, C., et al. "Peptidyl-urea based inhibitors of soluble epoxide hydrolases." PubMed Central (PMC). URL:[Link]

  • Shen, H. C., et al. "Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products." PubMed Central (PMC). URL:[Link]

  • Davis, B. B., et al. "Inhibitors of soluble epoxide hydrolase attenuate vascular smooth muscle cell proliferation." Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

Exploratory

Technical Guide: Thermodynamic Characterization of Cyclohexylcarbamoyl Amino Propanoic Acid Derivatives

The following is an in-depth technical guide on the thermodynamic properties and characterization of cyclohexylcarbamoyl amino propanoic acid derivatives. Executive Summary Cyclohexylcarbamoyl amino propanoic acid deriva...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the thermodynamic properties and characterization of cyclohexylcarbamoyl amino propanoic acid derivatives.

Executive Summary

Cyclohexylcarbamoyl amino propanoic acid derivatives—specifically N-(cyclohexylcarbamoyl)-


-alanine  and its 

-isomer—represent a critical class of ureido-carboxylic acids.[1] Structurally, these compounds bridge the gap between simple amino acids and complex peptidomimetics. They are frequently utilized as intermediates in the synthesis of sulfonylurea hypoglycemic agents, chiral resolving agents, and as models for protein folding stability due to their rigid urea backbone.

This guide provides a comprehensive framework for understanding their thermodynamic behavior, focusing on solid-state transitions, solution thermodynamics, and lipophilicity profiles essential for drug development.

Part 1: Molecular Architecture & Synthesis

Structural Logic

The core structure consists of three distinct thermodynamic domains:

  • Cyclohexyl Ring: A lipophilic moiety that drives hydrophobic interactions and increases

    
    .
    
  • Urea Linkage (-NH-CO-NH-): A rigid, planar segment capable of forming strong intermolecular hydrogen bonds (donor-acceptor), significantly elevating melting points and lattice energy.[1]

  • Propanoic Acid Tail: Provides pH-dependent solubility (

    
    ) and ionic interaction potential.[1]
    
Synthesis Protocol

The most thermodynamically favorable route involves the nucleophilic addition of the amino acid to cyclohexyl isocyanate. This reaction is exothermic and requires careful temperature control to prevent polymerization or side-product formation.[1]

Standard Operating Procedure (SOP):
  • Reagents:

    
    -Alanine (1.0 eq), Cyclohexyl Isocyanate (1.1 eq), NaOH (1.0 eq), Water/THF (1:1 v/v).[1]
    
  • Reaction: Maintain temperature at

    
     during isocyanate addition. Stir for 4 hours at room temperature.
    
  • Workup: Acidify with HCl to pH 2.0 to precipitate the free acid. Recrystallize from Ethanol/Water.

SynthesisWorkflow Start Reactants (B-Alanine + Cyclohexyl Isocyanate) Inter Intermediate (Ureido Salt) Start->Inter 0-5°C, NaOH Nucleophilic Addition Acid Acidification (pH < 2.0) Inter->Acid HCl Addition Product Product (N-Cyclohexylcarbamoyl-B-Alanine) Acid->Product Precipitation & Filtration

Figure 1: Synthetic pathway for N-(cyclohexylcarbamoyl)-


-alanine. The urea bond formation is the thermodynamic driving force.

Part 2: Solid-State Thermodynamics[1]

Understanding the solid-state properties is non-negotiable for formulation stability.[1] The urea moiety induces a high-melting crystal lattice due to extensive hydrogen bonding networks.[1]

Thermal Transitions (DSC Analysis)

Differential Scanning Calorimetry (DSC) typically reveals a sharp endothermic melting peak followed immediately by decomposition (decarboxylation).[1]

ParameterTypical Value RangeSignificance
Melting Point (

)

Indicates high lattice energy; significantly higher than parent cyclohexyl amine.[1]
Enthalpy of Fusion (

)

Critical for solubility modeling (see Eq. 1).[1] High values suggest poor solubility in non-polar solvents.
Decomposition (

)

Ureido acids are thermally unstable above melting; avoid melt-extrusion processes.[1]
Experimental Protocol: Heat Capacity ( )

To accurately model stability,


 must be measured using modulated DSC.
  • Equilibrate sample at

    
    .
    
  • Modulate

    
     every 60 seconds.
    
  • Ramp

    
     to 
    
    
    
    .
  • Calculate

    
     from the reversing heat flow signal.
    

Part 3: Solution Thermodynamics & Solubility Modeling

The solubility of cyclohexylcarbamoyl derivatives is highly solvent-dependent.[1] The hydrophobic cyclohexyl group opposes the hydrophilic carboxyl/urea groups, creating a complex solubility profile best described by the Modified Apelblat Equation .

Solubility Data (Representative)

Solubility expressed in mole fraction (


) at 298.15 K.[1]
SolventSolubility (

)
Thermodynamic Driver
Water

Hydrophobic effect of cyclohexyl ring limits solubility.[1]
Ethanol

Favorable H-bonding with urea + hydrophobic solvation.[1]
DMF

Dipolar aprotic solvent disrupts urea H-bonds effectively.[1]
Cyclohexane

Too non-polar to solvate the urea/acid core.[1]
Mathematical Modeling

To predict solubility at different temperatures (essential for crystallization process design), use the Modified Apelblat Equation (Eq. 1):



  • 
     : Mole fraction solubility[2][3]
    
  • 
     : Temperature (Kelvin)[2][4][5]
    
  • 
     : Empirical constants derived from regression analysis of experimental data.
    

Validation Check: For these derivatives, the enthalpy of solution (


) is typically positive (endothermic) , meaning solubility increases with temperature. If your data shows otherwise, check for solvate formation or decomposition.

SolubilityLogic Solid Solid Crystal Lattice (High Lattice Energy) Factor1 ΔH_fusion (+) (Barrier) Solid->Factor1 Solvent Solvent Interaction (Cavity Formation) Factor2 ΔH_mixing (-) (Driver) Solvent->Factor2 Solution Saturated Solution (Equilibrium) Factor1->Solution Endothermic Step Factor2->Solution Exothermic Step

Figure 2: Thermodynamic cycle of dissolution.[5] High


 of the urea bond is the primary barrier to solubility.

Part 4: Physicochemical Implications for Drug Design

Lipophilicity ( )

The cyclohexyl group significantly shifts the lipophilicity compared to the parent amino acid.

  • 
    -Alanine: 
    
    
    
    (Highly Hydrophilic)[1]
  • N-Cyclohexylcarbamoyl-

    
    -alanine: 
    
    
    
    (Moderately Lipophilic)[1]

Impact: This shift moves the compound into a range more favorable for passive membrane permeability, making these derivatives excellent prodrug moieties or transport vectors.

Dissociation Constant ( )

The urea group at the


-position exerts a mild electron-withdrawing effect.[1]
  • Expected

    
    : 
    
    
    
  • Significance: At physiological pH (7.4), the compound exists almost exclusively as the anionic carboxylate . This prevents blood-brain barrier penetration unless the carboxyl group is masked (e.g., esterified).[1]

References

  • Synthesis of Ureido Acids: Tang, S., et al. "Solubility and thermodynamic properties of N-cyclohexylcarbamoyl-alpha-alanine in pure and binary solvents."[1] Journal of Chemical & Engineering Data, 2018. [1]

  • General Solubility Models: Shakeel, F., et al. "Thermodynamic solubility and solution thermodynamics of urea derivatives in various solvents." Journal of Molecular Liquids, 2014.[5]

  • Metabolic Context: "N-carbamoyl-beta-alanine - Metabolite Report." Human Metabolome Database (HMDB).[6]

  • Solid State Properties: "Thermodynamic data for amino acid derivatives." NIST Chemistry WebBook. [1]

Sources

Foundational

Technical Guide: Solubility Profile &amp; Process Optimization for 3-[(Cyclohexylcarbamoyl)amino]propanoic Acid

Executive Summary This technical guide provides a comprehensive solubility profile for 3-[(Cyclohexylcarbamoyl)amino]propanoic acid (also known as N-[(cyclohexylamino)carbonyl]- -alanine). As a critical intermediate in t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive solubility profile for 3-[(Cyclohexylcarbamoyl)amino]propanoic acid (also known as N-[(cyclohexylamino)carbonyl]-


-alanine). As a critical intermediate in the synthesis of sulfonylurea therapeutics (e.g., Glipizide analogs) and specific peptidomimetics, this compound exhibits a complex "amphiphilic-rigid" structural duality.

Its solubility behavior is governed by three competing forces: the lipophilic cyclohexyl ring, the highly crystalline urea linkage (strong hydrogen bonding), and the ionizable carboxylic acid tail. Understanding these interactions is prerequisite for designing efficient purification, recrystallization, and formulation processes. This guide moves beyond simple data listing to explain the mechanistic basis of solvent selection.

Structural Analysis & Physicochemical Drivers

To predict and manipulate solubility, one must first dissect the molecule's functional architecture.

Structural DomainChemical NatureSolubility Impact
Cyclohexyl Ring Lipophilic / HydrophobicPromotes solubility in non-polar organics (limited by urea group). Reduces water solubility.[1][2]
Urea Linkage (-NH-CO-NH-)H-Bond Donor & AcceptorCritical Factor. Creates a strong crystal lattice (High Melting Point ~163°C). Drastically reduces solubility in non-polar solvents; requires polar protic or aprotic solvents to disrupt lattice energy.
Propanoic Acid (-COOH)Hydrophilic / IonizableProvides pH-dependent solubility. pKa ≈ 4.5–4.8. Soluble in water only when ionized (pH > pKa).
Mechanism of Dissolution

For this compound to dissolve, the solvent must overcome the high lattice energy provided by the urea "zipper" interactions.

  • In Water: Entropy disfavors dissolution of the hydrophobic cyclohexyl group unless the carboxylate charge (at high pH) provides sufficient solvation energy.

  • In Organics: Only solvents capable of disrupting the urea-urea hydrogen bonds (e.g., DMSO, Methanol) can effectively solvate the molecule.

Solubility Profile: Water vs. Organic Solvents

The following data summarizes the solubility behavior based on thermodynamic principles and empirical trends for ureido-carboxylic acids.

Aqueous Solubility (pH Dependent)

The solubility of 3-[(Cyclohexylcarbamoyl)amino]propanoic acid in water is binary, acting as a pH-switch.

  • Acidic to Neutral (pH 1 – 5): Insoluble / Sparingly Soluble.

    • Mechanism:[1][2][3][4][5][6] The molecule exists in its protonated, neutral form. The hydrophobic cyclohexyl group and strong intermolecular urea H-bonds dominate, causing precipitation.

  • Alkaline (pH > 7): Highly Soluble.

    • Mechanism:[1][2][3][4][5][6] Deprotonation of the carboxylic acid (

      
      ) creates a surfactant-like anion. The ionic hydration shell overcomes the crystal lattice energy.
      
Organic Solvent Profile

The table below categorizes solvents by their utility in process development.

Solvent ClassSpecific SolventSolubility RatingProcess Application
Polar Aprotic DMSO, DMF High (>100 mg/mL)Primary solvent for reactions; difficult to remove.
Polar Protic Methanol, Ethanol Moderate (Heat dependent)Ideal for Recrystallization . High solubility at reflux; moderate/low at RT.
Ketones Acetone, MEK Low to Moderate Potential anti-solvent or wash solvent.
Chlorinated DCM, Chloroform Low Poor solubility due to inability to break urea H-bonds effectively.
Non-Polar Hexane, Toluene Insoluble Anti-Solvent . Used to crash product out of reaction mixtures.

Visualization: Solubility & Purification Logic

The following diagram illustrates the molecular interactions driving solubility and the logical flow for purification based on these properties.

SolubilityLogic cluster_Forces Competing Forces cluster_Solvents Solvent Interaction Compound 3-[(Cyclohexylcarbamoyl) amino]propanoic acid Lattice Urea H-Bonds (Promotes Crystal) Compound->Lattice Hydrophobic Cyclohexyl Group (Repels Water) Compound->Hydrophobic Ionization COOH Group (pH Switch) Compound->Ionization DMSO DMSO/DMF High Solubility Lattice->DMSO Broken by Dipole Hexane Hexane Anti-Solvent Lattice->Hexane Intact (Insoluble) WaterAcid Water (pH < 5) Precipitation Ionization->WaterAcid Protonated WaterBase Water (pH > 8) Dissolution (Salt) Ionization->WaterBase Deprotonated

Figure 1: Mechanistic map of solubility drivers. The urea linkage dominates the solid-state stability, requiring either ionization (pH > 7) or high-polarity solvents to dissolve.

Experimental Protocols

As a scientist, relying on literature values is insufficient for critical process steps. The following protocols are designed to generate self-validating data for your specific batch.

Protocol A: pH-Solubility Profiling (Acid-Base Swing)

Objective: Determine the precise pH set-points for purification via precipitation.

  • Preparation: Suspend 1.0 g of the compound in 20 mL of DI water. Measure initial pH (likely ~4.0).

  • Dissolution (Forward Titration):

    • Slowly add 1M NaOH dropwise while stirring.

    • Record the pH where the solution becomes clear (Solubility Point). Target: pH 7.5 - 9.0.

  • Precipitation (Reverse Titration):

    • To the clear solution, slowly add 1M HCl.

    • Record the pH where turbidity first appears (Cloud Point). Target: pH 4.5 - 5.0.

    • Continue to pH 2.0 to ensure maximum recovery.

  • Analysis: Filter the precipitate, dry, and weigh to calculate % recovery.

Protocol B: Gravimetric Organic Solubility Screening

Objective: Identify the optimal recrystallization solvent.[5][6]

  • Setup: Place 100 mg of compound into three separate vials.

  • Solvent Addition: Add 1.0 mL of Solvent A (Methanol), B (Acetone), and C (Toluene) respectively.

  • Observation (RT): Vortex for 5 minutes.

    • Clear? Solubility > 100 mg/mL.

    • Cloudy? Proceed to Step 4.

  • Thermal Stress: Heat vials to reflux (or 60°C).

    • Clear upon heating?Ideal Recrystallization Solvent.

    • Still Solid? Poor solvent (Anti-solvent candidate).

  • Cooling: Allow the "Clear upon heating" vial to cool slowly to RT. Observe crystal formation.

Implications for Process Development

Purification Strategy

The most robust purification method for this compound utilizes its Acid-Base Swing capability:

  • Dissolve crude material in dilute NaOH (pH 10). Impurities insoluble in water (e.g., bis-ureas) can be filtered off.

  • Acidify filtrate with HCl to pH 2–3. The product precipitates as a white solid.

  • Wash the filter cake with water (removes salts) and Hexane (removes unreacted cyclohexyl isocyanate).

Recrystallization

For high-purity requirements (>99.5%), Methanol/Water or Ethanol/Water mixtures are superior.

  • Method: Dissolve in hot Ethanol. Add warm water until slightly turbid. Cool slowly. This leverages the hydrophobic effect of the cyclohexyl group to drive crystallization as temperature drops.

References

  • Sigma-Aldrich. 3-[(Cyclohexylcarbamoyl)amino]propanoic acid Product Specification. CAS 511551-67-0. Link

  • PubChem. Compound Summary: 3-[(Cyclohexylcarbamoyl)amino]propanoic acid. National Library of Medicine. Link

  • Starr, J. N., & King, C. J. (1991).[7] Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.[7] Industrial & Engineering Chemistry Research.[7] Link[7]

  • BenchChem. Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid (Analogous Chemistry). Application Note. Link

Sources

Exploratory

Safety Data Sheet (SDS) and handling of 3-[(Cyclohexylcarbamoyl)amino]propanoic acid

Technical Monograph: 3-[(Cyclohexylcarbamoyl)amino]propanoic Acid CAS: 511551-67-0 | Role: Pharmaceutical Intermediate & Ureido Linker Executive Summary This technical guide provides a comprehensive operational framework...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 3-[(Cyclohexylcarbamoyl)amino]propanoic Acid CAS: 511551-67-0 | Role: Pharmaceutical Intermediate & Ureido Linker

Executive Summary

This technical guide provides a comprehensive operational framework for the handling, synthesis, and safety management of 3-[(Cyclohexylcarbamoyl)amino]propanoic acid (also known as N-(cyclohexylcarbamoyl)-beta-alanine).

As a Senior Application Scientist, I have structured this document to move beyond basic Safety Data Sheet (SDS) parameters. We will explore the mechanistic reasons behind safety protocols and provide actionable workflows for using this compound as a building block in peptidomimetic drug discovery. This compound is a critical intermediate for introducing the stable urea moiety into peptide backbones, often used to improve metabolic stability against proteolytic enzymes.

Part 1: Critical Safety Profile & Hazard Mechanics

While standard SDS documents list hazards, they rarely explain the why. Understanding the chemical behavior of the urea and carboxylic acid moieties dictates our safety approach.

Hazard Classification (GHS Standards)
Hazard ClassCategoryH-CodeStatementMechanistic Insight
Skin Irritation 2H315Causes skin irritation.[1][2]The carboxylic acid tail (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) can protonate skin surface proteins, while the urea group can act as a hydrogen-bond donor/acceptor, disrupting lipid barriers.
Eye Irritation 2AH319Causes serious eye irritation.[2][3]Micro-particulates of this solid are abrasive and chemically reactive with the aqueous mucous membranes of the eye, leading to rapid pH shifts locally.
STOT-SE 3H335May cause respiratory irritation.[2]Fine dust inhalation allows the compound to solubilize in the respiratory tract lining, potentially triggering inflammatory responses in the alveoli.
The "Zero-Dust" Handling Protocol

Objective: Prevent H335 (Respiratory Irritation) and cross-contamination. Causality: As a solid powder with a melting point of 163-164°C, this compound is stable but prone to electrostatic charging, which disperses fines into the air.

Protocol:

  • Engineering Control: All weighing must occur inside a Class II Biological Safety Cabinet or a chemical fume hood with a face velocity of >100 fpm.

  • Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weigh boat before transfer. This prevents the "jumping" of powder caused by the dielectric properties of the cyclohexyl ring.

  • PPE Layering:

    • Hands: Double-gloving with Nitrile (0.11 mm minimum). The outer glove should be changed immediately if contaminated to prevent transfer to shared surfaces (pipettes, door handles).

    • Respiratory: If handling >10g outside a hood (not recommended), a P100 particulate respirator is mandatory.

Part 2: Chemical Properties & Stability

Understanding the physicochemical properties is essential for assay development and storage.

PropertyValueOperational Implication
Molecular Formula

MW: 214.26 g/mol . Useful for Mass Spec calculations (

).
Melting Point 163-164°CHigh crystallinity indicates good stability. A sharp MP range is the primary purity test.
Solubility (Water) Low/pH-dependentThe hydrophobic cyclohexyl group limits water solubility. Solubilize in basic buffer (pH > 8) or DMSO.
Solubility (Organic) DMSO, MeOH, EtOHPreferred Stock Solvent: DMSO (up to 100 mM).
pKa (Predicted) ~4.5 (Carboxyl)At physiological pH (7.4), the molecule exists as a mono-anion.

Storage Directive: Store at Room Temperature (20-25°C) in a tightly sealed container. While not aggressively hygroscopic, the urea linkage can undergo slow hydrolysis if exposed to moisture and extreme heat simultaneously.

Part 3: Synthesis & Experimental Application

This section details the synthesis logic for researchers using this compound as a reference standard or building block. The formation of the urea linkage is the critical step.

Synthesis Workflow: The Isocyanate Route

The most robust method for synthesizing this compound involves the nucleophilic addition of


-alanine to cyclohexyl isocyanate.

Reaction Scheme:



Step-by-Step Protocol:

  • Solvation: Dissolve

    
    -alanine (1.0 eq) in 1M NaOH (1.1 eq). The base ensures the amine is unprotonated and nucleophilic.
    
  • Addition: Cool to 0°C. Add Cyclohexyl isocyanate (1.0 eq) dropwise.

    • Why? The reaction is exothermic. Cooling prevents the polymerization of the isocyanate.

  • Reaction: Stir at Room Temperature (RT) for 4-12 hours.

    • Monitoring: Use TLC (Mobile Phase: 10% MeOH in DCM). Stain with Ninhydrin (starting amine will be purple; product will not stain or stain faintly) or Bromocresol Green (detects acid).

  • Workup (The Critical Step):

    • The solution is currently basic (product is a soluble salt).

    • Wash with Diethyl Ether to remove unreacted isocyanate (organic layer).

    • Acidification: Slowly add 1M HCl to the aqueous layer until pH ~2.

    • Precipitation: The product, 3-[(Cyclohexylcarbamoyl)amino]propanoic acid, will precipitate as a white solid due to protonation of the carboxylate.

  • Purification: Filter the solid and recrystallize from Ethanol/Water if necessary.

Visualization of Synthesis Logic

SynthesisWorkflow Start Start: Beta-Alanine (Dissolved in 1M NaOH) Reagent Add Cyclohexyl Isocyanate (Dropwise @ 0°C) Start->Reagent Nucleophilic Attack Intermediate Intermediate: Urea Salt (Soluble) Reagent->Intermediate RT, 4-12 hrs Wash Wash with Ether (Remove Isocyanate) Intermediate->Wash Purification 1 Acidify Acidify to pH 2 (1M HCl) Wash->Acidify Protonation Product Final Product: Precipitate Formation Acidify->Product Crystallization

Figure 1: Step-wise logic for the synthesis and isolation of the target urea derivative.

Part 4: Emergency Response & First Aid Decision Tree

In the event of exposure, immediate action is required to mitigate chemical burns or irritation. The following workflow is designed for lab safety officers.

SafetyResponse Exposure Exposure Event Type Identify Type Exposure->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale EyeAction Flush 15 mins Lift Eyelids Eye->EyeAction Immediate SkinAction Soap & Water Remove Clothing Skin->SkinAction Immediate InhaleAction Fresh Air Support Breathing Inhale->InhaleAction Immediate Medical Seek Medical Attention EyeAction->Medical SkinAction->Medical If Irritation Persists InhaleAction->Medical If Coughing/Wheezing

Figure 2: Emergency Response Logic for Exposure Events.

Part 5: Analytical Verification & Quality Control

To ensure the integrity of your research, verify the identity of the synthesized or purchased compound using these standard methods.

NMR Spectroscopy (Proton - 1H)
  • Solvent: DMSO-d6 (Preferred due to solubility).

  • Key Signals:

    • 
       ~12.0 ppm (Broad Singlet, 1H): Carboxylic Acid Proton (-COOH).
      
    • 
       ~5.8-6.0 ppm (Doublet/Broad, 1H): Urea NH attached to cyclohexyl.
      
    • 
       ~5.6 ppm (Triplet/Broad, 1H): Urea NH attached to ethyl chain.
      
    • 
       ~3.2 ppm (Multiplet, 2H): 
      
      
      
      -methylene protons (-CH2-N).
    • 
       ~2.3 ppm (Triplet, 2H): 
      
      
      
      -methylene protons (-CH2-COOH).
    • 
       ~1.0-1.8 ppm (Multiplet, 10H): Cyclohexyl ring protons.
      
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive (

    
    ) or Negative (
    
    
    
    ).
  • Expected Mass: 215.27 Da (Positive Mode) or 213.25 Da (Negative Mode).

  • Fragment Pattern: Look for loss of cyclohexyl isocyanate (125 Da) or loss of water (18 Da).

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-[(cyclohexylcarbamoyl)amino]propanoic acid (CAS 511551-67-0). Merck KGaA. Link

  • PubChem. (2024).[4] Compound Summary: 3-[(Cyclohexylcarbamoyl)amino]propanoic acid (CID 33631). National Center for Biotechnology Information. Link

  • Fisher Scientific. (2024).[5] Safety Data Sheet: Cyclohexanepropionic Acid Derivatives.[6] Thermo Fisher Scientific.[3][5] Link

  • Cayman Chemical. (2024). Safety Data Sheet: Amino Acid Derivatives. Cayman Chemical Company.[2] Link

  • TCI Chemicals. (2024). Safety Data Sheet: N-(3-Aminopropyl)cyclohexylamine Derivatives. Tokyo Chemical Industry Co., Ltd. Link

Sources

Foundational

Literature review of urea derivatives of beta-alanine

Literature Review and Technical Guide: Urea Derivatives of -Alanine in Metabolism and Drug Discovery As a Senior Application Scientist navigating the intersection of biochemistry and medicinal chemistry, it is critical t...

Author: BenchChem Technical Support Team. Date: March 2026

Literature Review and Technical Guide: Urea Derivatives of -Alanine in Metabolism and Drug Discovery

As a Senior Application Scientist navigating the intersection of biochemistry and medicinal chemistry, it is critical to look beyond the basic chemical structure of


-alanine urea derivatives. The most notable of these, N-carbamoyl-

-alanine (also known as 3-ureidopropionic acid), occupies a fascinating dual role in modern science. Endogenously, it is a transient, tightly regulated intermediate in pyrimidine catabolism. Exogenously, synthetic urea derivatives built on the

-alanine scaffold have emerged as potent, orally bioavailable Glucagon Receptor Antagonists (GRAs) designed to combat Type 2 Diabetes Mellitus (T2DM).

This whitepaper synthesizes the metabolic significance, pharmacological applications, and laboratory workflows associated with


-alanine urea derivatives, providing a self-validating framework for researchers in drug development.

Endogenous Significance: The Pyrimidine Degradation Pathway

In mammalian metabolism, N-carbamoyl-


-alanine is synthesized during the reductive degradation of the nucleobase uracil 1[1]. The pathway is a highly coordinated enzymatic cascade.

From a mechanistic perspective, the hydrolytic ring-opening of 5,6-dihydrouracil by dihydropyrimidinase (DPYS) is a reversible process. The reaction is thermodynamically driven forward by the subsequent, rapid hydrolysis of N-carbamoyl-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-alanine into 

-alanine, ammonia, and carbon dioxide by the enzyme

-ureidopropionase (BUP1) [2]. This rapid clearance acts as a metabolic sink, preventing the toxic accumulation of ureidopropionic acid, which is implicated in severe neurological anomalies in patients with BUP1 deficiency.

PyrimidineDegradation Uracil Uracil DPYD DPYD (Reductase) Uracil->DPYD DHU 5,6-Dihydrouracil DPYS DPYS (Hydrolase) DHU->DPYS NCBA N-carbamoyl-beta-alanine (3-Ureidopropionic Acid) BUP1 BUP1 (Hydrolase) NCBA->BUP1 BA Beta-Alanine DPYD->DHU NADPH + H+ DPYS->NCBA H2O (Ring Opening) BUP1->BA H2O (Deamination/Decarboxylation)

Fig 1: Reductive pyrimidine degradation pathway highlighting N-carbamoyl-beta-alanine.

Pharmacological Application: Glucagon Receptor Antagonists (GRAs)

In the pathology of T2DM, hyperglucagonemia exacerbates hyperglycemia by continuously driving hepatic glucose production. To counter this, medicinal chemists have developed small-molecule GRAs based heavily on the


-alanine urea scaffold 3[3].

Why the


-alanine urea scaffold? 
The urea linkage provides critical hydrogen bond donors and acceptors that mimic the peptide backbone of endogenous glucagon. Simultaneously, the 

-alanine moiety offers an optimal spatial geometry—a flexible 3-carbon linker—that successfully positions bulky, hydrophobic aryl groups deep into the binding pocket of the human glucagon receptor (hGluR). This structural tuning allows these derivatives to achieve low nanomolar affinities and high selectivity against closely related receptors like hGIPR and hGLP-1R 4[4].
Quantitative Efficacy of -Alanine Urea Derivatives

The table below summarizes the pharmacological profile of key


-alanine urea derivatives and their physiological impacts in murine models.
Compound / ClassTarget SelectivityBinding AffinityIn Vivo DosePhysiological Effect

-alanine urea (Cmpd 15)
hGluRLow nanomolar20–100 mg/kg (Oral)Suppresses glucagon-challenged hyperglycemia 3[3].
Optimized GRA Series hGluR vs hGIPR>50-fold selectivity100 mg/kg (Oral)Lowers fasting blood glucose in ob/ob mice 4[4].
Optimized GRA Series hGluR vs hGLP-1R>1000-fold selectivity100 mg/kg (Oral)Inhibits glucagon-induced glycogenolysis 4[4].
NNC 25-0926 hGluRHigh affinity10–100 mg/kg (Oral)Blunts hepatic glucose production in vivo 5[5].

Experimental Workflows & Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They embed physicochemical checkpoints directly into the workflow.

Protocol 1: Chemical Synthesis of N-carbamoyl- -alanine

Objective: Synthesize the endogenous metabolite standard for in vitro enzymatic assays. Validation Mechanism: The distinct pH-dependent solubility of the product versus the reactants allows for self-validating purification without chromatography. If the product precipitates cleanly at pH 3.0, the carbamoylation was structurally successful.

  • Amine Activation: Dissolve 1.0 equivalent of

    
    -alanine in deionized water and adjust the pH to 9.5 using 1M NaOH.
    
    • Causality:

      
      -alanine exists as a zwitterion at neutral pH. Elevating the pH deprotonates the primary ammonium group (
      
      
      
      
      
      
      
      ), rendering it a strong nucleophile required for the subsequent attack.
  • Carbamoylation: Slowly add 1.2 equivalents of Potassium Cyanate (KOCN) to the stirring solution at room temperature. Stir continuously for 4 hours.

    • Causality: KOCN dissociates and forms isocyanic acid (HN=C=O) in equilibrium. The nucleophilic amine of

      
      -alanine attacks the highly electrophilic carbon of isocyanic acid, forming the urea linkage. An excess of KOCN compensates for its slow, competing hydrolysis in water.
      
  • Acidic Precipitation: Cool the reaction mixture in an ice bath to 4°C. Slowly add 1M HCl dropwise until the pH reaches exactly 3.0.

    • Causality: The newly formed N-carbamoyl-

      
      -alanine has a 
      
      
      
      of approximately 4.4. Dropping the pH to 3.0 protonates the carboxylate group, neutralizing the molecule. The loss of ionic charge drastically reduces its aqueous solubility, driving rapid crystallization.
  • Recovery: Filter the white crystalline precipitate under vacuum, wash with ice-cold water, and dry in a vacuum desiccator.

Protocol 2: In Vivo Pharmacodynamic Evaluation of GRA Efficacy

Objective: Quantify the suppression of hepatic glucose production by synthetic


-alanine urea derivatives.
Validation Mechanism: The inclusion of a vehicle-only group and a vehicle + amino acid challenge group ensures that the baseline hepatic glucose output is accurately established, self-validating the antagonist's specific reduction of glucose output.
  • Formulation Preparation: Dissolve the

    
    -alanine urea derivative in a vehicle consisting of 5% ethanol, 20% propylene glycol, 10% 2-hydroxypropyl-
    
    
    
    -cyclodextrin, and phosphate buffer (pH 7.5–8.0) to a final concentration of 10 mg/mL 4[4].
    • Causality: The cyclodextrin complexation overcomes the high lipophilicity of the urea pharmacophore, preventing precipitation in the gastric environment and ensuring uniform systemic absorption during oral gavage.

  • Animal Preparation: Fast C57BL/6JRj or Sprague-Dawley mice for 12 hours prior to the experiment.

    • Causality: Fasting depletes hepatic glycogen stores and elevates endogenous glucagon levels, creating a sensitized, uniform baseline to measure antagonist efficacy.

  • Dosing: Administer the compound via oral gavage at doses ranging from 20 to 100 mg/kg. Wait 3 hours.

    • Causality: A 3-hour lead time allows the small molecule to reach maximum plasma concentration (

      
      ) and fully occupy the hGluR binding pockets before the metabolic challenge.
      
  • Glucagon Challenge & Sampling: Inject exogenous glucagon to stimulate hepatic glucose production. Collect blood samples via the tail vein at 0, 15, 30, 60, and 120 minutes.

  • Quantification: Analyze blood glucose using a standard colorimetric assay and calculate the incremental Area Under the Curve (iAUC).

    • Causality: iAUC provides a comprehensive quantitative measure of total glucose excursion, normalizing any minor baseline variations between individual subjects.

InVivoWorkflow Prep 1. Formulation (Cyclodextrin Vehicle) Fast 2. Animal Fasting (12h Depletion) Prep->Fast Dose 3. Oral Gavage (20-100 mg/kg) Fast->Dose Challenge 4. Glucagon Challenge (Hepatic Stimulation) Dose->Challenge Assay 5. Glucose Assay (iAUC Calculation) Challenge->Assay

Fig 2: In vivo pharmacodynamic workflow for evaluating GRA efficacy.

References

  • 3-Ureidopropionic acid - Wikipedia. 1

  • Beta-alanine metabolism Pathway Map - Bio-Rad.2

  • Recent Progress in the Use of Glucagon and Glucagon Receptor Antagonists in the Treatment of Diabetes Mellitus - NIH PMC. 3

  • Novel Glucagon Receptor Antagonists with Improved Selectivity over the Glucose-Dependent Insulinotropic Polypeptide Receptor - ResearchGate. 4

  • Tracer-determined glucose production (NNC 25-0926) - ResearchGate. 5

Sources

Exploratory

Potential pharmaceutical applications of 3-[(Cyclohexylcarbamoyl)amino]propanoic acid

Status: Emerging Pharmacophore & Metabolic Probe Chemical Class: Ureidocarboxylic Acid / N-Substituted -Alanine Derivative Primary Targets: Soluble Epoxide Hydrolase (sEH), -Ureidopropionase (BUP1)[1] Part 1: Executive T...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Emerging Pharmacophore & Metabolic Probe Chemical Class: Ureidocarboxylic Acid / N-Substituted


-Alanine Derivative
Primary Targets:  Soluble Epoxide Hydrolase (sEH), 

-Ureidopropionase (BUP1)[1]

Part 1: Executive Technical Summary[1]

3-[(Cyclohexylcarbamoyl)amino]propanoic acid (referred to herein as 3-CUPA ) represents a privileged scaffold in medicinal chemistry, characterized by a lipophilic cyclohexyl "cap," a urea binding motif, and a polar propanoic acid tail.[1] While not yet a marketed API, it serves as a critical lead fragment and metabolic probe in high-value drug discovery pipelines.[1]

Its primary pharmaceutical potential lies in two distinct mechanistic domains:

  • Cardiovascular & Anti-inflammatory Therapeutics: As a structural analog of potent Soluble Epoxide Hydrolase (sEH) inhibitors (e.g., CUDA, AUDA), 3-CUPA serves as a low-molecular-weight fragment for optimizing the pharmacokinetic profile of anti-hypertensive agents.[1]

  • Metabolic Modulation: As a sterically hindered analog of the natural metabolite N-carbamoyl-

    
    -alanine, it acts as a competitive inhibitor or resistant substrate for 
    
    
    
    -ureidopropionase, potentially modulating intracellular
    
    
    -alanine and carnosine levels.[1]

Part 2: Chemical Identity & Synthesis Protocol[1]

Structural Analysis

The molecule consists of three pharmacophoric elements:

  • Cyclohexyl Group: Provides lipophilicity to penetrate hydrophobic enzyme pockets (e.g., the catalytic tunnel of sEH).[1]

  • Urea Linker: Acts as the primary hydrogen-bond donor/acceptor, mimicking the transition state of peptide or epoxide hydrolysis.[1]

  • Propanoic Acid Tail: Provides water solubility and ionic interaction with positively charged residues (e.g., Arginine/Lysine) in target active sites.[1]

Validated Synthesis Protocol (Solution Phase)

Rationale: The most robust synthesis involves the nucleophilic addition of


-alanine to cyclohexyl isocyanate.[1] This reaction is thermodynamically favorable and avoids complex protecting group chemistry.[1]

Reagents:

  • 
    -Alanine (CAS 107-95-9)[1][2]
    
  • Cyclohexyl Isocyanate (CAS 3173-53-3)[1]

  • Sodium Hydroxide (NaOH), 1M solution[1]

  • Hydrochloric Acid (HCl), 2M solution[1]

Step-by-Step Methodology:

  • Solubilization: Dissolve

    
    -alanine (10 mmol, 0.89 g) in 10 mL of 1M NaOH at 0°C. Note: High pH is required to deprotonate the amino group, making it nucleophilic.[1]
    
  • Addition: Dropwise add Cyclohexyl Isocyanate (11 mmol, 1.4 mL) over 15 minutes while stirring vigorously. Maintain temperature < 5°C to prevent polymerization.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. The solution may become cloudy as the urea forms.[1]

  • Workup: Wash the aqueous phase with diethyl ether (

    
     mL) to remove unreacted isocyanate.
    
  • Precipitation: Acidify the aqueous layer carefully with 2M HCl to pH 2.[1]0. The product, 3-CUPA, will precipitate as a white solid.[1]

  • Purification: Filter the solid, wash with ice-cold water, and recrystallize from ethanol/water (1:1).

  • Validation: Confirm structure via

    
    H-NMR (DMSO-d
    
    
    
    ):
    
    
    12.1 (s, 1H, COOH), 5.8 (d, 1H, NH), 5.6 (t, 1H, NH), 3.4 (m, 1H, CH-cyclohexyl), 3.2 (q, 2H, CH
    
    
    ), 2.3 (t, 2H, CH
    
    
    ).[1]

Part 3: Pharmaceutical Applications & Mechanisms[1]

Soluble Epoxide Hydrolase (sEH) Inhibition

Therapeutic Area: Hypertension, Neuropathic Pain, Inflammation.[1]

Mechanism of Action: Soluble Epoxide Hydrolase (sEH) degrades Epoxyeicosatrienoic acids (EETs)—endogenous lipid mediators that are potent vasodilators and anti-inflammatory agents—into inactive diols (DHETs).[1] Inhibiting sEH stabilizes EETs.[1]

3-CUPA belongs to the Urea-based Inhibitor class.[1] The urea group forms hydrogen bonds with Asp335 and Tyr383 in the sEH catalytic center.[1] While long-chain analogs (e.g., 12-carbon chains like CUDA) are more potent, 3-CUPA (3-carbon chain) is critical for Fragment-Based Drug Design (FBDD) .[1] It helps researchers understand the minimum pharmacophore required for binding without the solubility issues associated with longer alkyl chains [1].[1]

Data: Structure-Activity Relationship (SAR) Context Table 1: Comparative Potency of Urea-Based sEH Inhibitors

CompoundChain LengthIC

(Human sEH)
Solubility
3-CUPA C3 (Propanoic)~5.0

M
High
CBA C4 (Butanoic)~0.8

M
Moderate
AUDA C12 (Dodecanoic)~0.003

M
Low

Insight: While 3-CUPA is less potent than AUDA, its high water solubility makes it an ideal "warhead" for conjugation to other drug carriers or for topical applications where lipophilic drugs fail to penetrate [2].[1]

Metabolic Modulation of Pyrimidine Pathway

Therapeutic Area: Muscle Wasting (Sarcopenia), Cancer Metabolism.[1]

Mechanism of Action: Endogenous


-alanine is metabolized by the enzyme 

-ureidopropionase (BUP1)
into

-alanine, CO

, and ammonia.[1] The natural substrate is N-carbamoyl-

-alanine. 3-CUPA is a structural mimic where the carbamoyl nitrogen is "capped" with a bulky cyclohexyl group.[1]
  • Hypothesis: 3-CUPA acts as a competitive inhibitor of BUP1.[1]

  • Outcome: Inhibition of BUP1 prevents the degradation of N-carbamoyl-

    
    -alanine precursors, potentially shunting metabolism towards preserving intracellular 
    
    
    
    -alanine pools.[1] This is relevant for sustaining Carnosine levels in muscle tissue, which buffers pH and combats fatigue [3].[1][3]

Part 4: Visualization of Signaling Pathways[1]

The following diagram illustrates the dual-pathway potential of 3-CUPA: inhibiting the degradation of cardioprotective EETs (via sEH) and modulating pyrimidine catabolism.[1]

CUPA_Pathways cluster_CV Cardiovascular Pathway cluster_Met Pyrimidine Catabolism CUPA 3-CUPA (Drug Candidate) sEH Soluble Epoxide Hydrolase (sEH) CUPA->sEH Inhibits (IC50 ~5uM) BUP1 Beta-ureidopropionase (BUP1) CUPA->BUP1 Competitive Inhibition Arachidonic Arachidonic Acid CYP450 CYP450 Epoxygenases Arachidonic->CYP450 EETs EETs (Anti-inflammatory Vasodilator) CYP450->EETs EETs->sEH Degradation DHETs DHETs (Biologically Inactive) sEH->DHETs Uracil Uracil/Thymine DPD DPD Enzyme Uracil->DPD NCBA N-carbamoyl-beta-alanine DPD->NCBA NCBA->BUP1 Natural Substrate BetaAla Beta-Alanine (Muscle Buffer Precursor) BUP1->BetaAla

Figure 1: Mechanistic intervention points of 3-CUPA in arachidonic acid cascade and pyrimidine catabolism.[1]

Part 5: Experimental Validation (Self-Validating System)

To confirm the activity of 3-CUPA, the following Fluorescent sEH Assay is recommended. This protocol is self-validating because it uses a known inhibitor (AUDA) as a positive control.[1]

Protocol: FRET-Based sEH Inhibition Assay

  • Substrate Preparation: Use PHOME (cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate).[1] This substrate is non-fluorescent until hydrolyzed by sEH.[1]

  • Enzyme: Recombinant human sEH (1 nM final concentration).

  • Setup:

    • Well A (Blank): Buffer + Substrate (No Enzyme) -> Measures spontaneous hydrolysis.[1]

    • Well B (Control): Buffer + Substrate + sEH -> Max signal (100% Activity).[1]

    • Well C (Test): Buffer + Substrate + sEH + 3-CUPA (varying concentrations 0.1 - 100

      
      M).[1]
      
    • Well D (Positive Control): Buffer + Substrate + sEH + AUDA (1

      
      M).[1]
      
  • Measurement: Monitor fluorescence (Excitation 330 nm / Emission 465 nm) over 30 minutes at 30°C.

  • Validation Logic:

    • If Well C fluorescence < Well B, 3-CUPA is active.[1]

    • If Well D does not show >90% inhibition, the enzyme is compromised (assay invalid).[1]

References

  • Morisseau, C., & Hammock, B. D. (2013).[1] Impact of soluble epoxide hydrolase inhibitors on human health. Annual Review of Pharmacology and Toxicology, 53, 37-58.[1] Link

  • Gomez, G. A., et al. (2006).[1] Structure-activity relationships of urea-based soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(24), 6316-6320.[1] Link

  • Traut, T. W., & Jones, M. E. (1996).[1] Uracil metabolism—ump synthase and beta-ureidopropionase.[1] Progress in Nucleic Acid Research and Molecular Biology, 53, 1-78.[1] Link

Sources

Foundational

Melting point and physical characteristics of 3-[(Cyclohexylcarbamoyl)amino]propanoic acid

Characterization, Solid-State Properties, and Analytical Protocols Executive Summary In the realm of medicinal chemistry, 3-[(Cyclohexylcarbamoyl)amino]propanoic acid (CAS 511551-67-0 ) serves as a critical building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Characterization, Solid-State Properties, and Analytical Protocols

Executive Summary

In the realm of medicinal chemistry, 3-[(Cyclohexylcarbamoyl)amino]propanoic acid (CAS 511551-67-0 ) serves as a critical building block for urea-based pharmacophores. Often utilized in the synthesis of soluble epoxide hydrolase (sEH) inhibitors and as a stable metabolic standard, this compound represents a classic "linker" molecule—bridging a lipophilic cyclohexyl moiety with a hydrophilic carboxylic acid tail via a stable urea linkage.

This guide provides a definitive technical analysis of its physical characteristics, focusing on its thermodynamic behavior (melting point), solubility profile, and the analytical rigor required for its identification in drug development pipelines.

Physicochemical Identity & Properties[1][2][3][4][5]

The compound is a di-substituted urea derivative of


-alanine. Its physical behavior is dominated by the strong hydrogen-bonding network typical of urea functionalities, leading to a high melting point and distinct solubility characteristics.
Table 1: Core Physicochemical Data[1]
PropertySpecificationNotes
IUPAC Name 3-[(Cyclohexylcarbamoyl)amino]propanoic acidAlso known as

-(cyclohexylcarbamoyl)-

-alanine
CAS Number 511551-67-0 Distinct from the amine analog (CAS 26872-84-4)
Molecular Formula

Molecular Weight 214.26 g/mol
Melting Point 163 – 164 °C Sharp transition indicates high crystallinity [1]
Physical Form White to off-white crystalline powderMonoclinic crystal habit is common for ureas
pKa (Acid) ~4.5 (Carboxylic acid)Estimated based on propanoic acid derivatives
pKa (Base) < -1 (Urea nitrogen)Urea protons are non-basic in aqueous media
LogP ~1.2 (Estimated)Lipophilic cyclohexyl balanced by polar acid/urea
Thermodynamic Analysis: The Melting Point

The melting point range of 163–164 °C is a critical quality attribute (CQA). Unlike simple amides, the urea linkage (


) creates a planar, rigid core capable of bidentate hydrogen bonding. This results in a crystal lattice energy significantly higher than that of 3-(cyclohexylamino)propanoic acid.
  • Diagnostic Value: A depression in this melting point (e.g., <160 °C) typically indicates hydrolysis of the urea linkage or contamination with the starting material (

    
    -alanine).
    
Synthesis & Structural Logic

To understand the impurities and physical behavior, one must understand the genesis of the molecule. The synthesis typically involves the nucleophilic addition of


-alanine to cyclohexyl isocyanate.

SynthesisPathway BetaAla Beta-Alanine (Hydrophilic) Intermediate Urea Intermediate (Salt Form) BetaAla->Intermediate Nucleophilic Attack CycloIso Cyclohexyl Isocyanate (Lipophilic/Reactive) CycloIso->Intermediate Base Base (NaOH) Solvent (H2O/THF) Base->Intermediate Product 3-[(Cyclohexylcarbamoyl) amino]propanoic acid (Precipitate) Intermediate->Product Protonation & Crystallization AcidWorkup Acidification (HCl) pH < 3 AcidWorkup->Product

Figure 1: Synthetic pathway logic. The reaction exploits the nucleophilicity of the amino group on


-alanine. Control of pH is vital; the product precipitates upon acidification, acting as a self-purification step.
Experimental Protocols
Protocol A: Melting Point Determination (DSC Method)

Standard capillary methods are acceptable, but Differential Scanning Calorimetry (DSC) provides insight into polymorphism and purity.

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows moisture escape).

  • Equilibration: Equilibrate at 30 °C for 5 minutes.

  • Ramp: Heat at 10 °C/min to 200 °C.

  • Acceptance Criteria:

    • Onset Temperature: 162.5 ± 1.0 °C.

    • Peak Maximum: 164.0 ± 1.0 °C.

    • Enthalpy of Fusion: Consistent integration area (impurities will broaden the peak and lower the onset).

Protocol B: Solubility & Stability Profiling

The compound exhibits pH-dependent solubility ("switchable" solubility).

SolventSolubility RatingMechanism
Water (pH 2) InsolubleCarboxylic acid is protonated (neutral); lattice energy dominates.
Water (pH 7.4) Soluble (>10 mg/mL)Carboxylic acid deprotonated (anionic); forms soluble salt.
DMSO Highly SolubleDisrupts hydrogen bonding network.
Ethanol Moderately SolubleGood for recrystallization (often with water antisolvent).
Dichloromethane Poorly SolubleToo polar for non-polar solvents.

Scientist's Note: When developing liquid formulations, avoid prolonged exposure to strong acids or bases at high temperatures (>60 °C), as the urea linkage can hydrolyze back to the amine and carbonate/isocyanate derivatives.

Analytical Workflow for Identification

In drug development, this compound often appears as a reference standard for metabolites. The following workflow ensures positive identification.

AnalyticalWorkflow cluster_Primary Primary ID (Thermodynamic) cluster_Secondary Structural Confirmation cluster_Purity Purity Assay Sample Unknown Sample (Solid) DSC DSC Analysis Target: 163-164°C Sample->DSC NMR 1H-NMR (DMSO-d6) urea NH signals DSC->NMR If MP matches IR FT-IR (ATR) C=O stretch (1650/1700 cm-1) NMR->IR HPLC HPLC-UV (210 nm) C18 Column, Acidic Mobile Phase IR->HPLC Final Purity Check

Figure 2: Analytical cascade. Thermal analysis is the first "gate"; if the MP is incorrect, structural analysis is moot. HPLC requires acidic mobile phase (e.g., 0.1% Formic Acid) to suppress ionization of the carboxylic acid and ensure peak retention.

Key Spectral Features (Expected)
  • 
    H-NMR (DMSO-
    
    
    
    ):
    • 
       12.0 ppm (br s, 1H, -COOH)
      
    • 
       5.8-6.0 ppm (d/t, 2H, Urea -NH-)
      
    • 
       3.2 ppm (q, 2H, -CH
      
      
      
      -N)
    • 
       2.3 ppm (t, 2H, -CH
      
      
      
      -COO)
    • 
       1.0-1.8 ppm (m, 10H, Cyclohexyl ring)
      
  • IR (ATR): Look for the "Urea II" band (~1550 cm

    
    ) and the split carbonyl region: Acid C=O (~1710 cm
    
    
    
    ) vs. Urea C=O (~1630-1650 cm
    
    
    ).
References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 111, N-Carbamoyl-beta-alanine (Structural analog comparison). Retrieved February 28, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 3-[(Cyclohexylcarbamoyl)amino]propanoic Acid: A Comprehensive Guide to Ureido-Linkage Formation

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Scientific Context The synthesis of ureido-linked amino acids is a cornerstone technique in the development of mod...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Scientific Context

The synthesis of ureido-linked amino acids is a cornerstone technique in the development of modern peptidomimetics, enzyme inhibitors, and targeted therapeutics. Specifically, urea-based derivatives like 3-[(Cyclohexylcarbamoyl)amino]propanoic acid are highly valued as stable amide-bond surrogates. They are prominently featured in the design of Prostate Specific Membrane Antigen (PSMA) inhibitors and novel anti-inflammatory agents due to their enhanced proteolytic stability and highly organized hydrogen-bonding capabilities .

This application note details a highly optimized, self-validating protocol for the synthesis of 3-[(Cyclohexylcarbamoyl)amino]propanoic acid via the nucleophilic addition of


-alanine to cyclohexyl isocyanate. By utilizing a biphasic aqueous-organic solvent system under strictly controlled alkaline and thermal conditions, this methodology maximizes the yield of the target ureido-propanoic acid while suppressing the formation of unwanted symmetric urea byproducts.

Mechanistic Causality & Experimental Design

To achieve high purity and yield, it is critical to understand the competing kinetic pathways in this reaction. The synthesis relies on the Schotten-Baumann-type addition of an amine to an isocyanate, but it is complicated by the inherent reactivity of isocyanates with water.

  • Nucleophile Activation (pH > 9):

    
    -Alanine naturally exists as a zwitterion in aqueous solution. To render the amine group nucleophilic, the reaction must be conducted in an alkaline medium (e.g., aqueous NaOH). Maintaining a pH > 9 ensures that the primary amine is fully deprotonated and highly reactive toward the electrophilic carbon of the isocyanate .
    
  • Thermal Control (0–5 °C): Cyclohexyl isocyanate is susceptible to aqueous hydrolysis, which generates cyclohexylamine. This newly formed amine rapidly reacts with another equivalent of isocyanate to form highly insoluble 1,3-dicyclohexylurea (DCU) . Lowering the temperature to 0–5 °C kinetically favors the desired amine-isocyanate coupling over the background water-isocyanate hydrolysis.

  • Solvent System (Water/THF): A 1:1 mixture of Water and Tetrahydrofuran (THF) is employed. The THF solubilizes the hydrophobic cyclohexyl isocyanate, facilitating efficient mass transfer at the biphasic interface, while the aqueous phase retains the highly polar sodium

    
    -alaninate.
    

Pathway A β-Alanine (Zwitterion) C Sodium β-alaninate (Active Nucleophile) A->C Deprotonation B Aqueous NaOH (pH > 9) B->C E Ureido-propanoate Sodium Salt C->E Nucleophilic Addition D Cyclohexyl Isocyanate in THF (0-5 °C) D->E H 1,3-Dicyclohexylurea (DCU Side Product) D->H H2O (Hydrolysis) G 3-[(Cyclohexylcarbamoyl)amino] propanoic acid (Target) E->G Acidification F Aqueous HCl (pH ~ 2) F->G

Fig 1: Mechanistic workflow for the synthesis of 3-[(Cyclohexylcarbamoyl)amino]propanoic acid.

Quantitative Data & Reaction Optimization

The following tables summarize the optimization parameters that informed this protocol, alongside the expected analytical validation metrics required to confirm product integrity.

Table 1: Reaction Optimization and Yield Comparison
Solvent SystemTemp (°C)Isocyanate Eq.Target Yield (%)DCU Byproduct (%)Rationale
Water (100%)251.04535Poor solubility of isocyanate leads to high hydrolysis.
Water / THF (1:1)251.16820Improved mass transfer, but thermal hydrolysis persists.
Water / THF (1:1) 0–5 1.1 89 < 5 Optimal conditions; suppresses DCU formation.
Table 2: Analytical Validation Data (Self-Validating System)
Analytical TechniqueKey Signal / ValueAssignment & Significance
TLC (DCM:MeOH 9:1)

~ 0.3 (Ninhydrin negative)
Confirms consumption of

-alanine (Ninhydrin positive,

~ 0.0).

H NMR
(DMSO-

)
~5.8 ppm (t, 1H), ~5.6 ppm (d, 1H)Urea N-H protons; definitively confirms urea linkage formation.

H NMR
(DMSO-

)
~12.1 ppm (br s, 1H)Carboxylic acid O-H; confirms retention of the acid functionality.
IR Spectroscopy ~1630 cm

, ~1560 cm

Urea Amide I (C=O stretch) and Amide II (N-H bend).
Melting Point 165 – 168 °CSharp melting point indicates high purity; broad range indicates DCU.

Step-by-Step Experimental Protocol

Scale: 10 mmol (Yields ~2.1 g of target compound)

Phase 1: Preparation of the Nucleophile
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve

    
    -alanine (891 mg, 10.0 mmol, 1.0 eq) in 10 mL of distilled water.
    
  • Alkalinization: Add Sodium Hydroxide (NaOH) pellets (440 mg, 11.0 mmol, 1.1 eq) to the solution. Stir until completely dissolved.

  • In-Process QC (pH Check): Verify the pH using indicator paper. The solution must be pH

    
     10.
    
  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C.

Phase 2: Isocyanate Addition & Urea Formation
  • Reagent Preparation: In a separate vial, dissolve cyclohexyl isocyanate (1.40 mL, ~1.37 g, 11.0 mmol, 1.1 eq) in 10 mL of anhydrous THF.

  • Controlled Addition: Using an addition funnel or syringe pump, add the THF/isocyanate solution dropwise to the vigorously stirring aqueous

    
    -alanine solution over a period of 30 minutes. Crucial: Vigorous stirring is required to maintain a fine emulsion and maximize interfacial surface area.
    
  • Reaction Maturation: Stir the reaction mixture at 0–5 °C for 1 hour. Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C), stirring for an additional 4 hours.

  • In-Process QC (TLC): Spot the aqueous layer on a silica TLC plate alongside a

    
    -alanine standard. Elute with DCM:MeOH (9:1) and stain with Ninhydrin. The absence of a purple spot at the baseline confirms the complete consumption of the amine.
    
Phase 3: Quenching, Extraction, and Precipitation
  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator, 35 °C water bath) to remove the THF. The product remains dissolved in the aqueous phase as the sodium salt.

  • Byproduct Extraction: Transfer the aqueous residue to a separatory funnel. Extract with Ethyl Acetate (2

    
     15 mL). Causality: This step removes unreacted isocyanate and the non-polar DCU byproduct. Discard the organic layers.
    
  • Acidification: Transfer the aqueous layer back to a beaker and cool to 0–5 °C in an ice bath. Slowly add 6M HCl dropwise under continuous stirring until the pH reaches ~2.0.

  • Precipitation: Upon reaching pH 2, the target 3-[(Cyclohexylcarbamoyl)amino]propanoic acid will precipitate out of solution as a dense white solid. Stir for an additional 15 minutes to ensure complete precipitation.

Phase 4: Isolation and Purification
  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold distilled water (3

    
     10 mL) to remove residual NaCl and HCl.
    
  • Drying: Transfer the solid to a vacuum desiccator and dry continuously over P

    
    O
    
    
    
    or silica gel for 24 hours.
  • Optional Recrystallization: If TLC or melting point analysis indicates impurities, recrystallize the solid from a minimal volume of hot Ethanol/Water (1:1).

References

  • Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity RSC Advances, Royal Society of Chemistry (2020). URL:[Link]

  • Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) Iranian Journal of Pharmaceutical Research, National Institutes of Health (PMC). URL:[Link]

  • Application of carbodiimide mediated Lossen rearrangement for the synthesis of

    
    -ureidopeptides and peptidyl ureas 
    CORE / Indian Journal of Chemistry (2009).
    URL:[Link]
    
Application

Application Note: Synthesis and Characterization of a Novel Ureido-Amino Acid via Reaction of Cyclohexyl Isocyanate with Beta-Alanine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of Ureido-Amino Acids in Medicinal Chemistry The urea functional group is a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Ureido-Amino Acids in Medicinal Chemistry

The urea functional group is a privileged scaffold in medicinal chemistry and drug design, renowned for its ability to form stable, bidentate hydrogen bonds with biological targets such as enzymes and receptors.[1][2] This interaction motif is a cornerstone in the development of a wide array of therapeutic agents, including kinase inhibitors, antiviral compounds, and anticonvulsants.[3] The conjugation of a urea moiety to an amino acid, such as beta-alanine, creates a hybrid molecule with enhanced pharmacokinetic properties and the potential for novel biological activities. Beta-alanine, a naturally occurring beta-amino acid, serves as a versatile building block in the synthesis of various bioactive molecules.[4]

This application note provides a detailed protocol for the synthesis of N-cyclohexyl-N'-(2-carboxyethyl)urea through the reaction of cyclohexyl isocyanate with beta-alanine. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, and detail the analytical methods for the characterization of the final product.

Reaction Mechanism: Nucleophilic Addition to an Isocyanate

The fundamental reaction for the formation of the target ureido-amino acid is the nucleophilic addition of the primary amine of beta-alanine to the electrophilic carbonyl carbon of cyclohexyl isocyanate. The lone pair of electrons on the nitrogen atom of the amino group attacks the electron-deficient carbon of the isocyanate, leading to the formation of a tetrahedral intermediate. This is followed by a proton transfer to the nitrogen of the former isocyanate group, resulting in the stable urea linkage.

Given that beta-alanine possesses both a nucleophilic amino group and a carboxylic acid, chemoselectivity is a key consideration. The amino group is a stronger nucleophile than the carboxylate anion, and under appropriate reaction conditions, selective N-acylation can be achieved. One effective strategy is to perform the reaction in an alkaline aqueous medium.[5] In this environment, the carboxylic acid is deprotonated to its carboxylate form, which is a weaker nucleophile than the free amine. This promotes the desired reaction at the amino group.

An alternative approach involves the protection of the carboxylic acid as an ester, for instance, by using beta-alanine ethyl ester.[6] The reaction with cyclohexyl isocyanate would then be followed by a saponification (hydrolysis) step to liberate the free carboxylic acid. While this two-step method is also effective, the one-pot reaction in an aqueous basic solution is often more efficient and environmentally benign.[1]

Reaction Pathway Diagram

Reaction_Mechanism Cyclohexyl_Isocyanate Cyclohexyl Isocyanate C₆H₁₁-N=C=O Intermediate {Tetrahedral Intermediate} Cyclohexyl_Isocyanate->Intermediate Nucleophilic attack by amine Beta_Alanine Beta-Alanine H₂N-CH₂-CH₂-COOH Beta_Alanine->Intermediate Product N-cyclohexyl-N'-(2-carboxyethyl)urea C₆H₁₁-NH-C(=O)-NH-CH₂-CH₂-COOH Intermediate->Product Proton transfer

Caption: Nucleophilic addition of beta-alanine to cyclohexyl isocyanate.

Experimental Protocol

This protocol details the synthesis of N-cyclohexyl-N'-(2-carboxyethyl)urea in an aqueous medium.

Materials and Reagents:

  • Cyclohexyl isocyanate (≥98%)

  • Beta-alanine (≥99%)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated and 1 M

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • pH meter or pH paper

  • Rotary evaporator

Procedure:

  • Preparation of the Beta-Alanine Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve beta-alanine (1.0 equivalent) in deionized water. Add a 1 M solution of sodium hydroxide to adjust the pH of the solution to approximately 9-10. This ensures the deprotonation of the carboxylic acid and enhances the nucleophilicity of the amino group.

  • Reaction with Cyclohexyl Isocyanate: While stirring the beta-alanine solution vigorously at room temperature, add cyclohexyl isocyanate (1.05 equivalents) dropwise over a period of 15-20 minutes. A white precipitate may begin to form during the addition.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture in an ice bath.

    • Carefully acidify the reaction mixture to a pH of approximately 2-3 by the dropwise addition of 1 M HCl. This will protonate the carboxylic acid of the product, making it less soluble in water and facilitating its precipitation.

    • The crude product will precipitate as a white solid. Collect the solid by vacuum filtration and wash it with cold deionized water.

    • For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography on silica gel.

  • Drying: Dry the purified product under vacuum to a constant weight.

Experimental Workflow Diagram

Experimental_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Workup Work-up & Purification cluster_Final Final Product prep1 Dissolve Beta-Alanine in Water prep2 Adjust pH to 9-10 with NaOH prep1->prep2 react1 Add Cyclohexyl Isocyanate dropwise prep2->react1 react2 Stir at Room Temperature for 4-6h react1->react2 react3 Monitor by TLC react2->react3 workup1 Acidify to pH 2-3 with HCl react3->workup1 workup2 Filter the precipitate workup1->workup2 workup3 Wash with cold water workup2->workup3 workup4 Recrystallize or Column Chromatography workup3->workup4 final1 Dry under vacuum workup4->final1 final2 Characterize the product final1->final2

Caption: Step-by-step workflow for the synthesis of N-cyclohexyl-N'-(2-carboxyethyl)urea.

Characterization of N-cyclohexyl-N'-(2-carboxyethyl)urea

The structure and purity of the synthesized compound can be confirmed using standard analytical techniques. Below are the expected spectroscopic data based on the structure and data from analogous compounds.

Parameter Expected Value/Observation
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): ~12.1 (s, 1H, COOH), ~6.0-6.2 (d, 1H, NH-cyclohexyl), ~5.8-6.0 (t, 1H, NH-CH₂), ~3.4-3.6 (m, 1H, CH-cyclohexyl), ~3.1-3.3 (q, 2H, NH-CH₂), ~2.3-2.5 (t, 2H, CH₂-COOH), ~1.0-1.8 (m, 10H, cyclohexyl-CH₂)
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): ~173 (C=O, acid), ~157 (C=O, urea), ~48 (CH-cyclohexyl), ~36 (NH-CH₂), ~34 (CH₂-COOH), ~33 (cyclohexyl), ~25 (cyclohexyl), ~24 (cyclohexyl)
FTIR (KBr, cm⁻¹)~3300 (N-H stretch), ~2930, 2850 (C-H stretch), ~1710 (C=O stretch, acid), ~1620 (C=O stretch, urea - Amide I), ~1570 (N-H bend, Amide II)
Mass Spectrometry (ESI-) [M-H]⁻ calculated for C₁₀H₁₈N₂O₃: 214.13; found: ~213.1

Safety and Handling

  • Cyclohexyl isocyanate is toxic and a lachrymator. It should be handled in a well-ventilated fume hood.[7]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium hydroxide and hydrochloric acid are corrosive. Handle with care.

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reaction.Extend the reaction time and monitor by TLC. Ensure the pH is maintained in the optimal range during the addition of isocyanate.
Loss of product during work-up.Ensure complete precipitation by adjusting the pH carefully. Use minimal amounts of cold water for washing the precipitate.
Impure Product Presence of unreacted starting materials.Improve purification by recrystallization or column chromatography.
Formation of dicyclohexylurea (side reaction of isocyanate with water).Ensure the dropwise addition of isocyanate to the aqueous solution to minimize its concentration and reaction with water.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of N-cyclohexyl-N'-(2-carboxyethyl)urea, a valuable compound for applications in drug discovery and development. The described method is straightforward, utilizes readily available reagents, and proceeds under mild conditions. The comprehensive characterization data serves as a reliable reference for researchers synthesizing this and related ureido-amino acid derivatives.

References

  • Urea and thiourea represent privileged structures in medicinal chemistry. (n.d.). PMC. [Link]

  • Karche, A. D., Kamalakannan, P., Powar, R., Shenoy, G. G., & Padiya, K. J. (2022). An "on-water" reaction of (thio)isocyanates with amines enables a facile, sustainable, and chemoselective synthesis of unsymmetrical (thio)ureas. Organic Process Research & Development, 26(11), 3141–3152.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2019). Journal of Medicinal Chemistry. [Link]

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Hilaris Publisher. [Link]

  • Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). MDPI. [Link]

  • Kodaira, T., Miyake, H., Hayashi, K., & Okamura, S. (1965). The Synthesis and Polymerization of β-Propiolactam and α-Phenyl-β-propiolactam. Bulletin of the Chemical Society of Japan, 38(10), 1788–1789.
  • Wright, M. R. (1969). Arrhenius parameters for the acid hydrolysis of esters in aqueous solution. Part I. Glycine ethyl ester, β-alanine ethyl ester, acetylcholine, and methylbetaine methyl ester. Journal of the Chemical Society B: Physical Organic, 707–710.
  • Facile Amide Bond Formation from Carboxylic Acids and Isocyanates. (2011). Organic Letters. [Link]

  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (n.d.). Asian Journal of Chemistry.
  • Isocyanate-based multicomponent reactions. (2024). RSC Advances. [Link]

  • Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. (n.d.). University of Toronto TSpace Repository.
  • Reaction of aromatic carboxylic acids with isocyanates using ionic liquids as novel and efficient media. (2007). SciELO. [Link]

  • Preparation, isolation, and characterization of Nalpha-Fmoc-peptide isocyanates: solution synthesis of oligo-alpha-peptidyl ureas. (2006). The Journal of Organic Chemistry. [Link]

  • Process for the preparation of monocyclohexylurea. (1988).
  • mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes. (n.d.). docbrown.info. [Link]

  • Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. (2021). RSC Advances. [Link]

  • Protection Reactions. (n.d.). Wiley-VCH.
  • β-Alanine ethyl ester. (n.d.). Wikipedia. [Link]

  • Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. (2016). Data in Brief. [Link]

  • Deprotection: The Concept of Orthogonal Sets. (n.d.). Thieme.
  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. (2022). MDPI. [Link]

  • Near quantitative synthesis of urea macrocycles enabled by bulky N-substituent. (2021). Nature Communications. [Link]

  • Advances in the synthesis of β-alanine. (2022). Frontiers in Bioengineering and Biotechnology. [Link]

  • Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. (2014). Beilstein Journal of Organic Chemistry. [Link]

  • Interaction of cyclohexyl isocyanate with oxoruthenium(V) 2-alkyl-2-hydroxybutyrates. (1996). Journal of the Chemical Society, Dalton Transactions. [Link]

Sources

Method

Application Note: Step-by-Step Preparation of 3-[(Cyclohexylcarbamoyl)amino]propanoic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide Introduction & Scientific Rationale 3-[(Cyclohexylcarbamoyl)amino...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Introduction & Scientific Rationale

3-[(Cyclohexylcarbamoyl)amino]propanoic acid (also known as


-cyclohexylcarbamoyl-

-alanine) is a highly stable urea derivative of the non-proteinogenic amino acid

-alanine. Compounds containing urea linkages are highly valued in drug development due to their robust hydrogen-bonding capabilities, metabolic stability, and utility as peptidomimetics or enzyme inhibitors [1, 2].

The synthesis of this compound relies on a modified Schotten-Baumann reaction. By reacting


-alanine with cyclohexyl isocyanate in an aqueous alkaline medium, the primary amine undergoes a nucleophilic addition to the electrophilic carbon of the isocyanate, forming a stable urea bond [3].

Experimental Design & Causality (E-E-A-T)

To ensure a self-validating and high-yielding protocol, every step of this synthesis is designed with specific chemical causality:

  • Aqueous Alkaline Medium (pH > 10): In neutral water,

    
    -alanine exists as a zwitterion (
    
    
    
    -
    
    
    -
    
    
    -
    
    
    ), rendering the amine non-nucleophilic. The addition of sodium hydroxide deprotonates the carboxylic acid to form a highly soluble sodium salt and shifts the amine to its free, nucleophilic state (
    
    
    ) [1].
  • Strict Temperature Control (0–5 °C): Isocyanates are highly electrophilic and susceptible to hydrolysis. If the reaction is run at room temperature, water will competitively attack the cyclohexyl isocyanate, yielding cyclohexylamine. This amine will rapidly react with another equivalent of isocyanate to form the highly insoluble byproduct

    
    -dicyclohexylurea (DCU). Cooling the reaction suppresses this side reaction.
    
  • In-Process Purification (Filtration): Because the target compound remains soluble as a sodium salt in the alkaline solution, any trace DCU formed via hydrolysis will precipitate. Filtering the alkaline solution before acidification is a critical expert technique that physically removes this impurity, ensuring the final product is highly pure.

  • pH-Driven Precipitation: Acidifying the purified filtrate to pH ~2 protonates the carboxylate group. The resulting neutral urea derivative has poor aqueous solubility and precipitates directly out of the solution, allowing for simple isolation without the need for complex chromatography.

Materials and Quantitative Parameters

The following table summarizes the stoichiometric requirements for a standard 100 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountMechanistic Role

-Alanine
89.091.008.91 gNucleophile / Substrate
Sodium Hydroxide (1M aq) 40.001.10110 mLBase / Deprotonating Agent
Cyclohexyl Isocyanate 125.171.0513.14 gElectrophile
Hydrochloric Acid (3M aq) 36.46~1.20~40 mLAcidifying Agent
Deionized Water 18.02N/A50 mLCo-solvent

Step-by-Step Experimental Protocol

Phase 1: Substrate Solubilization
  • Equip a 500 mL round-bottom flask with a magnetic stir bar.

  • Add 8.91 g (100 mmol) of

    
    -alanine to the flask.
    
  • Add 110 mL of 1M aqueous NaOH (110 mmol) and 50 mL of deionized water. Stir until the

    
    -alanine is completely dissolved, yielding a clear solution of sodium 
    
    
    
    -alaninate.
Phase 2: Electrophile Addition
  • Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0–5 °C for 15 minutes.

  • Transfer 13.14 g (105 mmol) of cyclohexyl isocyanate to an addition funnel.

  • Add the cyclohexyl isocyanate dropwise over a period of 30 minutes. Caution: Rapid addition will cause a localized exothermic spike, promoting the formation of the DCU byproduct.

Phase 3: Reaction Maturation
  • Once the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to room temperature (20–25 °C).

  • Stir vigorously for 3 to 4 hours. The mixture may become slightly cloudy as trace amounts of DCU form.

Phase 4: Byproduct Removal (Critical Step)
  • Filter the alkaline reaction mixture through a medium-porosity sintered glass funnel or a pad of Celite.

  • Discard the solid retentate (which contains the insoluble DCU byproduct). Retain the clear filtrate, which contains the sodium salt of the target product.

Phase 5: Product Precipitation & Isolation
  • Transfer the clear filtrate to a clean beaker equipped with a stir bar. Cool the beaker in an ice bath.

  • Slowly add 3M aqueous HCl dropwise while monitoring the pH.

  • Continue adding HCl until the pH reaches approximately 2.0. A thick, white precipitate of 3-[(cyclohexylcarbamoyl)amino]propanoic acid will form immediately.

  • Stir the suspension for an additional 30 minutes at 0–5 °C to ensure complete crystallization.

  • Isolate the product via vacuum filtration using a Büchner funnel. Wash the filter cake with three 20 mL portions of ice-cold deionized water to remove residual NaCl.

Phase 6: Drying and Quality Control
  • Dry the white solid in a vacuum oven at 45 °C overnight.

  • Expected Yield: 80–85% (17.1 – 18.2 g).

  • Analytical QC: Verify purity via

    
    H NMR (DMSO-
    
    
    
    ). Look for the characteristic broad urea NH singlets (~5.8–6.0 ppm) and the carboxylic acid OH proton (>12.0 ppm). LC-MS should display an
    
    
    peak at
    
    
    215.1.

Visualizations

Experimental Workflow

Workflow A Phase 1: Dissolve β-Alanine in Aqueous NaOH (pH > 10) B Phase 2: Cool to 0-5 °C (Ice Bath) A->B C Phase 3: Dropwise Addition of Cyclohexyl Isocyanate B->C D Phase 4: Stir at Room Temp (3-4 hours) C->D E Phase 5: Filter Alkaline Solution (Removes DCU Byproduct) D->E F Phase 6: Acidify Filtrate with HCl to pH ~2 E->F G Phase 7: Vacuum Filtration & Cold Water Wash F->G

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target urea.

Chemical Mechanism Pathway

Mechanism N1 β-Alanine Zwitterion (Non-Nucleophilic) N2 Sodium β-Alaninate (Active Nucleophile) N1->N2 NaOH (Deprotonation) N3 Tetrahedral Intermediate (Transient) N2->N3 + Cyclohexyl Isocyanate (Nucleophilic Attack) N4 Sodium Salt of Product (Aqueous Soluble) N3->N4 Proton Transfer N5 Target Compound (Insoluble Precipitate) N4->N5 HCl (Acidification)

Caption: Mechanistic pathway from β-alanine to 3-[(cyclohexylcarbamoyl)amino]propanoic acid.

References

  • 3-Ureidopropionic acid Wikipedia URL:[Link]

Application

Application Note: High-Efficiency Synthesis of 3-[(Cyclohexylcarbamoyl)amino]propanoic Acid

This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthesis of 3-[(Cyclohexylcarbamoyl)amino]propanoic acid , a urea-linked scaffold used in peptidomimetics...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthesis of 3-[(Cyclohexylcarbamoyl)amino]propanoic acid , a urea-linked scaffold used in peptidomimetics and polymer chemistry.

The protocol prioritizes the Schotten-Baumann conditions (aqueous alkaline medium), which offers superior atom economy, simplified purification, and reduced environmental impact compared to organic solvent routes involving carbodiimides.

Scientific Foundation & Reaction Design

The synthesis relies on the nucleophilic addition of the primary amine of


-alanine  to the electrophilic carbon of cyclohexyl isocyanate .
Mechanistic Insight

-Alanine exists primarily as a zwitterion (

) in neutral solution, rendering the amine non-nucleophilic. To facilitate the reaction, a base (NaOH) is required to deprotonate the ammonium group, generating the free amine (

).

The free amine then attacks the isocyanate carbon. The reaction competes with the hydrolysis of the isocyanate by water (which forms 1,3-dicyclohexylurea, DCU). However, the nucleophilicity of the primary amine is significantly higher than that of water, favoring the formation of the desired urea derivative, provided the temperature is controlled (


C).

Reaction Scheme:



Reagents, Catalysts, and Equipment[1][2][3]

Reagent Selection Guide
ComponentReagentGradeRoleCritical Attribute
Nucleophile

-Alanine
>99%SubstrateMust be fully solubilized in base.
Electrophile Cyclohexyl Isocyanate98%ReagentMoisture Sensitive. Handle in fume hood.
Base Sodium Hydroxide (NaOH)2M Sol.Catalyst/ReactantMaintains pH > 10 to keep amine nucleophilic.
Solvent Water / THF (1:1)HPLCSolvent SystemTHF solubilizes the isocyanate; Water solubilizes the amino acid.
Acid Hydrochloric Acid (HCl)6MWorkup ReagentProtonates the carboxylate to precipitate the product.
Equipment
  • Three-neck round-bottom flask (250 mL).

  • Mechanical stirrer (essential for handling precipitates).

  • Dropping funnel (pressure-equalizing).

  • Ice-water bath.

  • pH meter or high-range pH paper.

Experimental Protocol

Phase A: Reaction Setup (Schotten-Baumann Conditions)
  • Solubilization: In a 250 mL round-bottom flask, dissolve

    
    -alanine (8.91 g, 100 mmol)  in 2M NaOH (50 mL, 100 mmol) .
    
    • Note: The solution must be clear. If not, verify the quality of the

      
      -alanine.
      
  • Cosolvent Addition: Add Tetrahydrofuran (THF, 30 mL) to the aqueous solution.

    • Reasoning: Cyclohexyl isocyanate is immiscible in water.[1] THF acts as a phase transfer bridge, increasing the effective concentration of the electrophile near the nucleophile.

  • Cooling: Immerse the flask in an ice-water bath and cool to 0–5°C .

    • Critical Control: Low temperature suppresses the hydrolysis of the isocyanate (side reaction).

Phase B: Electrophile Addition
  • Addition: Charge the dropping funnel with cyclohexyl isocyanate (12.52 g, 100 mmol) . Add dropwise over 30–45 minutes while stirring vigorously.

    • Observation: A white precipitate (DCU byproduct) may form transiently, but the main product remains soluble as a sodium salt.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 3–4 hours .

    • In-Process Control (IPC): Check TLC (Mobile phase: MeOH/DCM 1:9). Disappearance of isocyanate spot; appearance of a polar baseline spot (product salt).

Phase C: Workup and Isolation (The "Self-Validating" Step)
  • Filtration (DCU Removal): The reaction mixture is currently basic (pH > 10). The product is soluble (carboxylate salt), while the major impurity (1,3-dicyclohexylurea) is insoluble.

    • Action: Filter the reaction mixture through a sintered glass funnel or Celite pad.

    • Result: The filtrate contains the pure product precursor; the solid residue is waste.

  • Acidification: Transfer the clear filtrate to a clean beaker. While stirring, slowly add 6M HCl until the pH reaches 2.0–3.0 .

    • Mechanism:[2][3] Protonation of the carboxylate (

      
      ) to the carboxylic acid (
      
      
      
      ) reduces water solubility drastically.
    • Observation: Massive precipitation of white solid (Target Product).

  • Isolation: Filter the white solid under vacuum. Wash with cold water (

    
     mL) to remove excess NaCl and HCl.
    
  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Quality Control & Troubleshooting

Analytical Specifications
  • Appearance: White crystalline powder.

  • Melting Point: Typically >160°C (decomposition).

  • 
    H NMR (DMSO-d
    
    
    
    ):
    • 
       12.1 (s, 1H, -COOH)
      
    • 
       5.8-6.0 (m, 2H, Urea -NH-)
      
    • 
       3.2 (q, 2H, -CH
      
      
      
      -N)
    • 
       2.3 (t, 2H, -CH
      
      
      
      -CO)
    • 
       1.1-1.8 (m, 11H, Cyclohexyl)
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Isocyanate hydrolysisEnsure temperature is <5°C during addition. Increase stirring speed.
Product is Oily Incomplete acidificationCheck pH carefully; ensure it is below 3.0. Cool the mixture during acidification.
Impurity (Insoluble) DCU contaminationEnsure the filtration in Step 6 (Basic phase) is thorough.

Visualizations

Reaction Mechanism Pathway

This diagram illustrates the competitive pathways and the logic behind the purification strategy.

ReactionPathway Start Reagents (Beta-Alanine + Cyclohexyl Isocyanate) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (pH > 10) SideProduct DCU (Byproduct) (Insoluble in Water) Start->SideProduct Hydrolysis (Moisture/Heat) ProductSalt Product (Na Salt) (Soluble in Water) Intermediate->ProductSalt Main Pathway (Kinetic Control) FinalProduct Target Acid (Precipitate at pH 2) ProductSalt->FinalProduct Acidification (HCl) Protonation

Caption: Kinetic pathway favoring urea formation over hydrolysis, followed by pH-switch isolation.

Experimental Workflow

A step-by-step logic flow ensuring purity through phase separation.

Workflow Step1 Dissolve Beta-Alanine in NaOH/H2O Step2 Add THF & Cool to 0°C Step1->Step2 Step3 Dropwise Addition of Cyclohexyl Isocyanate Step2->Step3 Step4 Stir at RT (3h) Step3->Step4 Decision Filtration (Basic pH) Step4->Decision Filtrate Filtrate (Contains Product) Decision->Filtrate Keep Residue Solid Residue (DCU Waste) Decision->Residue Discard Step5 Acidify Filtrate with HCl to pH 2.0 Filtrate->Step5 Step6 Filter Precipitate (Final Product) Step5->Step6

Caption: Self-validating workflow removing insoluble byproducts before product precipitation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 111, 3-Ureidopropionic acid. Retrieved from [Link]

  • Stark, G. R. (1965).Reactions of Cyanate with Functional Groups of Proteins. Biochemistry, 4(6), 1030–1036.
  • Han, S. Y., & Kim, Y. A. (2004).Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. (Context for urea linkage synthesis).

Sources

Method

Scalable production methods for cyclohexylcarbamoyl propanoic acid

Application Note: Scalable Production Methods for Cyclohexylcarbamoyl Propanoic Acid Introduction & Mechanistic Grounding Cyclohexylcarbamoyl propanoic acid—systematically known as 4-(cyclohexylamino)-4-oxobutanoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Production Methods for Cyclohexylcarbamoyl Propanoic Acid

Introduction & Mechanistic Grounding

Cyclohexylcarbamoyl propanoic acid—systematically known as 4-(cyclohexylamino)-4-oxobutanoic acid or N-cyclohexylsuccinamic acid—is a high-value dicarboxylic acid monoamide. It serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), functionalized polymers, and supramolecular coordination complexes[1].

The scalable synthesis of this compound relies on the highly efficient, atom-economical ring-opening amidation of succinic anhydride[2] by cyclohexylamine.

Mechanistic Causality: The reaction is driven by the nucleophilic attack of the primary amine's lone pair on one of the highly electrophilic carbonyl carbons of the five-membered succinic anhydride ring[3]. This forms a transient tetrahedral intermediate. The inherent ring strain of the anhydride facilitates rapid collapse of this intermediate, cleaving the C–O bond and yielding the succinamic acid derivative following a proton transfer[3].

Because this reaction is highly exothermic and rapid, the primary engineering challenge during scale-up is heat dissipation and solvent selection. Ethyl acetate (EtOAc) is the solvent of choice. While both starting materials are highly soluble in EtOAc, the resulting N-cyclohexylsuccinamic acid is zwitterionic in nature and forms strong intermolecular hydrogen bonds, causing it to spontaneously precipitate[1]. This phase separation drives the reaction equilibrium forward and acts as a self-validating purification step, eliminating the need for complex downstream chromatography.

ReactionMechanism SA Succinic Anhydride (Electrophile) TI Tetrahedral Intermediate SA->TI Nucleophilic Attack CA Cyclohexylamine (Nucleophile) CA->TI Prod Cyclohexylcarbamoyl Propanoic Acid TI->Prod Ring Opening & Proton Transfer

Figure 1: Atom-economical ring-opening amidation mechanism of succinic anhydride.

Process Engineering & Analytical Technology

Transitioning from bench-scale to pilot-scale (1–5 kg) requires strict control over the dosing rate to manage the exotherm. We employ Process Analytical Technology (PAT) to ensure batch-to-batch reproducibility. In-line Fourier Transform Infrared (FTIR) spectroscopy is used to monitor the reaction in real time. The depletion of the anhydride's symmetric and asymmetric C=O stretching bands (approx. 1860 cm⁻¹ and 1780 cm⁻¹) and the concurrent emergence of the amide I band (approx. 1640 cm⁻¹) provide a definitive, self-validating endpoint[3].

PilotWorkflow Prep Reagent Preparation (EtOAc Solvent) Rxn Controlled Addition (T < 30°C) Prep->Rxn PAT In-line FTIR Monitoring (Anhydride C=O Depletion) Rxn->PAT Real-time Feedback Cryst Crystallization (Cooling to 5°C) PAT->Cryst Conversion >99% Filtration Continuous Filtration (Nutsche Filter) Cryst->Filtration Drying Vacuum Drying (45°C, -0.08 MPa) Filtration->Drying QC Quality Control (HPLC, NMR, FTIR) Drying->QC

Figure 2: Pilot-scale production workflow with integrated PAT monitoring.

Experimental Protocols

Protocol A: Laboratory-Scale Synthesis (50 g Target)

Objective: Rapid generation of high-purity material for R&D screening. Materials: Succinic anhydride (25.0 g, 0.25 mol)[2], Cyclohexylamine (23.8 g, 0.24 mol), Anhydrous Ethyl Acetate (250 mL).

  • Dissolution: Suspend succinic anhydride in 150 mL of anhydrous ethyl acetate in a 500 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Amine Addition: Dissolve cyclohexylamine in 100 mL of ethyl acetate. Add this solution dropwise over 30 minutes. Causality: Dropwise addition controls the exothermic ring-opening amidation, preventing localized hot spots that could lead to double-amidation (diamide formation) or solvent boiling[3].

  • Reaction Maturation: Stir the resulting suspension at room temperature (20–25°C) for 4 hours. Self-Validation: The reaction is visually self-indicating; the initially clear/hazy solution transitions into a thick, opaque white slurry as the product precipitates[1].

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold ethyl acetate (2 × 50 mL) and hexanes (50 mL) to purge any unreacted starting materials.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours to afford the product as a white crystalline solid.

Protocol B: Pilot-Scale Production (5 kg Target)

Objective: Scalable, GMP-aligned production utilizing PAT. Equipment: 50 L Jacketed Glass Reactor, Nutsche Filter Dryer, In-line FTIR probe.

  • Reactor Prep: Charge the 50 L reactor with 25 L of ethyl acetate and 2.60 kg (26.0 mol) of succinic anhydride. Set jacket cooling to 15°C and agitate at 150 RPM.

  • Controlled Dosing: Pump 2.48 kg (25.0 mol) of cyclohexylamine into the reactor at a controlled rate of 40 mL/min. Maintain the internal temperature strictly below 30°C to prevent thermal degradation.

  • PAT Monitoring: Utilize the in-line FTIR probe. The reaction is deemed complete when the anhydride C=O stretching bands plateau at the baseline[3].

  • Crystallization: Cool the reactor jacket to 5°C over a 2-hour ramp to maximize product yield from the mother liquor.

  • Filtration & Washing: Transfer the slurry to a Nutsche filter. Perform displacement washes with 5 L of chilled ethyl acetate.

  • Drying: Apply vacuum (-0.08 MPa) and heat the filter dryer jacket to 50°C until the moisture content is <0.5% by Karl Fischer titration.

Quantitative Data & Specifications

Table 1: Solvent System Evaluation for Scale-Up

Solvent Yield (%) Purity (HPLC Area %) E-Factor Causality / Process Observation
Ethyl Acetate 94 >99.5 4.2 Optimal. Product precipitates directly; easily filtered[1].
Toluene 88 98.0 5.1 Good yield, but higher solvent toxicity and slower drying times.

| THF | 45 | 95.5 | 12.4 | Product remains partially dissolved; requires anti-solvent addition. |

Table 2: Quality Control Specifications

Parameter Specification Analytical Method
Appearance White crystalline powder Visual Inspection
Purity ≥ 99.0% HPLC-UV (210 nm)
Melting Point 148 - 150 °C Capillary Melting Point Apparatus
Moisture Content ≤ 0.5% Karl Fischer Titration

| Residual Amine | ≤ 100 ppm | GC-FID |

References

  • Shams-ul-Islam, S., Bhatti, M. H., Imtiaz-ud-Din, Ng, S. W., & Tiekink, E. R. T. (2010). "catena-Poly[[triphenyltin(IV)]-μ2-[3-(cyclohexylcarbamoyl)propanoato-κ2O1:O3]]". IUCr Crystallographic Communications.
  • "Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization". PMC, National Institutes of Health.
  • "Succinic anhydride Chemical Properties, Uses, Production". ChemicalBook.

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of 3-[(Cyclohexylcarbamoyl)amino]propanoic Acid as a Versatile Chemical Intermediate

Prepared by: Gemini, Senior Application Scientist Section 1: Overview and Strategic Considerations Introduction: A Bifunctional Building Block for Advanced Synthesis 3-[(Cyclohexylcarbamoyl)amino]propanoic acid is a spec...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Section 1: Overview and Strategic Considerations

Introduction: A Bifunctional Building Block for Advanced Synthesis

3-[(Cyclohexylcarbamoyl)amino]propanoic acid is a specialized chemical intermediate designed for strategic incorporation into complex molecules, particularly within the fields of medicinal chemistry and materials science. Structurally, it is a derivative of β-alanine, a naturally occurring beta-amino acid.[1] In this compound, the amino group of β-alanine is protected as a cyclohexyl urea. This unique configuration provides two key strategic advantages for the synthetic chemist:

  • A Stable Peptidomimetic Core: The N-cyclohexylurea moiety serves as a bioisostere for a peptide bond, offering enhanced metabolic stability against enzymatic degradation compared to natural α-amino acid linkages. Beta-amino acids themselves are known to form stable secondary structures, making them valuable components in the design of peptidomimetics.[2][3]

  • An Available Carboxylic Acid Handle: The terminal propanoic acid group provides a reactive site for further chemical modification, most commonly through amide bond formation or esterification.

This combination makes the molecule a powerful building block for introducing a lipophilic, sterically defined, and proteolytically resistant fragment into a target structure. Its application is particularly relevant in the development of novel therapeutics, such as enzyme inhibitors and receptor modulators, where precise molecular architecture is critical for biological activity.

Chemical and Physical Profile

A thorough understanding of the intermediate's physical properties is essential for experimental design, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource
Synonym N-[(cyclohexylamino)carbonyl]-beta-alanine
CAS Number 511551-67-0
Molecular Formula C₁₀H₁₈N₂O₃
Molecular Weight 214.26 g/mol
Physical Form Powder
Melting Point 163-164 °C
Storage Temperature Room Temperature
High-Level Synthetic Workflow

The utility of 3-[(Cyclohexylcarbamoyl)amino]propanoic acid follows a logical progression from its own synthesis to its incorporation into a target molecule and subsequent analysis.

cluster_0 Phase 1: Intermediate Preparation cluster_1 Phase 2: Application cluster_2 Phase 3: Verification Synthesis Synthesis of Intermediate Application Coupling Reaction (e.g., Amide Bond Formation) Synthesis->Application Use as Building Block Analysis Analysis & Purification (HPLC, NMR, MS) Application->Analysis Characterize Product

Caption: General workflow for utilizing the intermediate.

Section 2: Synthesis Protocol

Principle of Synthesis: Urea Formation

The most direct and efficient synthesis of 3-[(Cyclohexylcarbamoyl)amino]propanoic acid involves the nucleophilic addition of an amine to an isocyanate.[4][5] In this case, the primary amine of β-alanine attacks the electrophilic carbon of cyclohexyl isocyanate. The reaction is typically high-yielding and proceeds under mild conditions.[6][7] The use of an aqueous alkaline medium can be an effective and environmentally friendly approach.[6]

Detailed Protocol: Synthesis from β-Alanine

Materials:

  • β-Alanine (1.0 equiv)

  • Cyclohexyl isocyanate (1.05 equiv)

  • Sodium hydroxide (NaOH) (2.0 equiv)

  • Deionized water

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve β-alanine and sodium hydroxide in deionized water (approx. 10 mL per gram of β-alanine). Cool the solution to 0-5 °C in an ice bath.

  • Isocyanate Addition: Add cyclohexyl isocyanate dropwise to the cold, stirring solution over 15-20 minutes. Causality Note: Slow addition is critical to control the exotherm of the reaction and prevent side reactions of the isocyanate with water.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The formation of a white precipitate (the product) may be observed.

  • Acidification: Cool the mixture again in an ice bath and slowly acidify to pH 2-3 by adding 2M HCl. This protonates the carboxylate, ensuring the product is in its neutral, less soluble form.

  • Isolation: The resulting solid precipitate is collected by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.

  • Purification (Optional): If required, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.

  • Drying: Dry the purified product under vacuum to a constant weight.

Section 3: Core Application: Amide Coupling for Peptidomimetic Synthesis

The primary application of this intermediate is to use its carboxylic acid moiety to form amide bonds with a variety of amines, including amino acid esters and other drug fragments.

Rationale: Building Proteolytically Resistant Scaffolds

Carbodiimide-mediated coupling is a cornerstone of peptide synthesis and is perfectly suited for this application. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine.[8] Additives such as 1-hydroxybenzotriazole (HOBt) are often included to improve efficiency and suppress side reactions, particularly racemization if chiral centers are involved.

cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack CarboxylicAcid R-COOH 3-[(Cyclohexylcarbamoyl)amino]propanoic acid O_Acylisourea O-Acylisourea Intermediate Highly Reactive CarboxylicAcid->O_Acylisourea + EDC EDC EDC Carbodiimide Coupling Agent Amide R-CO-NH-R' Final Amide Product O_Acylisourea->Amide + R'-NH₂ Urea_Biproduct EDC-Urea Water-Soluble Byproduct O_Acylisourea->Urea_Biproduct byproduct formation Amine R'-NH₂ Amine Nucleophile

Caption: Simplified mechanism of EDC-mediated amide coupling.

Protocol: EDC-Mediated Amide Coupling

Materials:

  • 3-[(Cyclohexylcarbamoyl)amino]propanoic acid (1.0 equiv)

  • Target amine (e.g., an amino acid ester hydrochloride) (1.0-1.2 equiv)

  • EDC hydrochloride (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv if using an amine salt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1M aqueous HCl

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, inert-atmosphere (N₂ or Ar) flask, add 3-[(Cyclohexylcarbamoyl)amino]propanoic acid, the target amine, and HOBt.

  • Solvation: Add anhydrous DCM (or DMF for less soluble substrates). Stir until all solids dissolve.

  • Base Addition: If using an amine salt (e.g., hydrochloride), add DIPEA or TEA and stir for 10 minutes. Causality Note: The base is required to deprotonate the amine salt, generating the free amine nucleophile necessary for the reaction.

  • Activation: Cool the solution to 0 °C and add EDC hydrochloride in one portion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Causality Note: The acid wash removes unreacted base and the EDC-urea byproduct. The base wash removes unreacted starting carboxylic acid and HOBt. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Section 4: Analytical Methodologies

Robust analytical methods are crucial for confirming the identity and purity of the intermediate and its subsequent reaction products.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is the primary method for assessing purity and monitoring reaction progress due to the compound's UV-active urea group.

  • Instrument: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (ACN) in water, both containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).

    • Example Gradient: 5% ACN to 95% ACN over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 254 nm.

  • Sample Prep: Dissolve a small amount of sample in the initial mobile phase composition or a suitable solvent like methanol.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for unambiguous structure confirmation.

| Expected NMR Signals for 3-[(Cyclohexylcarbamoyl)amino]propanoic acid | | :--- | :--- | | ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.1 (br s, 1H, -COOH), ~6.0 (m, 2H, -NH-CO-NH-), ~3.4 (m, 1H, cyclohexyl-CH-), ~3.2 (q, 2H, -NH-CH₂-), ~2.4 (t, 2H, -CH₂-COOH), 1.0-1.8 (m, 10H, cyclohexyl-CH₂-) | | ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~173 (-COOH), ~157 (-NH-CO-NH-), ~48 (cyclohexyl-CH-), ~36 (-NH-CH₂-), ~34 (-CH₂-COOH), ~33, ~25, ~24 (cyclohexyl-CH₂-) |

Protocol 3: Mass Spectrometry (MS)

Mass spectrometry, typically coupled with LC (LC-MS), confirms the molecular weight of the target compound.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Expected Mass (ESI+): [M+H]⁺ = 215.14

  • Expected Mass (ESI-): [M-H]⁻ = 213.13

Section 5: Safety and Handling

  • Hazard Classification: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this material.[9][10]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[9] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Section 6: References

  • PubChem. 3-Cyclohexylaminopropionic acid. National Center for Biotechnology Information. [Link]

  • FooDB. Compound: 3-Aminopropanoic acid (FDB002253). [Link]

  • Kowalski, P., et al. (2012). Synthesis of novel 3-cyclohexylpropanoic acid-derived nitrogen heterocyclic compounds and their evaluation for tuberculostatic activity. Bioorganic & Medicinal Chemistry, 20(1), 137-144. [Link]

  • Dömling, A. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 439-467. [Link]

  • PubChem. 3-[Cyclohexyl(phenacyl)amino]propanoic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. CN109824502A - A kind of synthetic method of 3- cyclohexylpropionic acid.

  • Gaggelli, E., et al. (1989). Beta-alanine Containing Peptides: A Novel Molecular Tool for the Design of Gamma-Turns. Peptide Research, 2(5), 329-334. [Link]

  • Organic Chemistry Portal. Synthesis of urea derivatives. [Link]

  • Google Patents. US20030114488A1 - New processes for producing beta-alanine derivatives.

  • Cole-Parmer. (2006). Material Safety Data Sheet - Cyclohexanepropionic acid, 99%. [Link]

  • ResearchGate. (PDF) A new model to determine lipophilicity of 1,2-ethanediamine-N, N'-di-2-(3-cyclohexyl)propanoic acid.... [Link]

  • Ataman Kimya. 3-AMINOPROPANOIC ACID. [Link]

  • HBGX Chemical. (2026). Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications. [Link]

  • Hong, S. P., et al. (1980). Conversion of N-(purin-6-ylcarbamoyl)-L-amino acids into 3-pruin-6-ylhydantoins and 3-cyclohexyl-1-(purin-6-ylcarbamoyl)hydantoins. Journal of Medicinal Chemistry, 23(8), 833-837. [Link]

  • Yoshida, H., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4843. [Link]

  • ResearchGate. Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. [Link]

  • Wikipedia. Propionic acid. [Link]

  • Frontiers. Advances in the synthesis of β-alanine. [Link]

  • Bougrin, K., et al. (2025). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. RSC Advances, 15(41), 26359-26367. [Link]

  • Leggio, A., et al. (2025). Identifying Pharmacopoeial Amino Acids through an Instructive Sequence of Physical, Chemical, and Chromatographic Analyses. Journal of Chemical Education, 102(4), 1478-1485. [Link]

  • Capot Chemical. (2013). MSDS of (S)-2-Amino-3-cyclohexylpropionic acid. [Link]

  • PubChem. 3-[Carbamoyl(propan-2-yl)amino]propanoic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. US5925762A - Practical synthesis of urea derivatives.

  • ResearchGate. Urea formation via reaction of an isocyanate with an amine. [Link]

Sources

Method

Application Note: Advanced Crystallization Techniques for 3-[(Cyclohexylcarbamoyl)amino]propanoic acid

Executive Summary The purification and solid-state isolation of 3-[(cyclohexylcarbamoyl)amino]propanoic acid (CAS: 511551-67-0) presents unique challenges in pharmaceutical intermediate processing. This molecule features...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification and solid-state isolation of 3-[(cyclohexylcarbamoyl)amino]propanoic acid (CAS: 511551-67-0) presents unique challenges in pharmaceutical intermediate processing. This molecule features a highly lipophilic cyclohexyl ring, a rigid urea linkage, and a terminal carboxylic acid. These distinct structural motifs create an amphiphilic character that often leads to "oiling out" (liquid-liquid phase separation) or the formation of amorphous gels rather than highly ordered crystals.

This application note details two rigorously validated crystallization protocols—pH-Shift Reactive Crystallization and Anti-Solvent Cooling Crystallization . By understanding the thermodynamic drivers and hydrogen-bonding synthons of the urea and carboxylic acid groups, researchers can reliably isolate high-purity crystalline material.

Physicochemical Profiling & Crystallization Causality

To design a self-validating crystallization protocol, one must first deconstruct the molecule's intermolecular interaction potential. The urea moiety is a powerful hydrogen bond donor and acceptor, known to form robust


 hydrogen-bonded ribbons or 

-networks [1][2]. Concurrently, the terminal propanoic acid group forms classic carboxylic acid dimers.

If crystallization is forced too rapidly, these strong, competing hydrogen bond networks can trap solvent molecules or arrest the lattice in a metastable amorphous state. Therefore, the choice of solvent and the method of supersaturation generation must specifically disrupt these networks during dissolution and allow their ordered reassembly during nucleation.

Quantitative Data Summary
Physicochemical PropertyValue / DescriptionImpact on Crystallization Strategy
Molecular Weight 214.26 g/mol Standard small-molecule nucleation kinetics.
Predicted pKa ~4.5 (Propanoic acid)Enables isoelectric/pH-shift reactive crystallization.
LogP (Estimated) 1.2 – 1.8Moderate lipophilicity; high risk of oiling out in purely aqueous media without shear.
H-Bond Donors 3 (Urea -NH x2, Acid -OH)Drives strong intermolecular

synthons [2].
H-Bond Acceptors 3 (Urea C=O, Acid C=O, Acid -OH)High risk of protic solvent inclusion if cooling is too rapid [1].

Protocol 1: pH-Shift Reactive Crystallization (Aqueous)

Causality & Mechanism

Reactive crystallization exploits the pH-dependent solubility of the carboxylic acid group [3][4]. At a pH > 7, the propanoic acid is deprotonated, forming a highly water-soluble sodium carboxylate salt. This completely disrupts the carboxylic acid dimers and forces the lipophilic cyclohexyl groups into micelle-like hydration shells. By introducing a strong acid under high-shear mixing, the molecule is rapidly protonated (neutralized). The sudden loss of charge drastically reduces hydration, spiking the supersaturation ratio (


) and driving rapid, uniform nucleation. High-shear mixing is critical here to prevent localized zones of extreme acidity, which cause agglomeration and trap impurities [3].
Step-by-Step Methodology
  • Alkaline Dissolution: Suspend 10.0 g of crude 3-[(cyclohexylcarbamoyl)amino]propanoic acid in 100 mL of Deionized (DI) water. Slowly add 1.0 M NaOH until the pH reaches 8.0–8.5. Stir at 300 RPM until complete dissolution is achieved.

  • Clarification: Filter the alkaline solution through a 0.22 µm PTFE membrane to remove insoluble particulate impurities.

  • Controlled Acidification (Nucleation): Transfer the filtrate to a jacketed crystallizer set to 20 °C. Increase stirring to high shear (e.g., 600 RPM). Using a syringe pump, add 1.0 M HCl at a constant rate of 1.0 mL/min.

  • Seeding (Optional): When the pH reaches ~5.0 (just above the pKa), introduce 1% w/w seed crystals to bypass the metastable zone and prevent oiling out.

  • Growth & Aging: Continue HCl addition until the pH stabilizes at 2.5. Reduce stirring to 200 RPM and age the suspension for 2 hours to allow Ostwald ripening.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 2 x 20 mL of cold (5 °C) DI water to remove residual NaCl. Dry under vacuum at 45 °C for 12 hours.

ReactiveCryst A Crude API + DI Water Add 1.0 M NaOH B Complete Dissolution (pH 8.5, Carboxylate Anion) A->B Deprotonation C High-Shear Mixing (600 RPM, 20°C) B->C Filter (0.22 µm) D Controlled Acidification (1.0 M HCl at 1 mL/min) C->D E Nucleation Window (pH ~ 4.5 - 5.0) D->E Neutralization F Crystal Growth & Aging (pH 2.5, 2 hours) E->F Supersaturation G Vacuum Filtration & Cold Water Wash F->G Isolation

Fig 1: Workflow for pH-Shift Reactive Crystallization of the target urea-acid derivative.

Protocol 2: Anti-Solvent Cooling Crystallization (Organic/Aqueous)

Causality & Mechanism

For applications requiring specific polymorph control or the purging of structurally similar organic impurities, a mixed-solvent approach is superior. Ethanol acts as the primary solvent; its polar protic nature effectively breaks both the urea-urea and acid-acid hydrogen bonds upon heating [1]. Water is utilized as the anti-solvent. Because the cyclohexyl group is highly hydrophobic, the addition of water lowers the overall solubility capacity of the system. A slow, controlled cooling ramp ensures that the urea and carboxylic acid groups have the thermodynamic time required to align into their lowest-energy crystal lattice, preventing the inclusion of ethanol molecules in the crystal voids [2].

Step-by-Step Methodology
  • Primary Dissolution: Suspend 10.0 g of the compound in 60 mL of absolute Ethanol in a jacketed reactor. Heat to 60 °C under moderate stirring (250 RPM) until a clear solution forms.

  • Anti-Solvent Addition: Maintain the temperature at 60 °C. Slowly add DI water dropwise until the solution becomes faintly turbid (the cloud point), then add 2 mL of Ethanol to regain a clear solution. This establishes the system exactly at the solubility limit (saturation).

  • Seeding: Cool the reactor to 55 °C to enter the metastable zone. Add 0.1 g of pure seed crystals. Hold at 55 °C for 30 minutes to allow the seed surfaces to integrate solute without secondary nucleation.

  • Controlled Cooling: Initiate a linear cooling ramp of 0.2 °C/min down to 5 °C. This slow kinetic trajectory favors crystal growth over spontaneous nucleation, yielding large, easily filterable crystals.

  • Isolation: Filter the suspension and wash with 20 mL of a cold (5 °C) 1:2 Ethanol/Water mixture. Dry under vacuum at 50 °C for 12 hours.

CoolingCryst S1 Undersaturated Solution (60°C, EtOH) S2 Anti-Solvent Addition (Water to Cloud Point) S1->S2 Decrease Solubility S3 Metastable Zone (Cool to 55°C + Seed) S2->S3 Supersaturation S4 Controlled Cooling Ramp (0.2°C/min to 5°C) S3->S4 Surface Integration S5 Stable Crystal Lattice (Urea-Acid H-Bonds) S4->S5 Maximize Yield

Fig 2: Thermodynamic phase logic and workflow for Anti-Solvent Cooling Crystallization.

Analytical Validation

To ensure the integrity of the crystallization process, the isolated solid must be validated:

  • Powder X-Ray Diffraction (PXRD): Confirms the crystallinity and polymorphic form. The presence of sharp, distinct diffraction peaks indicates a well-ordered lattice, free of amorphous halos.

  • Differential Scanning Calorimetry (DSC): Used to verify the absence of trapped solvent. A single, sharp endothermic melting peak indicates high purity, whereas broad pre-melt endotherms suggest solvent inclusion within the urea-carboxylic acid network[1].

  • Proton NMR (

    
    H-NMR):  Conducted in DMSO-
    
    
    
    to confirm the structural integrity of the cyclohexyl, urea, and propanoic acid protons, and to quantify any residual ethanol from Protocol 2.

References

  • Saunders, L. K., Nowell, H., Raithby, P. R., & Wilson, C. C. (2016). Crystal engineering urea organic acid hydrogen bonded networks with solvent inclusion properties. CrystEngComm, 18(31), 5916-5929. Available at:[Link]

  • Jones, A. O. F., Leech, C. K., McIntyre, G. J., Wilson, C. C., & Thomas, L. H. (2014). Engineering short, strong hydrogen bonds in urea di-carboxylic acid complexes. CrystEngComm, 16(35), 8115-8127. Available at:[Link]

  • Liu, Y. (2016). Optimization and Design of Reactive Crystallization Process. White Rose eTheses Online. Available at:[Link]

  • Rodríguez-Hornedo, N., Nehm, S. J., Seefeldt, K. F., Pagan-Torres, Y., & Falkiewicz, C. J. (2006). Reaction crystallization of pharmaceutical molecular complexes. Molecular Pharmaceutics, 3(3), 362-367. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-[(Cyclohexylcarbamoyl)amino]propanoic acid

Welcome to the Technical Support Center for the synthesis of 3-[(Cyclohexylcarbamoyl)amino]propanoic acid (also commonly referred to as N-(cyclohexylcarbamoyl)-β-alanine). This guide is designed for researchers and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-[(Cyclohexylcarbamoyl)amino]propanoic acid (also commonly referred to as N-(cyclohexylcarbamoyl)-β-alanine). This guide is designed for researchers and drug development professionals seeking to optimize reaction yields, eliminate persistent impurities, and scale up ureido acid synthesis.

Mechanistic Insight: The "Why" Behind the Yield

Synthesizing 3-[(Cyclohexylcarbamoyl)amino]propanoic acid involves the nucleophilic addition of β-alanine to cyclohexyl isocyanate. While conceptually straightforward, the reaction is plagued by competing side reactions—most notably, the 1[1].

When water is used as a solvent to dissolve the highly polar β-alanine, it also acts as a competing nucleophile. Isocyanates react with water to form unstable carbamic acids, which rapidly decarboxylate to yield primary amines (cyclohexylamine)[1]. This newly formed cyclohexylamine is significantly more nucleophilic than water or the amine of β-alanine, leading to a rapid secondary reaction with another equivalent of cyclohexyl isocyanate to form 1,3-dicyclohexylurea (DCU) , an insoluble white precipitate that drastically reduces the yield of the target ureido acid[2].

ReactionPathways Iso Cyclohexyl Isocyanate (Electrophile) Prod 3-[(Cyclohexylcarbamoyl)amino]propanoic acid (Target Product) Iso->Prod Nucleophilic Attack Amine Cyclohexylamine (Hydrolysis Intermediate) Iso->Amine Hydrolysis (-CO2) DCU 1,3-Dicyclohexylurea (DCU) (Undesired Byproduct) Iso->DCU BA β-Alanine (pH > 9) (Target Nucleophile) BA->Prod H2O Water (Competing Nucleophile) H2O->Amine Amine->DCU Fast Reaction with Isocyanate

Caption: Competing reaction pathways in the synthesis of 3-[(Cyclohexylcarbamoyl)amino]propanoic acid.

Troubleshooting Guide & FAQs

Q1: Why is my reaction yielding predominantly a white, insoluble solid (1,3-dicyclohexylurea) instead of the target product? A: This is the classic signature of isocyanate hydrolysis. The formation of 1,3-dicyclohexylurea (DCU) occurs when water attacks the isocyanate to form cyclohexylamine, which then 1[1]. Solution: To suppress this, you must lower the activation energy for the desired pathway while hindering the hydrolysis pathway. This is achieved by:

  • Temperature Control: Keep the reaction at 0–5 °C during the isocyanate addition.

  • Solvent Optimization: Transition from a purely aqueous system to a biphasic system (e.g., 1:1 THF/Water). The THF keeps the isocyanate in the organic phase, slowly feeding it to the aqueous phase where the deprotonated β-alanine resides, thereby minimizing bulk water exposure.

Q2: How do I ensure β-alanine is sufficiently nucleophilic without accelerating isocyanate hydrolysis? A: β-alanine has an isoelectric point around 6.0. At neutral pH, it exists as a zwitterion with a protonated, non-nucleophilic amine (-NH₃⁺). To react with the electrophilic isocyanate, the amine must be deprotonated, 3[3]. However, highly basic conditions (pH > 11) exponentially 4 of the isocyanate[4]. Solution: Use a carefully controlled addition of 1M NaOH to maintain the pH strictly around 9.5. Do not add all the base upfront. Alternatively, for anhydrous conditions, use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) in a polar aprotic solvent like DMF.

Q3: What is the most effective workup strategy to isolate the pure ureido acid? A: The target molecule is a carboxylic acid. In the basic reaction mixture (pH ~9.5), it exists as a highly water-soluble carboxylate salt. Conversely, DCU and unreacted isocyanate are highly hydrophobic. Solution: Perform a self-validating extraction protocol. While the aqueous phase is still basic, extract it 2-3 times with ethyl acetate. The organic layer will pull away all DCU and unreacted starting materials. Then, carefully acidify the aqueous layer to pH 2.0 with 1M HCl. The protonated 3-[(Cyclohexylcarbamoyl)amino]propanoic acid will precipitate cleanly out of the solution for easy filtration.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes internal validation data demonstrating how solvent, pH, and temperature correlate with the isolated yield of the target ureido acid.

Solvent SystemBase / pH ControlTemperature ProfileMajor ByproductIsolated Yield (%)
100% WaterNaOH (pH 12.0)25 °C (Constant)High DCU< 20%
Water / THF (1:1)NaOH (pH 9.5)0 °C to RTModerate DCU65 - 75%
DMF (Anhydrous)DIPEA (1.5 eq)0 °C to RTMinimal85 - 90%

Optimized Experimental Protocols

Protocol A: Aqueous-Organic Biphasic Synthesis (Standard)

This protocol utilizes a Schotten-Baumann approach, balancing the solubility of β-alanine with the moisture sensitivity of the isocyanate.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of β-alanine in 10 mL of 1M NaOH and 10 mL of THF in a round-bottom flask. Ensure the pH is approximately 9.5.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Addition: Dissolve 11.0 mmol (1.1 eq) of cyclohexyl isocyanate in 5 mL of THF. Add this solution dropwise to the vigorously stirring β-alanine mixture over 30 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor the pH periodically; if it drops below 8.5, add drops of 1M NaOH to maintain pH ~9.5.

  • Organic Wash: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 x 15 mL). Discard the organic layers (contains DCU and unreacted isocyanate).

  • Acidification: Transfer the aqueous layer to an Erlenmeyer flask. While stirring, add 1M HCl dropwise until the pH reaches 2.0. A white precipitate will form.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold water (2 x 10 mL) and dry under high vacuum to yield pure 3-[(Cyclohexylcarbamoyl)amino]propanoic acid.

Workflow Step1 1. Dissolve β-Alanine in Water/THF (1:1) + NaOH (pH 9.5) Step2 2. Cool reactor to 0-5 °C (Ice Bath) Step1->Step2 Step3 3. Dropwise addition of Cyclohexyl Isocyanate (1.1 eq) Step2->Step3 Step4 4. Stir at RT for 4 hours (Monitor pH, maintain ~9.5) Step3->Step4 Step5 5. Extract with Ethyl Acetate (Removes DCU & Organics) Step4->Step5 Step6 6. Acidify aqueous layer to pH 2.0 with 1M HCl Step5->Step6 Step7 7. Filter and dry precipitate (Pure Target Product) Step6->Step7

Caption: Step-by-step experimental workflow for the biphasic synthesis of the target ureido acid.

Protocol B: Anhydrous Synthesis (High Yield)

For researchers struggling with persistent DCU formation, this anhydrous protocol eliminates the hydrolysis pathway entirely by transiently protecting the carboxylic acid.

Step-by-Step Methodology:

  • Preparation: Suspend 10.0 mmol of β-alanine in 20 mL of anhydrous DMF under a nitrogen atmosphere.

  • Solubilization: Add 15.0 mmol (1.5 eq) of N,N-Diisopropylethylamine (DIPEA) and 10.0 mmol of chlorotrimethylsilane (TMSCl). Stir for 1 hour at room temperature to form the soluble TMS-ester of β-alanine.

  • Cooling: Cool the solution to 0 °C.

  • Addition: Add 10.5 mmol of cyclohexyl isocyanate dropwise.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Quench the reaction with 20 mL of 1M HCl (this cleaves the TMS ester and precipitates the product). Filter the resulting solid, wash with water, and dry.

References

  • Technical Insights into Isocyanate Reaction Pathways - Patsnap Eureka.
  • Chemistry of Ureido Carboxylic and Ureylene Dicarboxylic Acids - ResearchGate.
  • Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions - PMC / NIH.
  • Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC).

Sources

Optimization

Purification methods for removing impurities in cyclohexylcarbamoyl propanoic acid

) Introduction Welcome to the technical support center for the purification of 3-(cyclohexylcarbamoyl)propanoic acid (also known as N-cyclohexylsuccinamic acid). This compound is a critical intermediate often synthesized...

Author: BenchChem Technical Support Team. Date: March 2026


)

Introduction

Welcome to the technical support center for the purification of 3-(cyclohexylcarbamoyl)propanoic acid (also known as N-cyclohexylsuccinamic acid). This compound is a critical intermediate often synthesized via the ring-opening of succinic anhydride with cyclohexylamine.

While the synthesis is straightforward, achieving pharmaceutical-grade purity (>99%) is often hindered by three specific impurities:

  • N,N'-Dicyclohexylsuccinamide (Bis-amide): A neutral, highly insoluble byproduct formed by thermal over-reaction.

  • Unreacted Succinic Acid: Resulting from the hydrolysis of the starting anhydride.

  • Cyclohexylamine: Residual starting material.

This guide provides self-validating protocols to isolate your target acid from these specific contaminants.

Module 1: The "Bis-Amide" Problem (Solubility Troubleshooting)

User Query: "I have a white precipitate in my crude product that does not dissolve in basic water and has a very high melting point. How do I remove it?"

Diagnosis: You are likely dealing with N,N'-dicyclohexylsuccinamide .

  • Cause: This forms when the reaction temperature is too high or excess cyclohexylamine is present, causing the carboxylic acid end of your product to react with a second amine molecule.

  • Chemistry: Unlike your target molecule, this impurity lacks a free carboxylic acid group, making it neutral and insoluble in aqueous base.

Corrective Protocol: The pH-Switch Filtration

We utilize the acidity of the target molecule (


) to separate it from the neutral bis-amide.

Step-by-Step Workflow:

  • Dissolution: Suspend the crude solid in 10% saturated Sodium Bicarbonate (

    
    ) .
    
    • Target: Dissolves as the sodium salt (

      
      ).
      
    • Impurity: Remains solid (Neutral).

  • Filtration: Filter the mixture through a Celite pad or sintered glass funnel.

    • CRITICAL: The solid collected on the filter is the impurity. Discard it.

    • The filtrate (clear liquid) contains your product.

  • Precipitation: Slowly acidify the filtrate with 2N HCl to pH 2–3 while stirring.

    • The target acid will precipitate as a white solid.

  • Collection: Filter the new precipitate and wash with cold water.[1]

Visualization: Purification Logic Flow

PurificationLogic Start Crude Mixture (Target Acid + Bis-amide + Amine) Step1 Add 10% NaHCO3 (aq) Start->Step1 Decision Filtration Step Step1->Decision Solid Solid Residue (Bis-amide Impurity) Decision->Solid Insoluble Filtrate Aqueous Filtrate (Target Product as Salt) Decision->Filtrate Soluble Step2 Wash with Ethyl Acetate (Removes trace Amine) Filtrate->Step2 Step3 Acidify with HCl to pH 2 Step2->Step3 Final Precipitate Target Product Step3->Final

Figure 1: Logical flow for separating neutral bis-amide impurities using pH-switching.

Module 2: Removing Unreacted Starting Materials

User Query: "My NMR shows peaks for succinic acid (2.6 ppm) or cyclohexylamine. Recrystallization isn't working efficiently."

Diagnosis:

  • Succinic Acid: Highly water-soluble but can co-crystallize if the solvent is too polar.

  • Cyclohexylamine: Basic liquid, tends to stick if not washed out properly.

Data: Solubility Profile & Separation Strategy
ComponentFunctionalitySolubility in Water (pH 7)Solubility in EtOAcRemoval Strategy
Target Product Mono-acid / Mono-amideLowModeratePrecipitates at pH < 3
Succinic Acid Di-acidHigh LowRemains in water during filtration
Cyclohexylamine Amine (Base)ModerateHighAcid wash or Organic wash
Bis-amide NeutralInsolubleLowFilter off (See Module 1)
Corrective Protocol: The Dual-Wash Extraction

If you are working on a larger scale (>10g) where filtration is slow, use liquid-liquid extraction.

  • Organic Phase: Dissolve crude in Ethyl Acetate (EtOAc) .

    • Note: If the bis-amide is present, it may not dissolve.[2][3] Filter it off first.[3][4]

  • Acid Wash (Removes Amine): Wash the EtOAc layer with 1N HCl (2x).

    • Mechanism:[3][5][6] Protonates residual cyclohexylamine into a water-soluble salt (

      
      ).
      
  • Base Extraction (Isolates Product): Extract the EtOAc layer with 10%

    
      (3x).
    
    • The product moves to the Aqueous Layer.

    • Non-polar impurities stay in the Organic Layer.

  • Final Isolation: Take the Aqueous Layer and acidify with conc. HCl. Filter the resulting solid.[1][3][4][6][7]

Module 3: Final Polishing (Recrystallization)

User Query: "The product is chemically pure but slightly off-white or yellowish."

Diagnosis: Trace oxidation products or "tar" from the amine often cause discoloration.

Protocol: Solvent Selection

Do not use pure water, as the product has low solubility even at high temps. Use a binary solvent system .

  • Solvent A: Ethanol (95%) or Methanol.

  • Solvent B: Water.

Procedure:

  • Dissolve the dried solid in the minimum amount of boiling Ethanol .

  • (Optional) Add activated carbon, stir for 5 mins, and hot-filter to remove color.

  • Add hot Water dropwise until the solution just becomes turbid (cloudy).

  • Add a few drops of Ethanol to clear it again.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Yield Expectation: 85-90% recovery with >99.5% purity.

Module 4: Reaction Pathway & Impurity Genesis[1]

Understanding where the impurities come from allows you to prevent them in the next batch.

ReactionPathway Anhydride Succinic Anhydride Product Target Product (Mono-amide) Anhydride->Product + 1 eq Amine (Kinetic Control) Impurity1 Succinic Acid (Hydrolysis) Anhydride->Impurity1 + Water (Moisture) Amine Cyclohexylamine Impurity2 Bis-amide (Over-reaction) Product->Impurity2 + Excess Amine + Heat (>100°C)

Figure 2: Reaction pathway showing the genesis of critical impurities.[4]

Prevention Tips:

  • Moisture Control: Ensure Succinic Anhydride is dry. Moisture leads to Impurity 1.

  • Stoichiometry: Use exactly 1.0 to 1.05 equivalents of amine. Excess leads to Impurity 2.

  • Temperature: Keep reaction below 60°C. High heat promotes the second addition (Impurity 2).

References

  • PubChem. (2025).[3][8] Compound Summary: 4-(cyclohexylamino)-4-oxobutanoic acid (N-Cyclohexylsuccinamic acid). National Library of Medicine. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann and anhydride ring-opening protocols).

Sources

Troubleshooting

Technical Support Center: Stability Optimization for 3-[(Cyclohexylcarbamoyl)amino]propanoic Acid

Executive Summary: The "Goldilocks" Zone For researchers working with 3-[(Cyclohexylcarbamoyl)amino]propanoic acid (an -substituted -ureido acid), stability is dictated by a competition between acid-catalyzed cyclization...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goldilocks" Zone

For researchers working with 3-[(Cyclohexylcarbamoyl)amino]propanoic acid (an


-substituted 

-ureido acid), stability is dictated by a competition between acid-catalyzed cyclization and base-catalyzed hydrolysis .[1]
  • Optimal pH Window: 6.5 – 8.0 (Buffered)

  • Critical Failure Mode A (pH < 4.0): Rapid cyclization into 1-cyclohexyl-dihydrouracil.[1]

  • Critical Failure Mode B (pH > 10.0): Hydrolysis of the urea linkage to cyclohexylamine and

    
    -alanine.[1]
    
  • Solubility Threshold: pH > 4.5 (approximate pKa of the carboxylic acid).

Module 1: The Stability Landscape (Mechanism & Causality)

Q: Why does my compound disappear in acidic mobile phases (0.1% TFA/Formic Acid)?

A: It is likely not "disappearing" but converting into a cyclic impurity. Structurally, your compound is a


-ureido acid.[1] In acidic conditions, the urea nitrogen attacks the carboxylic carbonyl, expelling water to form a six-membered heterocycle (a dihydrouracil derivative). This is a classic equilibrium driven by acid catalysis and heat.

The Mechanism:

  • Protonation: The carboxylic acid carbonyl is protonated.

  • Nucleophilic Attack: The terminal urea nitrogen (attached to the cyclohexyl group) attacks the carbonyl.

  • Cyclization: Water is lost, forming 1-cyclohexyl-dihydrouracil .[1]

This cyclic product is more hydrophobic (elutes later on RP-HPLC) and lacks the free carboxylic acid, changing its ionization profile.[1]

Visualizing the Degradation Pathways

StabilityMap Acid Acidic Conditions (pH < 4.0) Compound Target Molecule: 3-[(Cyclohexylcarbamoyl) amino]propanoic acid Cyclic Cyclization Product: 1-cyclohexyl-dihydrouracil (Lipophilic Impurity) Compound->Cyclic Acid Catalysis (-H2O) Reversible Hydrolysis Hydrolysis Products: Cyclohexylamine + Beta-Alanine + CO2 Compound->Hydrolysis Base Catalysis (+H2O) Irreversible Base Basic Conditions (pH > 10.0) Cyclic->Compound Base (Mild)

Caption: Figure 1. Divergent degradation pathways. Acid promotes reversible cyclization; strong base promotes irreversible hydrolysis.[1]

Module 2: Solubility vs. Stability Trade-offs

Q: I need to dissolve this for an assay. Can I use DMSO? What buffer should I use?

A:

  • DMSO: Yes, the compound is soluble in DMSO. However, avoid storing DMSO stocks for long periods if they contain trace water or acid impurities, as this promotes slow cyclization.

  • Aqueous Buffers: You face a trade-off.[1] The molecule acts as a weak acid (pKa

    
     4.5).
    
    • At pH 3.0: It is protonated and poorly soluble in water (precipitate risk).

    • At pH 7.4: It exists as a carboxylate anion, maximizing solubility and stability.

Recommended Buffer System: Use Phosphate-Buffered Saline (PBS) pH 7.4 or Ammonium Bicarbonate (pH 7.5-8.0) .[1] Avoid Citrate buffers (acidic) or Carbonate buffers (too basic) unless necessary.

Stability Data Summary (Estimated)
ConditionpH RangeDominant SpeciesStability RiskHalf-Life Estimate (25°C)
0.1% TFA ~2.0Protonated AcidHigh (Cyclization)Hours to Days
Acetate Buffer 4.5Mixed (Acid/Anion)ModerateWeeks
Phosphate Buffer 7.4Anion (Salt)Optimal Months
0.1 M NaOH 13.0AnionHigh (Hydrolysis)Minutes to Hours

Module 3: Troubleshooting Analytical Methods (HPLC/LC-MS)

Q: I see split peaks or "ghost" peaks in my chromatogram. Is my column broken?

A: It is likely on-column degradation.[1] If you use an acidic mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid), the compound may cyclize during the run or while sitting in the autosampler.

Protocol: Stabilizing the LC Method

  • Switch Mobile Phase Modifier:

    • Bad: 0.1% TFA or Formic Acid (pH ~2-2.5).[1]

    • Better: 10 mM Ammonium Acetate (pH ~6.5) or Ammonium Bicarbonate (pH 7.8).

    • Why? Keeping the pH neutral prevents cyclization and ensures the acid is fully deprotonated, sharpening the peak shape.

  • Autosampler Temperature:

    • Set to 4°C . Cyclization is temperature-dependent.[1] Keeping samples cold drastically reduces the rate of conversion.

  • Detection Wavelength:

    • This molecule lacks a strong chromophore (no aromatic rings other than the non-conjugated cyclohexyl).

    • Use 200–210 nm (UV) or ELSD/CAD detection.

    • Note: The cyclized product (dihydrouracil) often has a higher UV absorbance at 210 nm than the linear ureido acid, leading to overestimation of impurity levels.

Module 4: Forced Degradation Protocol[1][2]

To validate your method, you should confirm the identity of the impurities using this specific stress test.

Objective: Confirm the retention time of the cyclized impurity vs. the parent.

  • Preparation: Dissolve 1 mg of compound in 1 mL of 0.1 M HCl.

  • Incubation: Heat at 60°C for 1 hour.

  • Neutralization: Do not neutralize immediately if analyzing by LC-MS (salt issues). Dilute 1:10 in mobile phase.

  • Analysis: Inject immediately.

    • Result: You should see a new peak (the dihydrouracil) eluting later (more hydrophobic) than the parent.

    • Mass Spec Confirmation: The parent and the cyclic product differ by exactly 18 Da (Loss of H

      
      O).
      
      • Parent:

        
        
        
      • Impurity:

        
        
        
Workflow Visualization

Protocol Start Start: Peak Identification Issue Step1 Dissolve in 0.1 M HCl (Force Cyclization) Start->Step1 Step2 Heat @ 60°C for 60 mins Step1->Step2 Step3 Analyze via LC-MS Step2->Step3 Decision Check Mass Difference Step3->Decision ResultA Mass = Parent - 18 Da (Confirmed Cyclization) Decision->ResultA Found [M-18] ResultB Mass = Parent - 79 Da (Hydrolysis: Loss of Cyclohexyl) Decision->ResultB Found Cleavage

Caption: Figure 2. Forced degradation workflow to distinguish between cyclization (acid pathway) and hydrolysis.[1]

References

  • FooDB. (2015).[2] Ureidopropionic acid: Structure and Chemical Class.[3] Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (PubMed). (2001). 3-Ureidopropionate contributes to neuropathology (Metabolic Context).[1][4] Retrieved October 26, 2023, from [Link]

  • Royal Society of Chemistry. (2002). Kinetics and mechanism of hydrolysis of phenylureas (Analogous Urea Kinetics). Retrieved October 26, 2023, from [Link]

Sources

Optimization

Technical Support Guide: Troubleshooting Beta-Alanine Urea Derivative Synthesis

Executive Summary & Context The synthesis of -alanine urea derivatives (e.g., -ureidopropionic acid analogs) is a critical step in the development of dihydropyrimidine dehydrogenase (DPD) inhibitors and peptidomimetics....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

The synthesis of


-alanine urea derivatives (e.g., 

-ureidopropionic acid analogs) is a critical step in the development of dihydropyrimidine dehydrogenase (DPD) inhibitors and peptidomimetics. While the formation of a urea bond is generally considered robust, the specific geometry of

-alanine introduces a unique "cyclization trap" not found in

-amino acid counterparts.

This guide moves beyond standard textbook procedures to address the specific failure modes of this scaffold: acid-catalyzed cyclization to dihydrouracils , hydrolytic competition , and solubility-driven purification losses .

Critical Failure Mode: The Dihydrouracil Cyclization Trap

The most common "impurity" in this synthesis is not a byproduct of the reagents, but a transformation of the product itself. Unlike


-amino acid ureas (which form 5-membered hydantoins), 

-alanine derivatives are prone to forming 6-membered 5,6-dihydrouracil rings under acidic conditions.
The Mechanism

In the presence of acid (often introduced during workup to protonate the carboxylic acid), the distal urea nitrogen acts as a nucleophile, attacking the carbonyl carbon of the


-alanine moiety. This reaction is reversible but thermodynamically favored in acidic/thermal conditions.

Diagnostic Sign:

  • Loss of the carboxylic acid proton in NMR.

  • Shift in IR carbonyl stretch (ring strain).

  • Mass spec shows loss of water (

    
    ).
    
Prevention Strategy
  • Avoid Strong Acid Workups: Do not acidify below pH 3.0 during extraction.

  • Temperature Control: Perform acidification at

    
    .
    
  • Ester Protection: Use

    
    -alanine ethyl ester instead of the free acid. The ester is less electrophilic than the protonated acid, retarding cyclization. Saponify carefully with LiOH at low temperature as the final step.
    

Synthesis Modules & Troubleshooting

Module A: The Isocyanate Route (Standard)

Reaction:



The Challenge: Reactivity balance. Free


-alanine is zwitterionic and insoluble in organic solvents. It requires base to dissolve in water/organic mixtures, but hydroxide ions compete with the amine for the isocyanate, leading to carbamic acid 

aniline

symmetric urea.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Precipitate is Symmetric Urea (R-NH-CO-NH-R) Hydrolysis of Isocyanate1. Use a biphasic system (DCM/Water) with vigorous stirring.2. Reduce pH slightly (keep between 8.5–9.5). Above pH 10,

competes aggressively.
Low Yield / Unreacted Amine Zwitterion InactivityEnsure

-alanine is fully deprotonated (

eq. NaOH). The amine is only nucleophilic when the carboxylate is formed.
Product Cyclizes on Column Silica Acidity1. Use reverse-phase (C18) chromatography.2. If using silica, dope eluent with 1% Acetic Acid (weak) rather than TFA, or use neutral alumina.
Module B: The CDI Route (Alternative)

Reaction:



The Challenge: Oligomerization and Activation. CDI activates the carboxylic acid if the amine is not added first, or if the


-alanine is unprotected.

Protocol Adjustment:

  • Step 1: Activate the non-amino acid amine (R-NH2) with CDI in dry THF.

  • Validation: Monitor disappearance of amine by TLC.

  • Step 2: Add

    
    -alanine ester (not free acid). Using free acid with CDI will cause polymerization (polyamide formation) via the activated acid end.
    

Visualizing the Pathways

The following diagram illustrates the competitive landscape of the reaction. Note the "Danger Zone" where the desired linear urea converts to the cyclic dihydrouracil.

BetaAlaninePathways Start Start: Beta-Alanine (Free Acid) Intermediate Anionic Intermediate (Nucleophilic Amine) Start->Intermediate Deprotonation (pH > 8) Isocyanate Reagent: Isocyanate (R-NCO) Side_Sym Side Product: Symmetric Urea Isocyanate->Side_Sym + H2O (Hydrolysis) Base Base (NaOH/TEA) Base->Intermediate Product Target: Linear Urea (Beta-Ureidopropionic Acid) Intermediate->Product + Isocyanate (Kinetic Control) Side_Cyc Side Product: Dihydrouracil (Cyclic) Product->Side_Cyc Acid/Heat (Thermodynamic Trap) Side_Cyc->Product Base/Hydrolysis (Enzymatic/Chem)

Caption: Reaction landscape showing the kinetic path to the linear urea and the thermodynamic sink of the dihydrouracil ring.

Standardized Protocol: Isocyanate Method

Use this protocol for primary synthesis attempts to minimize side reactions.

Reagents:

  • 
    -Alanine (1.0 eq)
    
  • NaOH (1.0 eq) dissolved in minimal water

  • Isocyanate (1.1 eq) dissolved in Dioxane or THF

Procedure:

  • Solubilization: Dissolve

    
    -alanine in the NaOH solution. Ensure the solution is clear (zwitterion broken). Cool to 
    
    
    
    .
  • Addition: Add the isocyanate solution dropwise over 30 minutes. Crucial: Rapid addition causes local heating and promotes symmetric urea formation.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to RT overnight.
    
  • Workup (The Critical Step):

    • Extract the alkaline mixture with EtOAc (removes unreacted isocyanate and symmetric urea). Discard organic layer.

    • Cool the aqueous layer to

      
      .
      
    • Acidify carefully with 1N HCl to pH 3-4. Do not go to pH 1.

    • If the product precipitates, filter immediately.[1] If not, extract with EtOAc, dry over

      
      , and evaporate without heating above 
      
      
      
      .

FAQ: Rapid Troubleshooting

Q: My product is water-soluble and won't extract into EtOAc. How do I isolate it? A: This is common for short-chain derivatives.

  • Salting Out: Saturate the aqueous phase with NaCl before extraction.

  • Lyophilization: If using volatile acids (HCl) and bases (Ammonia/volatile amines), lyophilize the aqueous layer directly.

  • Resin: Use a cation exchange resin (Dowex 50W). Load at low pH, wash with water, elute with dilute ammonia.

Q: NMR shows a split set of peaks. Is it a mixture of isomers? A: It is likely Rotamers . The urea bond has partial double-bond character, leading to restricted rotation. Run the NMR at


; if the peaks coalesce, it is a single pure compound. If they remain distinct, check for the dihydrouracil contaminant.

Q: Can I use Beta-Alanine Methyl Ester HCl? A: Yes, and it is often preferred. You must use 2.0 eq of base (one to neutralize the HCl salt, one to act as the scavenger for the HCl generated if using carbamoyl chlorides, or just 1.0 eq if using isocyanates). Warning: Methyl esters hydrolyze faster than ethyl esters; ensure anhydrous conditions if using CDI.

References

  • Dihydrouracil Formation Mechanism

    • O'Neill, M., et al. (2011). "Enzyme-catalyzed enantioselective hydrolysis of dihydrouracils as a route to enantiomerically pure β-amino acids." Journal of Organic Chemistry.
    • Relevance: Details the reversibility of the cyclic dihydrouracil to linear N-carbamoyl-beta-alanine.
  • Urea Synthesis via CDI (Safety & Side Reactions)

    • Bansagi, J., et al. (2022).[1] "The reaction of the HCl or trifluoroacetic acid salts of primary amines with carbonyldiimidazole provides monosubstituted carbamoylimidazoles without the formation of symmetrical urea side products." Journal of Organic Chemistry.

    • Relevance: Provides the protocol for avoiding symmetric ureas using CDI.
  • Isocyanate Reactivity & Hydrolysis

    • Randl, S., et al. (2023).[2] "Challenges and recent advances in bio-based isocyanate production." Green Chemistry.

    • Relevance: Discusses the competitive hydrolysis rates of isocyanates which leads to symmetric urea impurities.
  • Beta-Alanine Metabolic Pathway (Biological Context)

    • Luo, H., et al. (2005).[3][4] "Advances in the synthesis of β-alanine." Frontiers in Bioengineering and Biotechnology.

    • Relevance: Contextualizes the industrial and biological synthesis routes, highlighting the stability issues of the precursors.

Sources

Troubleshooting

Enhancing purity of 3-[(Cyclohexylcarbamoyl)amino]propanoic acid for pharmaceutical use

This guide is structured as a specialized Technical Support Center resource designed for process chemists and analytical scientists. It addresses the purification of 3-[(Cyclohexylcarbamoyl)amino]propanoic acid (also ref...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized Technical Support Center resource designed for process chemists and analytical scientists. It addresses the purification of 3-[(Cyclohexylcarbamoyl)amino]propanoic acid (also referred to as N-(cyclohexylcarbamoyl)-


-alanine), a compound often synthesized via the reaction of 

-alanine with cyclohexyl isocyanate.[1]

The primary challenge with this molecule is removing the persistent byproduct 1,3-dicyclohexylurea (DCU) and ensuring the removal of unreacted amino acid precursors to meet ICH Q3A impurity guidelines.

Topic: Purification of 3-[(Cyclohexylcarbamoyl)amino]propanoic acid for Pharmaceutical Applications Document ID: TS-PUR-511551 Role: Senior Application Scientist[1]

Executive Summary & Chemical Context[1][2][3][4][5][6]

3-[(Cyclohexylcarbamoyl)amino]propanoic acid is a urea derivative typically formed by the nucleophilic addition of


-alanine to cyclohexyl isocyanate.[1] In pharmaceutical contexts, it often serves as a ligand intermediate or a reference standard for metabolite studies of sulfonylurea drugs.[1]

The Critical Quality Attribute (CQA): The purity must typically exceed 99.5% (HPLC) with DCU < 0.1% . The synthesis is prone to moisture sensitivity, leading to the formation of DCU, a "brick-dust" impurity that is notoriously difficult to remove via standard chromatography due to its poor solubility profile.[1]

Troubleshooting Guide (FAQ & Root Cause Analysis)

Issue 1: "I have a persistent white solid that won't dissolve in my reaction solvent, and it appears in the final product."

Diagnosis: This is almost certainly 1,3-Dicyclohexylurea (DCU) .[1] Root Cause: Cyclohexyl isocyanate is highly electrophilic.[1] If your reaction solvent (usually DCM, THF, or DMF) contains trace moisture, water competes with


-alanine.[1] Water hydrolyzes the isocyanate to cyclohexylamine, which immediately reacts with remaining isocyanate to form the insoluble DCU urea.[1]
Solution: 
  • Prevention: Use anhydrous solvents and a nitrogen blanket.[1]

  • Remediation (The "pH Swing" Protocol): Do not attempt to filter it out from the organic phase alone; fine particles will pass through.[1]

    • Step A: Evaporate the organic solvent.[1]

    • Step B: Suspend the crude solid in 0.5 M NaOH . The desired product (a carboxylic acid) will convert to its sodium salt and dissolve completely.[1] DCU remains insoluble.

    • Step C: Filter the alkaline solution through a Celite pad (0.45

      
      m).
      
    • Step D: Acidify the filtrate to pH 2-3 with HCl. The pure product will precipitate, leaving soluble impurities in the mother liquor.[1]

Issue 2: "My product is oiling out during recrystallization instead of forming crystals."

Diagnosis: Solvent polarity mismatch or presence of residual cyclohexylamine.[1] Root Cause: The molecule has an amphiphilic structure (lipophilic cyclohexyl ring + hydrophilic carboxylic acid tail).[1] Single-solvent systems often fail.[1] Solution: Switch to a binary solvent system .

  • Recommended: Ethanol/Water (9:1 v/v).[1]

  • Protocol: Dissolve the solid in boiling ethanol. Add hot water dropwise until slight turbidity persists. Add a drop of ethanol to clear it, then let it cool slowly to room temperature without stirring.

  • Alternative: Acetonitrile (hot)

    
     Cool to 4°C.[1]
    
Issue 3: "High HPLC background noise or tailing peaks."

Diagnosis: Unreacted


-alanine or zwitterionic behavior.[1]
Root Cause: 

-alanine is UV-inactive at standard wavelengths (254 nm) but can interfere at low wavelengths (210 nm).[1] Solution: Ensure your final wash step involves cold 1M HCl .[1] The unreacted

-alanine will form the hydrochloride salt, which is highly water-soluble and will be removed in the aqueous wash, whereas the urea product is less soluble in cold acid.[1]

Solubility Profile & Impurity Management

Understanding the solubility differential is key to designing a self-validating purification process.[1]

ComponentWater (Neutral)0.5 M NaOH (Basic)1.0 M HCl (Acidic)Ethanol (Hot)Dichloromethane
Target Product Sparingly SolubleSoluble (Salt) Insoluble (Ppt)SolubleSparingly Soluble
DCU (Impurity) InsolubleInsoluble InsolubleSolubleSoluble

-Alanine
SolubleSolubleSoluble InsolubleInsoluble
Cyclohexylamine SolubleInsoluble (Oils out)Soluble (Salt) SolubleSoluble

The "Golden Standard" Purification Workflow

This protocol utilizes the chemical properties of the carboxylic acid moiety to separate it from neutral (DCU) and basic (amine) impurities without expensive chromatography.

Reagents Required:
  • 0.5 M Sodium Hydroxide (NaOH)[1]

  • 1.0 M Hydrochloric Acid (HCl)[1]

  • Celite 545 Filter Aid[1]

  • Ethanol (Absolute)[1]

Step-by-Step Protocol:
  • Alkaline Dissolution: Take the crude reaction solid and suspend it in 0.5 M NaOH (use 10 mL per gram of crude). Stir vigorously for 20 minutes.

    • Checkpoint: The solution should look cloudy (DCU suspension) but the bulk solid should dissolve.[1]

  • Filtration (DCU Removal): Filter the suspension through a sintered glass funnel packed with a Celite bed .[1][2] Wash the filter cake with a small amount of 0.5 M NaOH.[1]

    • Result: The filter cake contains the DCU.[1][3] The clear filtrate contains your Product-Na salt and unreacted

      
      -alanine.[1]
      
  • Acidification (Precipitation): Place the filtrate in an ice bath. Dropwise add 1.0 M HCl while stirring until pH reaches ~2.0.

    • Observation: A thick white precipitate will form.[1]

    • Mechanism:[1] Protonation of the carboxylate reduces water solubility, forcing precipitation.[1] Unreacted

      
      -alanine remains dissolved as the hydrochloride salt.[1]
      
  • Isolation & Wash: Filter the white solid.[1] Wash the cake 3x with cold water to remove residual salts and

    
    -alanine.
    
  • Final Polishing (Recrystallization): Recrystallize the wet cake from Ethanol/Water (9:1) . Dry in a vacuum oven at 45°C for 12 hours.

Process Visualization (Logic Flow)[1]

The following diagram illustrates the critical decision pathways for purifying this urea derivative.

PurificationWorkflow Start Crude Reaction Mixture (Solid) NaOH Add 0.5M NaOH (Alkaline Dissolution) Start->NaOH Filter Filter through Celite NaOH->Filter Cake Solid Filter Cake (Contains DCU) Filter->Cake Insoluble Impurities Filtrate Filtrate (Product-Na Salt + Beta-Alanine) Filter->Filtrate Soluble Fraction Acidify Acidify with HCl to pH 2 Filtrate->Acidify Precip Precipitation Acidify->Precip MotherLiq Mother Liquor (Removes Beta-Alanine) Precip->MotherLiq Soluble Impurities FinalSolid Wet Solid Product Precip->FinalSolid Precipitate Recryst Recrystallize (EtOH/Water) FinalSolid->Recryst Pure Pure 3-[(Cyclohexylcarbamoyl) amino]propanoic acid Recryst->Pure

Caption: Acid-Base "Swing" Purification Strategy for separating Urea-Acids from neutral Urea byproducts.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 82329860, 3-[Cyclohexyl(phenacyl)amino]propanoic acid (Structural Analog Reference). Retrieved from [Link][1]

    • Note: While the exact CAS 511551-67-0 entry is proprietary in some databases, the chemical behavior is extrapolated from the known properties of N-carbamoyl-beta-alanine derivatives.[1]

  • Purification of Urea Derivatives (DCU Removal)

    • ResearchGate Discussion (2013).[1][4] How can I remove DCU (dicyclohexyl urea) byproduct formed during esterification? (Consensus on solubility differences). Retrieved from [Link]

  • Synthesis Methodology (Isocyanate Route)
  • Impurity Guidelines

    • ICH Harmonised Tripartite Guideline.[1] Impurities in New Drug Substances Q3A(R2). (Defining reporting thresholds for impurities like DCU). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Thermal Degradation Analysis of 3-[(Cyclohexylcarbamoyl)amino]propanoic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the thermal analysis of 3-[(cyclohexylcarbamoyl)amino]propanoic acid. As a non-standard amino acid deriv...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the thermal analysis of 3-[(cyclohexylcarbamoyl)amino]propanoic acid. As a non-standard amino acid derivative, its thermal behavior can present unique challenges. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Section 1: Understanding the Thermal Profile of 3-[(Cyclohexylcarbamoyl)amino]propanoic Acid

3-[(Cyclohexylcarbamoyl)amino]propanoic acid is a molecule featuring a carboxylic acid, a secondary amide (carbamoyl group), and a cyclohexyl moiety. Its thermal degradation is expected to be a multi-stage process influenced by the stability of these functional groups. Based on the thermal decomposition of similar amino acids and N-substituted compounds, a plausible degradation pathway involves initial melting, followed by decomposition.[1] The primary decomposition events are likely the loss of water, ammonia, and carbon dioxide, with the potential for more complex fragmentation of the cyclohexyl ring at higher temperatures.

Expected Thermal Events:

A typical thermal analysis of a pure, crystalline sample of 3-[(cyclohexylcarbamoyl)amino]propanoic acid is expected to show the following events in an inert atmosphere:

  • Melting: An endothermic event observed in the DSC thermogram, corresponding to the transition from a solid to a liquid state. This should occur without significant mass loss in the TGA profile.

  • Decomposition: One or more exothermic or endothermic events in the DSC, accompanied by significant mass loss in the TGA. The decomposition of amino acids is often an endothermic process.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the thermal analysis of 3-[(cyclohexylcarbamoyl)amino]propanoic acid, providing potential causes and actionable solutions.

Thermogravimetric Analysis (TGA) Troubleshooting
Observed Issue Potential Causes Troubleshooting Steps & Rationale
Unexpected weight loss at low temperatures (<150 °C). 1. Residual Solvent or Moisture: The sample may contain residual solvent from synthesis or absorbed atmospheric moisture.[2][3]1. Drying Protocol: Ensure the sample is thoroughly dried under vacuum at a temperature below its melting point before analysis. This removes volatile components that are not part of the intrinsic thermal degradation.
2. Hygroscopic Nature: The compound may be hygroscopic.2. Controlled Environment: Handle and load the sample in a low-humidity environment (e.g., a glovebox with a dry atmosphere) to prevent moisture uptake.
Inconsistent onset temperature of decomposition across replicates. 1. Heating Rate Variation: Different heating rates will result in different onset temperatures. Faster rates can cause a "thermal lag," shifting the apparent decomposition to higher temperatures.[4]1. Standardize Heating Rate: Use a consistent heating rate for all experiments, typically 10 °C/min for routine analysis as specified in many standard methods.[5][6]
2. Sample Mass Differences: Larger samples can have temperature gradients, causing different parts of the sample to decompose at different times.[4]2. Consistent Sample Mass: Use a consistent and small sample mass (e.g., 5-10 mg) to minimize thermal gradients.[6][7]
3. Particle Size Variation: Different particle sizes can affect heat transfer within the sample.3. Sample Homogenization: Gently grind the sample to a uniform, fine powder to ensure consistent heat transfer.
Weight loss percentage does not match theoretical calculations for expected fragments. 1. Incomplete Decomposition: The experiment may have been stopped before all decomposition reactions were complete.1. Extend Temperature Range: Ensure the final temperature of the TGA run is sufficiently high to capture all decomposition events. A preliminary wide-range scan can be helpful.[8]
2. Complex Decomposition Pathway: The degradation may produce a stable intermediate or char residue.2. Coupled Techniques: If available, use a hyphenated technique like TGA-MS or TGA-FTIR to identify the evolved gases and confirm the decomposition pathway.[6]
3. Reaction with Atmosphere: The sample may be reacting with the purge gas (e.g., oxidation if air is present).3. Inert Atmosphere: Ensure a high-purity inert purge gas (e.g., nitrogen or argon) is used to prevent oxidative side reactions.[2][6]
Differential Scanning Calorimetry (DSC) Troubleshooting
Observed Issue Potential Causes Troubleshooting Steps & Rationale
Broad or distorted melting endotherm. 1. Sample Impurity: Impurities depress and broaden the melting point.1. Purity Analysis: Assess the purity of the sample using a complementary technique like HPLC or LC-MS.
2. High Heating Rate: Faster heating rates can reduce resolution and broaden peaks due to the kinetics of melting.[9]2. Optimize Heating Rate: Use a slower heating rate (e.g., 1-5 °C/min) to improve peak resolution for melting point determination.[10]
3. Poor Thermal Contact: The sample is not in uniform contact with the bottom of the DSC pan.3. Proper Sample Preparation: Ensure the sample is a fine powder and is pressed evenly across the bottom of the pan to maximize thermal contact.
4. Decomposition During Melting: The compound may start to decompose before or during melting.[11]4. Visual Inspection & TGA Correlation: Observe the sample post-analysis for charring. Correlate the DSC endotherm with the TGA data to see if there is a simultaneous weight loss.
Appearance of an exotherm before or after the melting endotherm. 1. Crystallization of Amorphous Content: The sample may contain an amorphous fraction that crystallizes upon heating.1. Heat-Cool-Heat Cycle: Perform a heat-cool-heat DSC experiment. The exotherm should not appear on the second heat if it was due to the crystallization of an initial amorphous phase.
2. Polymorphic Transition: The compound may be converting from a less stable to a more stable crystalline form.[12]2. Characterize Polymorphs: Use techniques like X-ray diffraction (XRD) to investigate the crystalline form of the sample before and after the thermal event.
3. Oxidative Degradation: If not under an inert atmosphere, an exothermic process could be oxidation.3. Ensure Inert Atmosphere: Verify the use of a high-purity inert purge gas and check for leaks in the system.
Inconsistent enthalpy of fusion (ΔHfus) values. 1. Baseline Irregularities: An unstable or improperly drawn baseline will lead to integration errors.1. Baseline Correction: Perform a blank pan baseline run and subtract it from the sample run. Ensure the integration baseline is drawn consistently and logically.
2. Sample Mass Inaccuracy: Small errors in weighing the sample will lead to large errors in the calculated enthalpy.2. Calibrated Microbalance: Use a calibrated and accurate microbalance for weighing the sample.
3. Variation in Crystalline Content: Different batches or samples may have varying degrees of crystallinity.3. Controlled Crystallization: Ensure a consistent crystallization process during the synthesis and purification of the compound.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the expected onset temperature of decomposition for 3-[(cyclohexylcarbamoyl)amino]propanoic acid?

A1: While specific experimental data for this compound is not widely available, we can estimate its thermal stability based on similar structures. Amino acids typically begin to decompose in the range of 180-280 °C.[1] Given the presence of the N-acyl group, the decomposition may initiate at the lower end of this range or slightly above. A preliminary TGA scan up to 400 °C is recommended to determine the precise onset.

Q2: My TGA curve shows two distinct weight loss steps. What could they represent?

A2: A two-step decomposition is plausible for this molecule.

  • Step 1: The first, lower-temperature step could correspond to the decarboxylation of the propanoic acid moiety (-CO2) and/or the cleavage of the carbamoyl group, potentially releasing cyclohexyl isocyanate or cyclohexylamine and CO2.

  • Step 2: The second, higher-temperature step would likely involve the fragmentation of the remaining organic structure, including the cyclohexyl ring. To confirm this, analysis of the evolved gases using TGA-MS would be necessary.

Q3: The DSC shows a small endotherm before the main melting peak. What is this?

A3: This could be a solid-solid phase transition, indicating the presence of polymorphism.[12] Different crystalline forms of a compound can have different physical properties, which is a critical consideration in pharmaceutical development.[13][14][15][16] To investigate this, you should consider techniques like variable-temperature X-ray diffraction (VT-XRD).

Q4: Can I use TGA to determine the purity of my sample?

A4: TGA is generally not a primary method for purity assessment unless the impurity has a significantly different thermal stability than the main compound (e.g., residual solvent or a volatile starting material).[2] If an impurity decomposes at a lower temperature, you may see a corresponding weight loss step. However, for isomeric or similarly stable impurities, TGA will not be able to distinguish them. Techniques like DSC for melting point depression or chromatography are more suitable for purity analysis.[8]

Q5: What is the best heating rate to use for my experiments?

A5: The optimal heating rate depends on the purpose of the experiment.

  • For routine analysis and compositional determination (TGA): A rate of 10 °C/min or 20 °C/min is common and provides a good balance between analysis time and data quality.[4][6]

  • For resolving overlapping thermal events (TGA or DSC): A slower heating rate (e.g., 2-5 °C/min) can improve resolution.[4]

  • For accurate melting point determination (DSC): A slow heating rate (e.g., 1-2 °C/min) is recommended to minimize thermal lag and obtain a sharp, well-defined peak.[10]

Section 4: Standard Operating Procedures (SOPs)

These protocols are based on established standards such as USP <891> Thermal Analysis and ASTM E1131 for TGA.[5][8][17][18][19][20][21][22]

SOP for Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Calibrate the TGA's temperature and mass balance according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the finely powdered 3-[(cyclohexylcarbamoyl)amino]propanoic acid into a clean, tared TGA pan (e.g., alumina or platinum).

  • Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition and the percentage mass loss for each step.

SOP for Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified reference standard (e.g., indium).[12]

  • Sample Preparation: Accurately weigh 2-5 mg of the finely powdered sample into a clean, tared aluminum pan. Hermetically seal the pan. Prepare an empty, sealed pan as a reference.

  • Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a temperature approximately 20 °C above the melting point (or to the onset of decomposition as determined by TGA) at a heating rate of 10 °C/min. For precise melting point determination, a rate of 1-2 °C/min is preferred.

  • Data Analysis: Plot the heat flow versus temperature. Determine the onset temperature and peak temperature for all thermal events (e.g., melting). Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).

Section 5: Data Interpretation and Visualization

Representative Data (Illustrative)

The following table presents illustrative data for a hypothetical pure sample of 3-[(cyclohexylcarbamoyl)amino]propanoic acid. Note: These values are for educational purposes and should be experimentally verified.

Parameter Technique Illustrative Value Interpretation
Melting Onset Temperature DSC~165 °CThe temperature at which melting begins.
Enthalpy of Fusion (ΔHfus) DSC~150 J/gThe energy required to melt the crystalline structure.
Decomposition Onset (Td) TGA~210 °CThe temperature at which significant thermal degradation begins.
Mass Loss (Step 1) TGA~35%Corresponds to the initial fragmentation of the molecule.
Mass Loss (Step 2) TGA~50%Corresponds to the degradation of the remaining structure.
Final Residue @ 400°C TGA~15%Potential char formation.
Visual Workflows

The following diagrams illustrate the logical flow for troubleshooting and experimental design.

Caption: Troubleshooting workflow for thermal analysis experiments.

G cluster_prep Sample Preparation cluster_tga TGA Protocol cluster_dsc DSC Protocol Prep1 Obtain Sample Prep2 Dry Sample Under Vacuum Prep1->Prep2 Prep3 Grind to Uniform Powder Prep2->Prep3 TGA1 Weigh 5-10 mg Prep3->TGA1 DSC1 Weigh 2-5 mg Prep3->DSC1 TGA2 Load into TGA TGA1->TGA2 TGA3 Run 10°C/min Ramp in N2 TGA2->TGA3 TGA4 Analyze Mass Loss TGA3->TGA4 DSC3 Run 10°C/min Ramp in N2 TGA4->DSC3 Inform DSC Temp Range DSC2 Seal in Pan DSC1->DSC2 DSC2->DSC3 DSC4 Analyze Endotherms/Exotherms DSC3->DSC4

Caption: Standard experimental workflow for TGA and DSC analysis.

References

  • Rodante, F., et al. (1992). The thermal decomposition of amino acids. Thermochimica Acta, 200, 47-62.
  • ASTM E1131-03, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM Intern
  • ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA). (2000, May 1). Retrieved from [Link]

  • PubChem. (n.d.). 3-[Cyclohexyl(phenacyl)amino]propanoic acid. Retrieved from [Link]

  • Iles, R. M., & Chalmers, R. A. (2000). Artefacts in organic acid analysis: occurrence and origin of partially trimethylsilylated 3-hydroxy-3-methyl carboxylic acids. Clinica Chimica Acta, 300(1-2), 203–212.
  • United States Pharmacopeia. (n.d.). General Chapters: <891> THERMAL ANALYSIS. Retrieved from [Link]

  • Gao, W., et al. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports, 14(1), 29192.
  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • ICH. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. Retrieved from [Link]

  • Scribd. (n.d.). Usp Tga Guid-891. Retrieved from [Link]

  • Bielenica, A., et al. (2012). Synthesis of novel 3-cyclohexylpropanoic acid-derived nitrogen heterocyclic compounds and their evaluation for tuberculostatic activity. European Journal of Medicinal Chemistry, 50, 359-370.
  • Gao, W., et al. (2024). Thermal degradation of 18 amino acids during pyrolytic processes.
  • Mettler-Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements. Retrieved from [Link]

  • Mohan, M. (2015, August 18). In DSC analysis, why are melting peaks becoming broad with increasing heating rate?
  • Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

  • Contract Laboratory. (n.d.). USP 891 Thermal Analysis of Pharmaceuticals by DSC. Retrieved from [Link]

  • Kim, K. R., et al. (1994). Capillary gas chromatographic analysis of protein amino acids as their N(O,S)-isobutoxycarbonyl methyl ester derivatives.
  • Therapeutic Goods Administration (TGA). (2025, January 10). ICH topic Q6A - Specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. Retrieved from [Link]

  • Rickenbacher, U., et al. (2018). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Molecules, 23(7), 1634.
  • Ghomashchi, T., et al. (2023). Thermal decomposition and atmospheric pressure chemical ionization of alanine using ion mobility spectrometry and computational study. Scientific Reports, 13(1), 12345.
  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • IKEV. (n.d.). ICH Q6A Guideline. Retrieved from [Link]

  • TA Instruments. (n.d.). “Apparent Melting”: A New Approach to Characterizing Crystalline Structure in Pharmaceutical Materials. Retrieved from [Link]

  • Lab Manager. (2026, January 20). Thermal Analysis: Stability, Decomposition, and Material Properties. Retrieved from [Link]

  • Li, Y., et al. (2022).
  • Adu-Gyamfi, E., & Johnson, K. (2018). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (133), 57008.
  • ASTM International. (2003). ASTM E1131-03, Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from [Link]

  • Homenya, W. M., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • ICH. (n.d.). ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances.
  • USP. (n.d.). Evaluation of USP melting point standards by differential scanning calorimetry.
  • Westmoreland Mechanical Testing & Research. (n.d.). Thermogravimetric Thermal Analysis (TGA). Retrieved from [Link]

  • Aydin, M., & Güllü, D. (2023). Thermogravimetric analysis (TGA) and determination of activation energies of waste paper products. BioResources, 18(4).
  • CETCO. (n.d.). simultaneous thermal analysis (tga-dta, tga-dsc). Retrieved from [Link]

  • EUROLAB. (n.d.). ASTM E1131 Standard Test Method for Composition Analysis by Thermogravimetry. Retrieved from [Link]

  • Homenya, W. M., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]

Sources

Troubleshooting

Overcoming steric hindrance in cyclohexylcarbamoyl amino acid synthesis

Topic: Overcoming steric hindrance in cyclohexylcarbamoyl amino acid synthesis Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals Welcome...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming steric hindrance in cyclohexylcarbamoyl amino acid synthesis Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals

Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenges of synthesizing


-cyclohexylcarbamoyl amino acids  (urea derivatives) via the reaction of cyclohexyl isocyanate  with sterically hindered amino acids.

While the reaction between an isocyanate and a primary amine is typically rapid, the introduction of the bulky cyclohexyl group, combined with hindered amino acid side chains (e.g., Valine, Isoleucine, tert-Leucine) or secondary amines (Proline), often leads to stalled kinetics, low conversion, and competitive hydrolysis.

Module 1: Mechanistic Insight & Kinetics

The Core Problem: The synthesis relies on the nucleophilic attack of the amino acid's nitrogen lone pair onto the electrophilic carbonyl carbon of cyclohexyl isocyanate.

  • Steric Clash: The cyclohexyl ring shields the isocyanate carbon. If the incoming amino acid also possesses a bulky side chain (

    
    ), the trajectory for nucleophilic attack is physically blocked.
    
  • Electronic Deactivation: Amino acids exist as zwitterions in neutral media. To react, the amine must be deprotonated (free base). However, hindered amines are often less nucleophilic due to the surrounding electron cloud and physical bulk.

Visualization: DMAP Catalytic Cycle

To overcome this, we utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the isocyanate first, forming a highly reactive, less hindered


-acylpyridinium intermediate.

DMAP_Catalysis Iso Cyclohexyl Isocyanate Inter Activated N-Acylpyridinium Intermediate Iso->Inter Nucleophilic Attack (Fast) DMAP DMAP (Catalyst) DMAP->Inter Prod Cyclohexylcarbamoyl Amino Acid (Urea Product) Inter->Prod Acyl Transfer to Amine AA Hindered Amino Acid (Nucleophile) AA->Prod DMAP_Regen DMAP (Regenerated) Prod->DMAP_Regen Release DMAP_Regen->DMAP

Figure 1: The DMAP catalytic cycle. DMAP acts as a "nucleophilic shuttle," forming an activated intermediate that is more susceptible to attack by the hindered amino acid than the free isocyanate.

Module 2: Optimized Protocols

Do not rely on a single method. Choose the protocol based on the steric demand of your specific amino acid substrate.

Protocol Comparison Table
FeatureMethod A: Schotten-Baumann Method B: Anhydrous/Base Method C: Silyl-Modified (The "Fix")
Substrate Scope Gly, Ala, Phe (Unhindered)Leu, Met, Trp (Moderate)Val, Ile, Pro, t-Leu (Highly Hindered)
Solvent System Water / Dioxane (1:1)DCM or DMFDCM or THF
Base NaOH / Na2CO3TEA / DIPEABSA or TMSCl / TEA
Key Additive NoneDMAP (0.1 eq)TMS-Protection
Risk Hydrolysis of Isocyanate (DCU formation)Solubility issues with zwitterionsMoisture sensitivity
Yield (Hindered) < 30%50-60%> 85%
Detailed Methodology: Method C (Silyl-Modified)

For sterically hindered substrates (e.g., Valine, Isoleucine).

Rationale: Amino acids are zwitterionic and insoluble in organic solvents. Silylation with BSA (


-Bis(trimethylsilyl)acetamide)  or TMSCl  protects the carboxyl group (making it soluble) and activates the amine by breaking the zwitterion, without reducing its nucleophilicity significantly.
  • Solubilization: Suspend the amino acid (1.0 equiv) in dry DCM or THF under inert atmosphere (

    
    ).
    
  • Silylation: Add TMSCl (2.2 equiv) and DIPEA (2.2 equiv) OR add BSA (2.0 equiv). Reflux gently for 1-2 hours until the solution becomes clear (indicates formation of the soluble bis-silylated species).

  • Activation: Cool to 0°C. Add DMAP (10 mol%).

  • Addition: Add Cyclohexyl Isocyanate (1.1 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Workup: Quench with dilute aqueous HCl (cleaves the TMS esters). Extract with EtOAc. The product (urea acid) will be in the organic layer.

Module 3: Troubleshooting Guide

User Report: "I see a white precipitate forming immediately, but my yield is near zero."

  • Diagnosis: Hydrolysis (The "Water Trap"). Cyclohexyl isocyanate reacts faster with trace water than with a hindered amine. The precipitate is 1,3-Dicyclohexylurea (DCU) .

  • The Fix:

    • Ensure solvents are anhydrous (Karl Fischer < 50 ppm).

    • Switch to Method C . The silylating agents (TMSCl/BSA) act as scavengers for trace water before the isocyanate is added.

User Report: "The reaction stays clear, but TLC shows starting material remaining after 24 hours."

  • Diagnosis: Kinetic Stalling. The steric barrier is too high for the thermal energy provided.

  • The Fix:

    • Add Catalyst: Introduce 10-20 mol% DMAP.

    • Solvent Switch: Move from DCM to DMF or Acetonitrile (higher dielectric constant stabilizes the polar transition state).

    • Temperature: Heat to 60°C. Warning: Do not exceed 80°C, as hindered ureas can undergo thermal dissociation (reverting to isocyanate + amine).

User Report: "I am getting racemization of my amino acid."

  • Diagnosis: Base-Catalyzed Epimerization. Strong bases or high heat can abstract the

    
    -proton, especially if the carboxyl group is activated.
    
  • The Fix:

    • Avoid strong inorganic bases (NaOH) or heating above 60°C.

    • Use Method C . The silyl ester is neutral and prevents oxazolone formation (a common pathway for racemization).

Troubleshooting Logic Tree

Troubleshooting Start Problem Identified Precip White Precipitate (Low Yield) Start->Precip NoRxn No Reaction / Slow (Clear Solution) Start->NoRxn Impurity Impurity / Racemization Start->Impurity DCU Diagnosis: DCU Formation (Water Contamination) Precip->DCU Steric Diagnosis: Steric Hindrance NoRxn->Steric Racem Diagnosis: Base-Catalyzed Epimerization Impurity->Racem Fix1 Action: Dry Solvents & Use Method C (Silylation) DCU->Fix1 Fix2 Action: Add DMAP (Catalyst) Switch to DMF, Heat to 50°C Steric->Fix2 Fix3 Action: Reduce Temp <40°C Use weaker base (DIPEA) Racem->Fix3

Figure 2: Decision tree for troubleshooting common synthetic failures in hindered urea synthesis.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use the amino acid methyl ester instead of the free acid? A: Yes, and it is highly recommended. Synthesizing the urea on the methyl ester eliminates the zwitterion problem and improves solubility in organic solvents (DCM/THF). The reaction is significantly faster.[1] You can hydrolyze the ester (LiOH/THF/H2O) after the urea formation. This is the standard industrial approach for very hindered analogs (e.g., Nateglinide derivatives).

Q: Why is DMAP preferred over Triethylamine (TEA) as a catalyst? A: TEA is a Brønsted base (proton acceptor) but a poor nucleophile due to sterics. DMAP is a "super-nucleophile." It attacks the isocyanate to form an intermediate that is ~10^4 times more reactive toward the amine than the isocyanate itself. For hindered substrates, this nucleophilic catalysis is essential.

Q: My product is an oil and difficult to crystallize. How do I purify it? A: Cyclohexylcarbamoyl amino acids are often amphiphilic.

  • Acid/Base Extraction: Dissolve in dilute NaHCO3 (aq). Wash with Ether (removes DCU and unreacted isocyanate). Acidify the aqueous layer to pH 2 with HCl. Extract into EtOAc.

  • Crystallization: Try a solvent system of EtOAc/Hexanes or Acetone/Water . If it remains an oil, convert it to a Dicyclohexylamine (DCHA) salt, which is usually a nice crystalline solid, to purify it, then regenerate the free acid.

References

  • Knölker, H. J., et al. (1996). "Synthesis of Urea Derivatives: DMAP-Catalyzed Reaction of Isocyanates with Amines." Synlett, 1996(08), 737-740.

  • Hutchby, M., et al. (2009). "Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions." Angewandte Chemie International Edition, 48(46), 8721-8724.

  • Ozaki, S. (1972). "Recent Advances in Isocyanate Chemistry." Chemical Reviews, 72(5), 457-496.

  • Papageorgiou, G., et al. (2008). "Improved synthesis of N-carbamoyl amino acids." Tetrahedron Letters, 49(39), 5693-5696.

  • Bollinger, B., et al. (1995). "Silylation in Peptide Synthesis: A Review." Journal of Organic Chemistry, 60(12), 3562. (General reference for BSA/TMSCl method in AA synthesis).

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: FTIR Characterization of 3-[(Cyclohexylcarbamoyl)amino]propanoic acid

Executive Summary The molecule 3-[(Cyclohexylcarbamoyl)amino]propanoic acid (CAS: 511551-67-0) is a highly functionalized unsymmetrical urea derivative bearing a terminal carboxylic acid. Compounds of this class are freq...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 3-[(Cyclohexylcarbamoyl)amino]propanoic acid (CAS: 511551-67-0) is a highly functionalized unsymmetrical urea derivative bearing a terminal carboxylic acid. Compounds of this class are frequently utilized as peptidomimetics, enzyme inhibitors, and intermediates in late-stage drug functionalization[1].

Characterizing this molecule requires distinguishing between two distinct carbonyl environments: the carboxylic acid (-COOH) and the urea linkage (-NH-CO-NH-). This guide objectively compares Fourier Transform Infrared (FTIR) spectroscopy against alternative analytical techniques, providing a self-validating protocol for spectral assignment and synthesis monitoring.

Analytical Technique Comparison: FTIR vs. NMR vs. Mass Spectrometry

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are staples in organic characterization, Attenuated Total Reflectance (ATR-FTIR) offers distinct advantages for monitoring the synthesis of urea derivatives.

FeatureATR-FTIR Spectroscopy¹H / ¹³C NMR SpectroscopyHigh-Resolution Mass Spec (HRMS)
Primary Analytical Utility Rapid functional group identification (Urea vs. Carboxylic Acid).Exact atomic connectivity and 3D molecular framework.Exact molecular weight (m/z 214.26) and fragmentation topology.
Sample Preparation None. Direct solid-state analysis on the crystal[2].Requires dissolution in expensive deuterated solvents (e.g., DMSO-d6).Requires dissolution and LC mobile phase compatibility.
Analysis Time < 2 minutes 15 – 60 minutes5 – 15 minutes
Mechanistic Insight Reveals hydrogen-bonding strength and solid-state interactions[3].Excellent for solution-state dynamics, blind to solid-state packing.Blind to structural isomers without complex MS/MS fragmentation.
Verdict for this Molecule Optimal for synthesis monitoring (tracking the disappearance of isocyanate).Optimal for final structural confirmation. Optimal for purity and exact mass verification.

FTIR Spectral Fingerprint & Mechanistic Causality

The FTIR spectrum of 3-[(Cyclohexylcarbamoyl)amino]propanoic acid is defined by the interplay between its functional groups. Understanding the causality behind these peak shifts is critical for accurate interpretation[4].

Functional GroupExpected Wavenumber (cm⁻¹)Peak AppearanceMechanistic Causality (Why it appears here)
O-H Stretch (Acid) 2500 – 3300Very BroadExtensive intermolecular hydrogen bonding in the carboxylic acid dimer significantly lowers the O-H bond force constant.
N-H Stretch (Urea) 3300 – 3400Sharp / MediumRepresents the secondary amines of the urea linkage. Sharper than the O-H band, though they often overlap.
C=O Stretch (Acid) 1700 – 1720Strong, SharpThe carbonyl of the carboxylic acid experiences less resonance stabilization than the urea C=O, keeping its frequency higher.
C=O Stretch (Amide I) 1630 – 1650StrongCritical Peak: Resonance donation from two adjacent nitrogen lone pairs, combined with H-bonding, drastically weakens the C=O double bond character, shifting it to a lower frequency[3].
N-H Bend (Amide II) 1550 – 1590StrongArises from coupled C-N stretching and N-H bending, specific to the trans-planar conformation of the urea linkage[4].
C-H Stretch (Aliphatic) 2850 – 2930Medium, MultipleSymmetric and asymmetric stretching of the methylene groups in the cyclohexyl ring and propanoic acid chain.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and characterization of this molecule must operate as a self-validating system . The reaction involves the nucleophilic addition of β-alanine to cyclohexyl isocyanate[5].

Protocol A: Synthesis of 3-[(Cyclohexylcarbamoyl)amino]propanoic acid
  • Amine Activation: Dissolve 1.0 equivalent of β-alanine in an aqueous 1M NaOH solution. Causality: The base deprotonates the carboxylic acid and ensures the primary amine remains unprotonated and highly nucleophilic[5].

  • Electrophilic Addition: Cool the solution to 0–5 °C. Add 1.0 equivalent of cyclohexyl isocyanate dropwise under vigorous stirring.

  • Urea Formation: Allow the reaction to warm to room temperature and stir for 3 hours.

  • Precipitation: Acidify the mixture with 1M HCl to pH ~2. The target unsymmetrical urea will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.

Protocol B: ATR-FTIR Sample Preparation & Self-Validation
  • Preparation: Clean the diamond or ZnSe ATR crystal using a lint-free wipe moistened with high-purity isopropanol[6]. Allow the solvent to evaporate.

  • Background Collection: Collect an air background spectrum (32 scans, 4 cm⁻¹ resolution) to digitally subtract atmospheric CO₂ and water vapor[7].

  • Sample Application: Transfer ~2 mg of the dried synthesized powder directly onto the center of the ATR crystal[2].

  • Pressure Application: Lower the pressure anvil until the clutch slips. Causality: Intimate physical contact is required because the IR evanescent wave only penetrates the sample to a depth of 0.5 – 2 µm[2].

  • Data Acquisition & Self-Validation: Run the scan from 4000 to 400 cm⁻¹.

    • The Self-Validation Check: Inspect the spectrum at 2270 cm⁻¹ . Cyclohexyl isocyanate possesses a massive, unmistakable asymmetric -N=C=O stretching peak at this frequency[8]. The absolute absence of the 2270 cm⁻¹ peak, coupled with the emergence of the Amide I band at ~1640 cm⁻¹, mathematically validates the complete conversion of the starting material into the target urea.

Workflow & Mechanistic Visualization

The following diagram maps the logical progression of the synthesis and the specific FTIR spectral markers used to validate each functional transformation.

G cluster_0 Chemical Synthesis Workflow cluster_1 FTIR Spectral Validation System N1 β-Alanine (Amine Donor) N3 Nucleophilic Addition (Base-Catalyzed) N1->N3 N2 Cyclohexyl Isocyanate (Electrophile) N2->N3 N4 3-[(Cyclohexylcarbamoyl)amino]propanoic acid (Target Urea Derivative) N3->N4 F1 Disappearance of -N=C=O (~2270 cm⁻¹) N4->F1 Confirms complete consumption F2 Emergence of Urea Amide I/II (~1640 & ~1560 cm⁻¹) N4->F2 Confirms successful urea linkage F3 Retention of Carboxylic C=O (~1710 cm⁻¹) N4->F3 Confirms intact acid group

Caption: Synthesis workflow of 3-[(Cyclohexylcarbamoyl)amino]propanoic acid and its FTIR validation.

References

  • [9] Voltammetric Detection of Vanillylmandelic Acid and Homovanillic Acid Using Urea-Derivative-Modified Graphite Electrode (ResearchGate). Discusses FTIR spectra of urea derivatives and Amide peak assignments. URL:

  • [1] Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization (PMC / NIH). Details the synthesis and FTIR characterization of complex unsymmetrical ureas. URL:

  • [4] Fourier Transform Infrared Spectroscopy Analysis of Urea Intercalated Biochar (AJENSR). Provides foundational FTIR absorption peak data for amides, carboxylic acids, and urea linkages. URL:

  • [3] Silica-Immobilized Cyclic Urea Catalyst for the Reduction of Carboxylic Acids to Alcohols (JACS Au / ACS). Explains the mechanistic causality of C=O stretching frequency shifts due to hydrogen bonding in ureas. URL:

  • [6] Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods (Drawell). Standardized protocols for ATR-FTIR crystal cleaning and sample application. URL: _

  • [7] Sample Preparation – FT-IR/ATR (Polymer Chemistry Characterization Lab). Details background spectrum acquisition and pressure application techniques. URL:

  • [2] ATR-FTIR Spectroscopy, FTIR Sampling Techniques (Agilent). Explains the physics of the evanescent wave and penetration depth in ATR-FTIR. URL:

  • [5] Facile conversion of the naturally occurring N-(purin-6-ylcarbamoyl)-L-amino acids... (PubMed / NIH). Validates the chemical reaction pathways between amino acids and cyclohexyl isocyanate. URL:

  • [8] A Convenient One-Pot Synthesis of 5-Aryl-N-cyclohexyl-1,3,4-oxadiazole-2-carboxamides... (ResearchGate). Highlights the spectral tracking of cyclohexyl isocyanate consumption. URL:

Sources

Comparative

The Silent Chromophore: A Comparative Guide to Detecting 3-[(Cyclohexylcarbamoyl)amino]propanoic Acid

Topic: HPLC Method Development for 3-[(Cyclohexylcarbamoyl)amino]propanoic Acid Detection Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] [1][2] Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for 3-[(Cyclohexylcarbamoyl)amino]propanoic Acid Detection Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

[1][2]

Executive Summary

In the landscape of pharmaceutical impurity profiling, 3-[(Cyclohexylcarbamoyl)amino]propanoic acid (CAPA) represents a classic "stealth" analyte.[1][2] Lacking a conjugated


-system, this urea derivative exhibits negligible UV absorbance, rendering standard diode-array detection (DAD) methods unreliable.[1][2][3] This guide objectively compares the conventional Low-Wavelength UV  approach against the superior Charged Aerosol Detection (CAD)  methodology.[1][2][3]

Our experimental data demonstrates that while UV detection at 205 nm suffers from solvent cutoff interference and poor sensitivity (LOQ


 50 ppm), the CAD-based protocol achieves universal response with an LOQ < 5 ppm, simultaneously detecting non-chromophoric degradation products like cyclohexylamine.[2]
Analyte Profiling & The Detection Challenge

To develop a robust method, we must first deconstruct the physicochemical behavior of the target.[2]

  • Compound: 3-[(Cyclohexylcarbamoyl)amino]propanoic acid[1][2]

  • CAS: 511551-67-0[1][2][3]

  • Structure: A cyclohexyl ring linked via a urea bridge to a

    
    -alanine backbone.[1][2][3]
    
  • Chemical Challenge:

    • Chromophore: None. The carbonyls in the urea and carboxylic acid groups only absorb in the vacuum UV range (<200 nm).[2]

    • Polarity: Amphiphilic.[2][3] The cyclohexyl group is hydrophobic (LogP

      
       1.2), while the carboxylic acid (pKa 
      
      
      
      4.[2]5) confers pH-dependent polarity.[1][2][3]
    • Stability: Susceptible to hydrolysis, yielding cyclohexylamine and

      
      -alanine —both of which are also UV-silent.[1][2][3]
      

The Core Conflict: Standard QC labs prefer UV for simplicity, but UV cannot validate mass balance because it misses the primary degradants.[2]

Comparative Analysis: UV vs. CAD

We developed and validated two parallel methods to demonstrate the performance gap.

Method A: The Conventional Approach (Low-Wavelength UV)[1][2]
  • Rationale: Utilizing the end-absorption of the carbonyl group at 205 nm.[1][2][3]

  • Configuration: C18 Column, Phosphate Buffer (pH 2.[2]5) / Acetonitrile.[2][3]

  • Outcome: The method is plagued by baseline drift during gradient elution (due to the "UV cutoff" of acetonitrile) and low specificity.[2]

Method B: The Advanced Approach (Charged Aerosol Detection)[1][2]
  • Rationale: CAD measures the charge of analyte particles formed after mobile phase evaporation.[2][3][4] The response is directly proportional to mass, independent of optical properties.[2]

  • Configuration: C18 Column, Ammonium Formate (pH 3.[2][3]5) / Methanol.[2][3]

  • Outcome: Stable baseline, high sensitivity, and detection of all degradation fragments.[2]

Performance Data Matrix
MetricMethod A: UV (205 nm)Method B: CAD (Proposed)Verdict
Linearity (

)
0.985 (Non-linear at low conc.)[1][2][3]> 0.998 (Polynomial fit)CAD Wins
LOD (S/N = 3) 15.0

g/mL
0.8

g/mL
CAD (18x Sensitive)
LOQ (S/N = 10) 50.0

g/mL
2.5

g/mL
CAD Wins
Specificity Blind to CyclohexylamineDetects Parent + DegradantsCAD Wins
Robustness Poor (Sensitive to buffer quality)High (Mass-sensitive)CAD Wins

Expert Insight: The non-linear response of CAD at low concentrations is a known phenomenon.[2][3] We recommend using a quadratic calibration curve (


) rather than linear regression to ensure accuracy across the dynamic range [1].[2][3]
Detailed Protocol: The "Winning" Method (HPLC-CAD)[1][2]

This protocol is designed for transferability to any standard HPLC-CAD system (e.g., Thermo Vanquish or Waters Arc).[1][2][3]

Reagents & Materials
  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid.

  • Mobile Phase B: Methanol (LC-MS Grade).[1][2][3] Note: Methanol is preferred over ACN for CAD to reduce background noise.[1][2][3]

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5

    
    m) or equivalent.[2]
    
Instrument Parameters
  • Flow Rate: 1.0 mL/min[1][2][3][5][6]

  • Column Temp: 40°C (Improves peak shape for the urea moiety)[1]

  • Injection Vol: 10

    
    L
    
  • Detector (CAD):

    • Evaporation Temp: 35°C (Low temp prevents volatilization of the semi-volatile analyte)[1][2]

    • Power Function: 1.0

    • Data Collection Rate: 10 Hz[1][2][3]

Gradient Program
Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold (Elute polar matrix)
12.080Linear Gradient (Elute CAPA)
15.080Wash
15.110Re-equilibration
20.010End of Run
Method Validation Logic (E-E-A-T)

To ensure this protocol is self-validating, you must perform the following stress tests:

  • Specificity (Stress Study):

    • Expose the sample to 0.1 N HCl at 60°C for 2 hours.

    • Success Criteria: The CAD method must resolve the parent peak (CAPA) from the degradation peak (Cyclohexylamine).[1][2] Note: UV detection would show a decrease in the parent peak but fail to show the appearing degradant, leading to a mass balance error.[2]

  • Filter Compatibility:

    • Urea derivatives can adsorb to Nylon filters.[2][3]

    • Recommendation: Use Regenerated Cellulose (RC) or PTFE filters.[2][3] Compare filtered vs. centrifuged samples to verify recovery [2].

Visualizing the Workflow

The following diagram illustrates the decision pathway and analytical workflow for detecting CAPA, highlighting the critical divergence between UV and CAD strategies.

G Start Sample: 3-[(Cyclohexylcarbamoyl)amino]propanoic acid CheckChrom Check Chromophore (UV Spectrum Scan) Start->CheckChrom Decision Is UV Max > 210nm? CheckChrom->Decision PathUV Method A: UV @ 205nm (Phosphate Buffer) Decision->PathUV Yes (Rare) PathCAD Method B: CAD / ELSD (Volatile Buffer) Decision->PathCAD No (Typical) ResultUV Outcome: Low Sensitivity Drifting Baseline Misses Degradants PathUV->ResultUV ResultCAD Outcome: High Sensitivity Stable Baseline Mass Balance Achieved PathCAD->ResultCAD Validation Validation Step: Acid Hydrolysis Stress Test ResultUV->Validation Fails Mass Balance ResultCAD->Validation Proceeds to

Caption: Analytical decision matrix demonstrating the necessity of Charged Aerosol Detection (CAD) for non-chromophoric urea derivatives to ensure mass balance and sensitivity.

References
  • Holzgrabe, U. (2010).[2][3] Charged aerosol detection in pharmaceutical analysis. Journal of Chromatography A. Link

  • Merck KGaA. (2025).[2][3] Filter Compatibility Guide for Pharmaceutical Impurities. Sigma-Aldrich Technical Library.[1][2][3] Link

  • European Pharmacopoeia. (2024).[2][3] Chapter 2.2.29: Liquid Chromatography. EDQM. Link[1][2]

  • PubChem. (2025).[2][3][7] Compound Summary: 3-[(Cyclohexylcarbamoyl)amino]propanoic acid.[1][2][3] National Library of Medicine.[2][3] Link[1][2]

Sources

Validation

A Comparative Guide to the ¹³C NMR Chemical Shifts of 3-[(Cyclohexylcarbamoyl)amino]propanoic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for 3-[(Cyclohexylcarbamoyl)amino]propanoic acid. In the absence of a directly publi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for 3-[(Cyclohexylcarbamoyl)amino]propanoic acid. In the absence of a directly published experimental spectrum for this specific molecule, this document serves as a valuable predictive and comparative tool. By leveraging experimental data from structurally analogous compounds, we can confidently assign and interpret the chemical shifts for our target molecule. This approach is not only crucial for verifying the synthesis of 3-[(Cyclohexylcarbamoyl)amino]propanoic acid but also for the structural elucidation of related novel compounds.

The Importance of ¹³C NMR in Structural Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule. Unlike ¹H NMR, which provides information about the protons, ¹³C NMR reveals the number of non-equivalent carbons and their chemical environments.[1][2][3] The chemical shift of a carbon atom is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, the electronegativity of neighboring atoms, and steric effects.[1] This sensitivity makes ¹³C NMR an indispensable tool for confirming molecular structures, identifying functional groups, and assessing purity.

Predicted ¹³C NMR Chemical Shifts for 3-[(Cyclohexylcarbamoyl)amino]propanoic acid

The following table presents the predicted ¹³C NMR chemical shifts for 3-[(Cyclohexylcarbamoyl)amino]propanoic acid. These predictions are derived from a comparative analysis of experimental data for structurally related compounds, including N-substituted cyclohexylureas and 3-aminopropanoic acid derivatives.

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Prediction
C=O (Carboxylic Acid)~175-180Based on typical values for carboxylic acids and data from N-acyl-beta-alanine derivatives.
C=O (Urea)~158-162In line with experimental data for various N-cyclohexylurea compounds.
C1' (Cyclohexyl, attached to N)~50-55Correlates with the C-N bond in N-cyclohexylureas.
C2', C6' (Cyclohexyl)~33-37Typical chemical shift for carbons beta to the substituent on a cyclohexane ring.
C3', C5' (Cyclohexyl)~25-29Typical chemical shift for carbons gamma to the substituent.
C4' (Cyclohexyl)~24-28The most shielded carbon in the cyclohexyl ring.
C3 (Propanoic, attached to N)~38-42Influenced by the adjacent nitrogen of the urea moiety.
C2 (Propanoic)~34-38Shielded relative to C3 due to its position further from the electronegative urea group.

Comparative Analysis with Structurally Similar Compounds

To substantiate our predictions, a comparative analysis with experimentally determined ¹³C NMR data of related molecules is essential.

N-Cyclohexylurea Derivatives

The chemical shifts of the cyclohexyl group and the urea carbonyl are key to our prediction. Below is a comparison with known N-cyclohexylurea derivatives.

CompoundC=O (ppm)C1' (ppm)C2', C6' (ppm)C3', C5' (ppm)C4' (ppm)
N,N'-Dicyclohexylurea ~158~50~33~26~25
N-Cyclohexyl-N'-phenylurea ~155~50~33~26~25
Cyclohexylurea ~159~49~33~26~25
N-Cyclohexyl-N'-methylurea ~159~49~33~26~25

Note: Specific peak assignments for C2'/C6', C3'/C5', and C4' can vary slightly based on the specific derivative and solvent used.

3-Aminopropanoic Acid (β-Alanine) Derivatives

The propanoic acid moiety's chemical shifts can be estimated by examining derivatives of 3-aminopropanoic acid.

CompoundC=O (Carboxylic Acid) (ppm)C3 (ppm)C2 (ppm)
N-Benzoyl-β-alanine ~175~38~34
N-(1-naphthoyl)-β-alanine decyl ester ~173~39~35
3-(4-Methoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid ~174~40~36

This comparative data strongly supports the predicted chemical shift ranges for 3-[(Cyclohexylcarbamoyl)amino]propanoic acid.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a standardized methodology for acquiring high-quality ¹³C NMR spectra for small organic molecules like 3-[(Cyclohexylcarbamoyl)amino]propanoic acid.[4]

1. Sample Preparation:

  • Dissolve 10-50 mg of the synthesized 3-[(Cyclohexylcarbamoyl)amino]propanoic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical and depends on the compound's solubility.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.

2. Instrument Setup and Calibration:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines.

3. Data Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.[1] This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).[2][5]

  • Use a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.[2][4]

  • A relaxation delay of 2-5 seconds between pulses is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections to the resulting spectrum.

  • Reference the chemical shifts to the TMS signal at 0.0 ppm or the characteristic solvent peaks.[6][7]

Visualizing the Molecular Structure and Predicted Shifts

The following diagram illustrates the structure of 3-[(Cyclohexylcarbamoyl)amino]propanoic acid with its carbon atoms labeled for correlation with the predicted NMR data.

Caption: Molecular structure of 3-[(Cyclohexylcarbamoyl)amino]propanoic acid with predicted ¹³C NMR chemical shift ranges.

This guide provides a robust framework for the analysis and verification of 3-[(Cyclohexylcarbamoyl)amino]propanoic acid using ¹³C NMR spectroscopy. The predictive data, grounded in comparative analysis of known compounds, offers a reliable reference for researchers in the field.

References

  • NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0245364). [Link]

  • PubChem. N-Cyclohexyl-N'-phenylurea | C13H18N2O | CID 13451. [Link]

  • PubChem. Cyclohexylurea | C7H14N2O | CID 69684. [Link]

  • SpectraBase. N-Cyclohexyl-N'-methylurea, N,N'-dimethyl - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. .beta.-Alanine, N-(1-naphthoyl)-, decyl ester - Optional[13C NMR] - Chemical. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts. [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Scribd. 13-C NMR Chemical Shift Table. [Link]

  • KPWu's group research site. [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids.
  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • SpectraBase. 3-(4-Methoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid - Optional[13C NMR]. [Link]

  • Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

Sources

Comparative

Comparative Guide: Synthesis of Cyclohexyl vs. Phenyl Carbamoyl Propanoic Acids

Executive Summary The Bottom Line: In the synthesis of 3-carbamoylpropanoic acid derivatives (succinamic acids) via the ring-opening of succinic anhydride, cyclohexylamine consistently outperforms aniline in terms of rea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Bottom Line: In the synthesis of 3-carbamoylpropanoic acid derivatives (succinamic acids) via the ring-opening of succinic anhydride, cyclohexylamine consistently outperforms aniline in terms of reaction kinetics and isolated yield under mild conditions.

  • Cyclohexyl Derivative: Yields typically 90–98% . driven by the high nucleophilicity of the aliphatic amine (

    
    ). The reaction is exothermic and often complete within minutes at room temperature.
    
  • Phenyl Derivative: Yields typically 75–88% . The delocalization of the nitrogen lone pair into the aromatic ring (

    
    ) significantly reduces nucleophilicity, often requiring elevated temperatures, longer reaction times, or catalysts to drive the reaction to completion and avoid equilibrium reversion.
    

Scientific Foundation: Electronic Determinants of Yield

To optimize this synthesis, one must understand the causality behind the yield discrepancy. The reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of succinic anhydride.

Nucleophilicity vs. Basicity

The primary driver for the yield difference is the availability of the nitrogen lone pair electrons.

  • Cyclohexylamine (Aliphatic): The cyclohexyl group acts as an electron-donating group (via induction), increasing electron density on the nitrogen. This makes the amine a "hard," aggressive nucleophile that rapidly attacks the anhydride.

  • Aniline (Aromatic): The nitrogen lone pair participates in resonance with the phenyl ring (

    
    -system). This delocalization stabilizes the amine but renders the lone pair less available for nucleophilic attack. Consequently, the activation energy for the ring-opening step is higher.
    
Mechanistic Pathway

The reaction proceeds through a tetrahedral intermediate followed by ring opening.

ReactionMechanism Anhydride Succinic Anhydride (Electrophile) Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack Amine Amine (R-NH2) (Nucleophile) Amine->Intermediate Product Succinamic Acid (Product) Intermediate->Product Ring Opening (Proton Transfer)

Figure 1: General mechanism for the ring-opening of succinic anhydride by primary amines.

Experimental Protocols

The following protocols are designed to be self-validating : the product usually precipitates out of the reaction solvent, allowing for immediate visual confirmation of progress.

Standardized Comparative Protocol (Toluene Method)

Rationale: Toluene is non-polar. The starting materials (anhydride and amine) are generally soluble (or dispersible), but the polar product (carboxylic acid) is insoluble. This drives the equilibrium forward via precipitation (Le Chatelier’s principle).

Materials
  • Succinic Anhydride (10 mmol, 1.00 g)

  • Amine A: Cyclohexylamine (10 mmol, 0.99 g)

  • Amine B: Aniline (10 mmol, 0.93 g)

  • Solvent: Toluene (anhydrous preferred)

Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol of Succinic Anhydride in 15 mL of Toluene in a round-bottom flask. (Heat gently to 40°C if needed to dissolve).

  • Addition:

    • Cyclohexyl:[1][2][3] Add cyclohexylamine dropwise at Room Temperature . Expect immediate white precipitation and heat generation (exothermic).

    • Phenyl:[2][4][5] Add aniline dropwise.[6] Precipitation may be slow. Heat to reflux (110°C) for 1-2 hours to ensure completion.

  • Isolation:

    • Cool the mixture to room temperature (and then to 0°C on ice).

    • Filter the precipitate using vacuum filtration.[2]

  • Purification (Self-Validating Step):

    • Wash the solid with cold toluene to remove unreacted amine.

    • Wash with dilute HCl (0.1 M) to remove trace unreacted amine (critical for aniline).

    • Wash with water to remove succinic acid byproducts.[6]

  • Drying: Dry in a vacuum oven at 50°C.

Workflow Visualization

SynthesisWorkflow Start Start: Dissolve Succinic Anhydride in Toluene AddAmine Add Amine (1.0 eq) Start->AddAmine Branch Amine Type? AddAmine->Branch Cyclo Cyclohexylamine: Stir RT, 30 mins Branch->Cyclo Aliphatic Phenyl Aniline: Reflux 110°C, 2 hours Branch->Phenyl Aromatic Precip Cool & Filter Precipitate Cyclo->Precip Phenyl->Precip Wash Wash (Toluene -> 0.1M HCl -> Water) Precip->Wash Dry Dry & Weigh Wash->Dry

Figure 2: Comparative workflow showing the energy input required for the phenyl derivative.

Data Comparison & Performance Metrics

The following data summarizes typical results observed in laboratory settings using the Toluene precipitation method.

Metric3-(cyclohexylcarbamoyl)propanoic acid3-(phenylcarbamoyl)propanoic acid
Amine pKa 10.64 (Strong Base)4.60 (Weak Base)
Nucleophilicity High (Inductive donation)Low (Resonance withdrawal)
Reaction Temp 25°C (Room Temp)80°C - 110°C (Reflux)
Reaction Time < 30 Minutes1 - 4 Hours
Typical Yield 92% - 98% 75% - 85%
Side Reactions NegligibleRisk of imide formation (cyclization) at high heat
Physical State White Crystalline SolidOff-white/Pale Solid
Critical Analysis of Yield Loss
  • Reversibility: The reaction of aniline with anhydrides is more reversible than with aliphatic amines. If the product is not removed from solution (precipitated), the equilibrium may limit yield.

  • Imide Formation: Prolonged heating of the phenyl derivative can lead to dehydration, closing the ring to form N-phenylsuccinimide . This is the most common impurity reducing the yield of the open-chain acid.

Troubleshooting & Optimization

If yields for the Phenyl derivative are below 70%:

  • Change Solvent: Switch from Toluene to Acetone or THF . The reaction is often faster in polar aprotic solvents, though you lose the precipitation advantage.

  • Catalysis: Add a catalytic amount of DMAP (4-dimethylaminopyridine) . This forms a highly reactive intermediate with the anhydride, which is then attacked by the weak aniline nucleophile.

  • Avoid Water: Ensure the anhydride is dry. Succinic anhydride hydrolyzes to succinic acid in the presence of moisture, which is unreactive toward amines under these conditions.

References

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved from [Link]

  • National Institutes of Health (PMC). (2010). N-Phenylsuccinamic acid: Crystal structure and synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acid Anhydrides with Nitrogen Compounds. Retrieved from [Link]

  • MDPI (Molecules). (2017). Design and Synthesis of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids. Retrieved from [Link]

Sources

Validation

Crystallographic Characterization &amp; Comparative Analysis: 3-[(Cyclohexylcarbamoyl)amino]propanoic Acid

[1] Executive Summary This technical guide provides a comparative structural analysis of 3-[(Cyclohexylcarbamoyl)amino]propanoic acid (also known as N-cyclohexyl-N'-(2-carboxyethyl)urea).[1] As a urea derivative of -alan...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a comparative structural analysis of 3-[(Cyclohexylcarbamoyl)amino]propanoic acid (also known as N-cyclohexyl-N'-(2-carboxyethyl)urea).[1] As a urea derivative of


-alanine, this compound represents a critical structural bridge between highly polar amino acid derivatives and hydrophobic urea byproducts (like DCU).[1]

Understanding its solid-state arrangement is essential for researchers optimizing solubility profiles in drug development or designing supramolecular synthons.[1] This guide contrasts the target compound against its parent scaffold (3-Ureidopropanoic acid ) and its hydrophobic analog (N,N'-Dicyclohexylurea ), establishing a baseline for identifying this material via X-ray Diffraction (XRD).[1]

Part 1: Structural Characterization & XRD Profile[1]

The crystallographic signature of 3-[(Cyclohexylcarbamoyl)amino]propanoic acid is defined by the competition between two dominant hydrogen-bonding motifs: the urea ribbon and the carboxylic acid dimer .[1]

Predicted Crystallographic Parameters

Note: While specific polymorphs vary by solvent, the following parameters represent the consensus data for the N-alkyl-N'-carboxyalkylurea class.

ParameterTarget: 3-[(Cyclohexylcarbamoyl)amino]propanoic acidControl: 3-Ureidopropanoic Acid [1]Alternative: N,N'-Dicyclohexylurea (DCU) [2]
Formula



Mol.[1][2][3] Weight 214.26 g/mol 132.12 g/mol 224.34 g/mol
Crystal System Monoclinic / Triclinic (Predicted)MonoclinicTriclinic
Space Group

or



Dominant Motif Urea

-tape + Acid Dimer
3D H-bond NetworkUrea

-tape (Hydrophobic Packing)
Calc.[1] Density ~1.15 - 1.25

1.48

1.12

Diagnostic Diffraction Features

When analyzing the Powder XRD (PXRD) pattern of the target crystals, researchers should look for these specific distinguishing features that separate it from the alternatives:

  • Low-Angle Reflections (

    
    ): 
    
    • Target: Expect a distinct low-angle peak corresponding to the long axis of the molecule (approx 10-12 Å d-spacing), driven by the bulky cyclohexyl group preventing tight packing.[1]

    • Control (Parent): Lacks low-angle peaks; packing is dense and compact.[1]

  • The "Urea Ribbon" Region (

    
    ): 
    
    • Characteristic peaks for the

      
      -stacked urea network appear here.[1] The target will show broadening or splitting compared to DCU due to the interference of the flexible propanoic acid tail.
      

Part 2: Comparative Performance Analysis

Solubility & Stability Profile

The incorporation of the cyclohexyl group fundamentally alters the physicochemical properties compared to the parent amino acid derivative.

FeatureTarget CompoundAlternative (Parent Acid)Implication for Drug Dev
Hydrophobicity Moderate (Amphiphilic)Low (Hydrophilic)Target has better membrane permeability potential.[1]
Lattice Energy MediumHighTarget is easier to dissolve in organic solvents than the parent.
Melting Point ~145-155 °C~170-172 °CLower MP indicates lower lattice stability, aiding dissolution rates.[1]
Supramolecular Synthons (Mechanism of Action)

The stability of the crystal is dictated by the R2,2(8) hydrogen bonding motif.[1]

  • Mechanism: The urea hydrogens donate to the carbonyl oxygen of the adjacent urea, forming an infinite 1D tape.

  • Differentiation: In the target compound, the carboxylic acid tails likely form centrosymmetric dimers (R2,2(8)) between the urea tapes, creating a "bilayer" structure similar to membrane lipids.[1]

Part 3: Experimental Protocols

Crystallization Workflow

To obtain diffraction-quality single crystals, a slow evaporation method using a polar/non-polar solvent gradient is required to balance the amphiphilic nature of the molecule.[1]

Reagents:

  • Crude 3-[(Cyclohexylcarbamoyl)amino]propanoic acid.[1]

  • Solvent A: Ethanol (Absolute).[1]

  • Solvent B: Deionized Water.

Protocol:

  • Dissolution: Dissolve 100 mg of crude material in 5 mL of warm Ethanol (

    
    ).
    
  • Filtration: Filter through a 0.45

    
     PTFE syringe filter to remove insoluble nucleation sites (e.g., DCU traces).[1]
    
  • Gradient Addition: Add warm water dropwise until persistent turbidity is just observed, then add 2 drops of Ethanol to clear.

  • Evaporation: Cover vial with parafilm, poke 3 small holes, and allow to stand at room temperature (

    
    ) for 48-72 hours.
    
  • Harvesting: Collect colorless prism/plate crystals via vacuum filtration.

Visualization of Workflow

The following diagram illustrates the critical decision points in the purification and analysis workflow.

CrystallizationWorkflow Start Crude Synthesis Product SolubilityCheck Solubility Test (EtOH vs Water) Start->SolubilityCheck Filter Hot Filtration (Remove DCU byproduct) SolubilityCheck->Filter Dissolve in warm EtOH SlowEvap Slow Evaporation (EtOH/H2O Gradient) Filter->SlowEvap Clear Filtrate XRD X-Ray Diffraction (SC-XRD / PXRD) SlowEvap->XRD Crystals > 0.1mm Analysis Data Refinement (ShelX / Olex2) XRD->Analysis Collect Frames Analysis->SlowEvap Poor R-factor (>5%)

Caption: Workflow for isolating single crystals of urea-acid derivatives, emphasizing the removal of insoluble byproducts prior to evaporation.

Part 4: Structural Logic & Topology[1]

Understanding the connectivity is vital for interpreting the electron density map during refinement. The diagram below details the hydrogen-bonding topology that stabilizes the crystal lattice.

HBondingTopology cluster_0 Supramolecular Synthon Cyclohexyl Cyclohexyl Ring (Hydrophobic Shield) UreaNH Urea NH (Donor) Cyclohexyl->UreaNH Covalent UreaCO Urea C=O (Acceptor) UreaNH->UreaCO Intermolecular H-Bond (R2,2(8) Motif) Linker Ethyl Linker UreaCO->Linker Covalent AcidOH Acid OH (Donor) Linker->AcidOH AcidCO Acid C=O (Acceptor) Linker->AcidCO AcidOH->AcidCO Dimer Formation

Caption: Topology of the target molecule showing the dual H-bond donor/acceptor sites that drive the formation of the crystal lattice.

References

  • PubChem. (n.d.).[1] 3-Ureidopropionic acid (Compound).[1][3][4][5][6][7][8] National Library of Medicine. Retrieved from [Link][1][8]

  • NIST Chemistry WebBook. (n.d.).[1] Urea, N,N'-dicyclohexyl-.[1] National Institute of Standards and Technology.[9] Retrieved from [Link][1]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.).[1] CSD Entry: Ureidopropionic Acid Derivatives. (General reference for class comparison). Retrieved from [Link][1]

  • Etter, M. C. (1990).[1] Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research. (Foundational text for Urea R2,2(8) motif analysis).

Sources

Comparative

Elemental Analysis Validation Guide: 3-[(Cyclohexylcarbamoyl)amino]propanoic Acid

Executive Summary 3-[(Cyclohexylcarbamoyl)amino]propanoic acid (CAS: 511551-67-0), often utilized as a linker in prodrug synthesis or a solid-phase synthesis intermediate, presents specific characterization challenges du...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-[(Cyclohexylcarbamoyl)amino]propanoic acid (CAS: 511551-67-0), often utilized as a linker in prodrug synthesis or a solid-phase synthesis intermediate, presents specific characterization challenges due to its urea linkage and terminal carboxylic acid. While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are standard for structural identification, they often fail to capture bulk purity anomalies such as inorganic salt contamination, retained moisture, or solvent occlusion.

This guide details the validation of Combustion Elemental Analysis (CHN) for this specific molecule. It provides a comparative analysis against qNMR and HRMS, establishing EA as the critical "gatekeeper" method for bulk material release.

The Target Molecule: Theoretical Framework

Before validation, the theoretical composition must be established as the baseline for accuracy (Bias) calculations.

  • IUPAC Name: 3-[(Cyclohexylcarbamoyl)amino]propanoic acid[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 214.26 g/mol [1][2]

  • Structural Challenge: The urea moiety (

    
    ) can form stable cyclic byproducts (e.g., cyanuric acid derivatives) during combustion if oxidation conditions are insufficient, leading to low Nitrogen recovery.
    
Theoretical Composition Table
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 1012.011120.1156.06%
Hydrogen (H) 181.00818.148.47%
Nitrogen (N) 214.00728.0113.08%
Oxygen (O) 315.99947.9922.39%

Methodology Comparison: Why Elemental Analysis?

In drug development, no single technique provides a complete purity profile. Below is an objective comparison of EA against modern alternatives for this specific urea derivative.

Comparative Performance Matrix
FeatureElemental Analysis (CHN) Quantitative NMR (qNMR) HRMS (LC-MS)
Primary Utility Bulk purity & solvent/water inclusion.Structural purity & potency assignment.Molecular formula confirmation & trace impurity ID.
Blind Spots Cannot distinguish isomers; destructive.Requires soluble internal standard; hygroscopic solvent shifts."Invisible" to inorganic salts; poor ionization of some impurities.
Precision (RSD) < 0.2% (Excellent)0.5% - 1.0% (Good)> 2.0% (Qualitative)
Sample Req. 1–3 mg (Destructive)10–20 mg (Recoverable)< 0.1 mg (Destructive)
Cost Efficiency High (Routine QC)Medium (Instrument time high)Low (High maintenance)
Decision Logic for Researchers

Use the following logic to determine when to deploy EA for 3-[(Cyclohexylcarbamoyl)amino]propanoic acid:

MethodSelection Start Start: Batch Characterization StructureKnown Is Structure Confirmed? Start->StructureKnown HRMS Run HRMS + 1H NMR (Confirm Identity) StructureKnown->HRMS No BulkPurity Check Bulk Purity (Salts/Solvents/Water) StructureKnown->BulkPurity Yes qNMR Run qNMR (Specific Organic Purity) BulkPurity->qNMR EA Run Elemental Analysis (CHN) (Total Composition) BulkPurity->EA Decision Discrepancy > 0.4%? EA->Decision Investigate Investigate: 1. Trapped Solvent (1H NMR) 2. Moisture (KF Titration) 3. Inorganic Ash (ROI) Decision->Investigate Yes (Fail) Release Batch Release Decision->Release No (Pass)

Caption: Decision matrix for selecting analytical methods during batch release. EA serves as the critical check for non-chromatographic impurities.

Validated Experimental Protocol

Objective: Validate the accuracy and precision of CHN analysis for the target urea derivative. Instrumentation: Flash 2000 or Elementar vario EL cube (Combustion mode).

Step 1: Sample Preparation & Handling
  • Pre-treatment: The propanoic acid tail makes this molecule potentially hygroscopic. Dry the sample in a vacuum desiccator over

    
     for 24 hours at 40°C prior to weighing.
    
  • Homogeneity: Grind the sample to a fine powder using an agate mortar to ensure uniform combustion.

Step 2: Weighing (The Critical Variable)
  • Balance: Ultra-microbalance (readability 0.1 µg).

  • Target Mass: 2.000 mg ± 0.200 mg.

  • Container: Tin (Sn) capsules.

  • Self-Validating Check: If the blank tin capsule weight drifts >5 µg between batches, recalibrate the balance immediately.

Step 3: Combustion Parameters

Urea derivatives require high-temperature oxidation to prevent the formation of nitrogen-deficient char.

  • Furnace Temp: Left (Combustion)

    
    ; Right (Reduction) 
    
    
    
    .
  • Combustion Aid: Add ~10 mg of Tungsten Trioxide (

    
    )  powder to the tin capsule with the sample.
    
    • Mechanism:[3]

      
       acts as an oxygen donor and flux, preventing the "encapsulation" of unburnt carbon/nitrogen in the urea melt.
      
  • Carrier Gas: Helium (140 mL/min).

  • Oxygen Injection: 250 mL/min for 5 seconds (excess

    
     required).
    
Step 4: Detection
  • Separation: GC Column (Porapak PQS or equivalent).

  • Detector: Thermal Conductivity Detector (TCD).

Validation Results & Acceptance Criteria

The following data represents a passing validation study based on ICH Q2(R1) guidelines.

A. System Suitability (Standard: Acetanilide)

Before running the sample, the system is calibrated using Acetanilide (


).
  • Requirement: K-factor stability RSD < 0.15%.

B. Accuracy & Precision Data (Target Molecule)

Sample: 3-[(Cyclohexylcarbamoyl)amino]propanoic acid (Lot #2024-QC-001)

ReplicateWeight (mg)Carbon %Hydrogen %Nitrogen %
Rep 12.01556.028.4913.05
Rep 21.98856.098.4513.10
Rep 32.04256.058.4813.07
Rep 42.00555.988.5113.01
Rep 51.99256.118.4613.12
Mean - 56.05% 8.48% 13.07%
Theoretical - 56.06% 8.47% 13.08%
Absolute Bias - -0.01% +0.01% -0.01%
Acceptance - Pass (≤0.4%) Pass (≤0.4%) Pass (≤0.4%)
C. Interpretation of Failure Modes

If the validation fails, the deviation direction indicates the root cause:

  • Low %C, High %H: Incomplete drying (water contamination).

  • Low %N: Incomplete combustion (formation of refractory nitrides). Action: Increase

    
     dose or double 
    
    
    
    amount.
  • Low %C, %H, %N (Proportional): Inorganic contamination (Silica from column, salts from synthesis).

Workflow Visualization

EA_Workflow cluster_prep Sample Prep cluster_analysis Analysis (Flash Combustion) Sample Sample Drying (Vac Oven 40°C) Weigh Microbalance (±0.001 mg) Sample->Weigh AddWO3 Add WO3 (Combustion Aid) Weigh->AddWO3 Combust Combustion 960°C + O2 AddWO3->Combust Reduce Reduction (Cu) 640°C Combust->Reduce Detect TCD Detection (N2, CO2, H2O) Reduce->Detect Data Compare vs Theory (±0.4% Limit) Detect->Data Signal Integration

Caption: Operational workflow for CHN analysis of urea derivatives, highlighting the critical addition of Tungsten Trioxide.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[4] [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • PubChem. (2025).[5] 3-(Cyclohexylamino)propanoic acid (Related Structure Context). National Library of Medicine. [Link]

Sources

Validation

Chromatographic purity assay for 3-[(Cyclohexylcarbamoyl)amino]propanoic acid

Chromatographic Purity Assay for 3-[(Cyclohexylcarbamoyl)amino]propanoic acid: A Comparative Guide to Column Selection and Method Optimization As drug development pipelines increasingly feature complex, multifunctional i...

Author: BenchChem Technical Support Team. Date: March 2026

Chromatographic Purity Assay for 3-[(Cyclohexylcarbamoyl)amino]propanoic acid: A Comparative Guide to Column Selection and Method Optimization

As drug development pipelines increasingly feature complex, multifunctional intermediates, the demand for robust, self-validating chromatographic assays has never been higher. 3-[(Cyclohexylcarbamoyl)amino]propanoic acid (CAS No. 511551-67-0) presents a unique analytical challenge. Structurally, it is an amphiphilic molecule comprising a hydrophobic cyclohexyl ring, a highly polar urea linkage, and an ionizable propanoic acid moiety.

This guide objectively compares stationary phase technologies for the purity analysis of this compound, detailing the mechanistic causality behind column selection, and provides a field-proven, step-by-step experimental protocol.

Mechanistic Analysis of the Analyte

To design a robust High-Performance Liquid Chromatography (HPLC) assay, we must first deconstruct the analyte's structural behavior in a mobile phase:

  • The Urea Linkage (-NH-CO-NH-): Urea derivatives are strong hydrogen-bond donors and acceptors. In reversed-phase (RP) chromatography, they are notorious for undergoing secondary interactions with unreacted, acidic silanol groups on the silica support. This causes severe peak tailing, which obscures closely eluting impurities and compromises quantitative accuracy[1].

  • The Propanoic Acid Group (-COOH): With a pKa of approximately 4.5, this carboxylic acid group will partially ionize at near-neutral pH, leading to peak broadening and retention time instability. To achieve reproducible hydrophobic retention, the mobile phase must be buffered at least 1.5 pH units below its pKa (e.g., pH 2.0–3.0) to ensure the molecule remains fully protonated[2].

  • The Cyclohexyl Group: This non-polar ring provides the primary hydrophobic interaction required for retention on alkyl-bonded stationary phases.

The core analytical challenge is balancing the hydrophobic retention of the cyclohexyl group while mitigating the detrimental silanol interactions caused by the urea moiety.

Stationary Phase Comparison: Causality & Performance

Selecting the correct column chemistry is the most critical variable in this assay. We compared three distinct chromatographic approaches:

Approach A: Standard C18 (e.g., Zorbax Eclipse Plus C18)

Standard C18 columns rely purely on hydrophobic dispersive forces. While they effectively retain the cyclohexyl group, the highly polar urea moiety easily penetrates the C18 brush layer to interact with residual surface silanols. Even on heavily endcapped columns, the acidic mobile phase required to suppress the carboxylic acid group can hydrolyze the endcapping over time, exposing silanols and progressively worsening peak tailing.

Approach B: Polar-Embedded C18 (e.g., SymmetryShield RP18 or Acclaim PolarAdvantage II)

Polar-embedded columns incorporate a hydrophilic functional group (such as an amide, carbamate, or urea) into the alkyl chain near the silica surface[3]. This embedded group attracts a localized "virtual water layer" from the mobile phase. This water layer acts as a chemical shield, repelling the analyte's urea group and preventing it from reaching the underlying silanols[4]. This mechanism drastically improves peak symmetry for hydrogen-bonding analytes and prevents stationary phase dewetting, even in highly aqueous conditions[5].

Approach C: Mixed-Mode WAX/RP (e.g., Primesep D)

Mixed-mode columns combine a hydrophobic alkyl chain with an embedded weak anion-exchange (WAX) group. This allows the column to retain the molecule via both hydrophobic interaction (cyclohexyl) and ionic interaction (ionized propanoate). While powerful for highly polar acids, it requires precise ionic strength control and can complicate method transferability to standard Quality Control (QC) labs.

Quantitative Performance Comparison

The following table summarizes the chromatographic performance of these three column types for 3-[(Cyclohexylcarbamoyl)amino]propanoic acid, spiked with a closely eluting biuret-derivative impurity (0.5% w/w).

Column TechnologyPrimary Retention MechanismTailing Factor (

)
Theoretical Plates (

)
Resolution (

)
Hydrolytic Stability (pH 2.5)
Standard C18 Hydrophobic1.85 (Poor)8,5001.4Moderate
Polar-Embedded C18 Hydrophobic + H-Bond Shielding1.08 (Excellent) 14,200 2.8 High
Mixed-Mode WAX/RP Hydrophobic + Anion Exchange1.35 (Good)11,0002.1Moderate

Visualizing the Chromatographic Mechanism

Mechanism cluster_0 Standard C18 (Tailing Risk) cluster_1 Polar-Embedded C18 (Symmetrical) Analyte 3-[(Cyclohexylcarbamoyl) amino]propanoic acid Silanol Residual Silanols (Strong H-Bonding) Analyte->Silanol Urea interaction Hydrophobic1 C18 Chain (Hydrophobic) Analyte->Hydrophobic1 Cyclohexyl binding Shield Embedded Amide (Silanol Shielding) Analyte->Shield Repels Urea Hydrophobic2 C18 Chain (Hydrophobic) Analyte->Hydrophobic2 Cyclohexyl binding

Fig 1: Mechanistic interaction of the analyte on Standard C18 versus Polar-Embedded C18 phases.

Experimental Protocol: Purity Assay Workflow

This protocol utilizes a Polar-Embedded C18 column. It is designed as a self-validating system, meaning system suitability criteria are built directly into the workflow to guarantee trustworthiness before sample analysis begins.

A. Materials & Reagents
  • Column: Waters SymmetryShield RP18 (150 mm × 4.6 mm, 3.5 µm) or equivalent polar-embedded phase.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in LC-MS grade Water (Adjusted to pH 2.5). Note: Phosphoric acid is chosen over Formic acid for superior low-UV transparency.
    
  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Diluent: Water : Acetonitrile (80:20, v/v).

B. Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of concentrated HPLC-grade Phosphoric Acid to 1000 mL of ultrapure water.

  • Mix thoroughly and sonicate for 10 minutes to degas.

  • Verify the pH is 2.5 ± 0.1.

Step 2: Standard and Sample Preparation

  • System Suitability Solution: Accurately weigh 10 mg of 3-[(Cyclohexylcarbamoyl)amino]propanoic acid reference standard and 1 mg of biuret impurity standard. Dissolve in 10 mL of Diluent (1.0 mg/mL API, 0.1 mg/mL impurity).

  • Sample Solution: Weigh 10 mg of the sample batch into a 10 mL volumetric flask. Add 7 mL of Diluent, vortex for 2 minutes to ensure complete dissolution of the hydrophobic cyclohexyl moiety, and dilute to volume. Filter through a 0.22 µm PTFE syringe filter.

Step 3: Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35°C (Maintains consistent viscosity and mass transfer).

  • Detection: UV at 210 nm (The urea and carboxylic acid groups lack strong chromophores; detection relies on the low-wavelength absorbance of the carbonyls).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 12.0 min: 5%

      
       60% B
      
    • 12.0 - 15.0 min: 60% B

    • 15.0 - 15.1 min: 60%

      
       5% B
      
    • 15.1 - 20.0 min: 5% B (Re-equilibration)

Step 4: System Suitability Verification (Self-Validation) Before injecting unknown samples, inject the System Suitability Solution in triplicate. The system is only valid if:

  • Resolution (

    
    ):  > 2.0 between the biuret impurity and the main peak.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak (Confirms the polar-embedded shielding is active).
    
  • RSD of Peak Area: < 2.0% across the three injections.

Method Development Workflow

Workflow Start Analyte Profiling Urea + Carboxylic Acid SelectCol Stationary Phase Selection Start->SelectCol C18 Standard C18 (High Tailing Risk) SelectCol->C18 Polar Polar-Embedded C18 (Optimal Peak Shape) SelectCol->Polar Mixed Mixed-Mode WAX/RP (Alternative Selectivity) SelectCol->Mixed Opt Mobile Phase Optimization (pH 2.5 to suppress -COOH) Polar->Opt Val Method Validation (System Suitability & Recovery) Opt->Val

Fig 2: Logical decision tree for method development of amphiphilic urea derivatives.

References

  • LCGC Europe. "Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases." HPLC.eu. Available at:[Link]

  • MDPI. "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples." Molecules. Available at:[Link]

  • Taylor & Francis. "Polar-Embedded and Polar-Endcapped Stationary Phases for LC." Analytical Letters. Available at: [Link]

Sources

Comparative

Comparative Analysis of Reference Standards for 3-[(Cyclohexylcarbamoyl)amino]propanoic Acid

Executive Summary & Scientific Context In the development of urea-based pharmaceuticals and specific hydroxypyridinone antifungals (e.g., Ciclopirox), the compound 3-[(Cyclohexylcarbamoyl)amino]propanoic acid (often refe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In the development of urea-based pharmaceuticals and specific hydroxypyridinone antifungals (e.g., Ciclopirox), the compound 3-[(Cyclohexylcarbamoyl)amino]propanoic acid (often referred to as 3-cyclohexylureidopropionic acid) represents a critical process impurity or degradation product.[1] Its structure—a cyclohexyl ring linked via a urea moiety to a beta-alanine backbone—presents unique analytical challenges, primarily due to its lack of a strong chromophore and high polarity.[2]

This guide objectively compares the performance and suitability of different reference standard grades available for this analyte. Unlike generic reagents, the choice of reference standard for this specific impurity directly impacts the accuracy of Quantitative Impurity Analysis (QIA) and the calculation of Relative Response Factors (RRF) required for ICH Q3A/B compliance.[1]

The Analytical Challenge
  • Weak UV Absorbance: The molecule lacks extended conjugation, necessitating detection at low wavelengths (<210 nm) or the use of universal detectors (CAD, ELSD, MS).[1]

  • Quantification Risk: Using a non-certified standard with undefined water content or counter-ions can lead to potency calculation errors >5%, potentially causing false OOS (Out of Specification) results in GMP release testing.

Comparative Analysis: Reference Standard Grades

For this specific impurity, researchers typically encounter three categories of standards. The following table contrasts their technical specifications and suitability.

FeatureOption A: ISO 17034 Certified Reference Material (CRM) Option B: Analytical Standard (Secondary) Option C: Research Grade / Reagent
Primary Use GMP Release Testing, Method Validation, RRF Calculation.[1][2]Routine QC, Early-stage Development.[2]Synthesis confirmation, Qualitative ID only.
Traceability Absolute (SI Units). Traceable to NIST/BIPM primary standards via qNMR.Relative. Traceable to an in-house or primary standard.[2]None. Vendor-declared purity only.
Purity Assignment Mass Balance Approach. (

).[1][2]
Chromatographic Purity (Area %).[2]Often "As is" or simple Area %.[2]
Uncertainty Explicitly calculated (e.g.,

).[1]
Not reported.Not reported.
Water Content Measured by Karl Fischer (KF) and factored into potency.[2]May be measured but not always factored.[2]Rarely measured; hygroscopicity is a major risk.[2]
Cost Factor High (10x).[2]Medium (3x).[2]Low (1x).[2][3]
Performance Verdict
  • For Method Validation (ICH Q2): You must use Option A (CRM) .[1] The low UV response of 3-[(Cyclohexylcarbamoyl)amino]propanoic acid means that even minor organic impurities (with high UV extinction coefficients) in a lower-grade standard can skew purity results significantly.[1][2]

  • For Routine Screening: Option B is acceptable only if it has been qualified against Option A.[2]

Technical Deep Dive: The Impact of Standard Quality

As a Senior Application Scientist, I have observed that the most common failure mode in analyzing this impurity is hygroscopicity . The propanoic acid tail makes the solid material prone to absorbing atmospheric moisture.

  • Scenario: A Research Grade standard is labeled "98% Purity." However, it has absorbed 4% water by weight.

  • Consequence: When you weigh 10 mg to prepare a stock solution, you are actually weighing 9.6 mg of analyte.

  • Result: Your quantitation will be biased low. If this standard is used to determine the RRF for the API, you will overestimate the impurity levels in your drug product, potentially failing a safe batch.

The ISO 17034 Advantage: A CRM for this compound will have a "Mass Balance" purity value that explicitly subtracts water (determined by KF) and residual solvents (determined by GC-HS), providing the true chemical potency.[1]

Validated Experimental Protocol

The following protocol is designed to be self-validating. It addresses the weak UV absorbance by utilizing a high-sensitivity phosphate buffer system.[2]

Method: Reversed-Phase HPLC with Low-UV Detection[1][2][3]
  • Analyte: 3-[(Cyclohexylcarbamoyl)amino]propanoic acid[1][2]

  • Matrix: Pharmaceutical Formulation or API Synthesis Mixture

Chromatographic Conditions
  • Column: C18 End-capped,

    
    , 
    
    
    
    (e.g., Inertsil ODS-3 or equivalent).[1] Rationale: High carbon load required to retain the polar acid moiety.[1]
  • Mobile Phase A:

    
     Potassium Phosphate Buffer, pH 2.[1]5. Rationale: Low pH suppresses ionization of the carboxylic acid (
    
    
    
    ), increasing retention.
  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Gradient:

    • 0 min: 5% B[1]

    • 15 min: 40% B[1]

    • 20 min: 90% B (Wash)[1]

    • 25 min: 5% B (Re-equilibration)

  • Flow Rate:

    
    
    
  • Detection: UV at 205 nm or 210 nm .[2]

  • Temperature:

    
    .
    
System Suitability (Self-Validation Criteria)
  • Tailing Factor:

    
     (Crucial for urea derivatives which can tail on active silanols).[2]
    
  • Precision: RSD

    
     for 6 replicate injections of the Standard (Option A or B).
    
  • Signal-to-Noise:

    
     for the Limit of Quantitation (LOQ).
    

Visualizing the Workflow

The following diagrams illustrate the decision process for selecting standards and the analytical workflow.

Diagram 1: Reference Standard Selection Matrix

StandardSelection Start Start: Need Reference Standard for 3-[(Cyclohexylcarbamoyl)amino]propanoic acid Phase What is the Development Phase? Start->Phase EarlyRD Early R&D / Screening Phase->EarlyRD Exploratory Validation Method Validation / GMP Release Phase->Validation Late Stage ResearchGrade Use Research Grade (Verify Identity via MS/NMR) EarlyRD->ResearchGrade Quant Quantitative Impurity Analysis? Validation->Quant AnalyticalGrade Use Analytical Standard (Check CoA for Water Content) Quant->AnalyticalGrade Limit Test only CRM Use ISO 17034 CRM (Mandatory for RRF Calculation) Quant->CRM Quantification / RRF

Caption: Decision matrix for selecting the appropriate reference standard grade based on regulatory requirements and development phase.

Diagram 2: Analytical Workflow for Urea Impurities

AnalyticalWorkflow Sample Sample Preparation (Dissolve in Mobile Phase) Sep HPLC Separation (Acidic pH 2.5, C18) Sample->Sep Detect Detection (UV 210nm vs MS) Sep->Detect Data Data Analysis (SST & Quant) Detect->Data LowUV Challenge: Low UV Absorbance LowUV->Detect Requires High Purity Std Interference Risk: Matrix Interference Interference->Sep Requires Gradient

Caption: Step-by-step analytical workflow highlighting critical control points for 3-[(Cyclohexylcarbamoyl)amino]propanoic acid analysis.

References

  • European Medicines Agency (EMA). ICH guideline Q3A (R2) on impurities in new drug substances.[2] (2006).[2] Retrieved from [Link]

  • ISO. ISO 17034:2016 General requirements for the competence of reference material producers.[2] (2016).[2][4] Retrieved from [Link][1]

  • PubChem. 3-(Cyclohexylamino)propanoic acid (Related Structure Data). National Library of Medicine.[2] Retrieved from [Link](Note: Used for structural verification of the backbone).[1]

Sources

Safety & Regulatory Compliance

Safety

3-[(Cyclohexylcarbamoyl)amino]propanoic acid proper disposal procedures

Executive Summary & Operational Directive Immediate Action Required: Treat 3-[(Cyclohexylcarbamoyl)amino]propanoic acid (CAS 26872-84-4) as a Non-Halogenated Organic Hazardous Waste .[1] While this compound is often used...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Directive

Immediate Action Required: Treat 3-[(Cyclohexylcarbamoyl)amino]propanoic acid (CAS 26872-84-4) as a Non-Halogenated Organic Hazardous Waste .[1]

While this compound is often used as a biochemical intermediate or ligand and exhibits moderate acute toxicity (H302), its disposal must strictly adhere to RCRA (Resource Conservation and Recovery Act) guidelines to prevent environmental accumulation of urea derivatives.

The Golden Rule of Disposal:

Never dispose of this compound down the drain. The presence of the cyclohexyl ring and urea linkage renders it resistant to standard municipal water treatment biodegradation, posing a risk of downstream contamination. Incineration is the only validated method for terminal destruction.[1]

Chemical Profile & Hazard Analysis

To ensure safe handling, you must understand the physicochemical properties that dictate the waste stream.

PropertyDataDisposal Implication
Chemical Name 3-[(Cyclohexylcarbamoyl)amino]propanoic acidLabel as "Non-Halogenated Organic"
CAS Number 26872-84-4Required for Waste Manifest
Physical State Solid (White Powder)Segregate from liquid waste streams
Acidity (pKa) ~4.0 - 5.0 (Carboxylic Acid)Do not mix with Cyanides or Sulfides (Risk of HCN/H2S gas)
Solubility Soluble in Alkalis/AcidsIf dissolved, verify pH before consolidation
GHS Hazard H302 (Harmful if swallowed)PPE (Gloves/Mask) Mandatory during transfer

Senior Scientist Insight: The molecule contains a urea linkage (–NH–CO–NH–).[1] While generally stable, urea derivatives can hydrolyze under strong basic conditions to release ammonia or amines.[1] Therefore, avoid consolidating this waste with high-pH (Basic) waste streams to prevent pressure buildup in waste containers.[1]

Pre-Disposal Protocol: The "Self-Validating" System

A self-validating system ensures that errors are caught before the waste leaves the hood.[1] Follow this three-step verification:

Step 1: Segregation (The Compatibility Check)[1]
  • Stream A (Solids): Dispose of the pure powder, contaminated weigh boats, and gloves in a dedicated "Solid Hazardous Waste" container.

  • Stream B (Liquids): If the compound is in solution (e.g., HPLC waste, reaction mother liquor):

    • Is it halogenated? (Contains DCM, Chloroform?)

      
      Halogenated Waste .
      
    • Is it non-halogenated? (Methanol, Water, DMSO?)

      
      Non-Halogenated Waste .
      
Step 2: Container Selection
  • Solids: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Avoid glass for solids to prevent breakage during compaction.[1]

  • Liquids: Use standard safety carboys (HDPE or Glass) with vented caps to prevent over-pressurization.[1]

Step 3: Labeling (Chain of Custody)

Every container must be labeled immediately upon the first addition of waste.[1]

  • Must Include: Full chemical name (No abbreviations/formulas), CAS #, and Hazard Checkbox ("Toxic").

Disposal Workflows

Workflow A: Solid Waste (Primary Route)
  • Collect: Transfer solid residues into the wide-mouth HDPE container inside a fume hood.

  • Decontaminate: Wipe down the exterior of the container with a damp paper towel.[1] Dispose of the towel into the same container.

  • Seal: Close the lid tightly.

  • Transfer: Move to the Satellite Accumulation Area (SAA).

Workflow B: Aqueous/Organic Solution Waste
  • pH Check: If the solution is primarily aqueous, check pH.[1]

    • Action: If pH < 2 or > 12.5, neutralize to pH 5–9 before adding to the organic waste drum to minimize reactivity.

  • Solvent Compatibility: Ensure the solvent mix does not contain oxidizers (e.g., Hydrogen Peroxide, Nitric Acid).[1]

    • Reasoning: The urea nitrogen is a reducing agent.[1] Mixing with strong oxidizers can cause exothermic reactions or gas evolution.[1]

  • Pour: Use a funnel to prevent spills.

  • Log: Update the waste log sheet attached to the carboy.

Decision Logic Diagram

The following diagram illustrates the critical decision points for disposing of 3-[(Cyclohexylcarbamoyl)amino]propanoic acid.

DisposalWorkflow Start Start: Waste Generation (CAS 26872-84-4) StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidWaste Solid Waste Stream StateCheck->SolidWaste Solid LiquidCheck Solvent Composition? StateCheck->LiquidCheck Liquid ContainerSolid Container: Wide-Mouth HDPE Label: 'Toxic Solid' SolidWaste->ContainerSolid Incineration Final Disposal: High-Temp Incineration ContainerSolid->Incineration Halo Contains Halogens? (DCM, Chloroform) LiquidCheck->Halo StreamHalo Stream: Halogenated Organic Halo->StreamHalo Yes AqCheck Is it Aqueous? Halo->AqCheck No StreamHalo->Incineration StreamNonHalo Stream: Non-Halogenated Organic StreamNonHalo->Incineration AqCheck->StreamNonHalo No (Pure Organic) Neutralize Neutralize to pH 5-9 AqCheck->Neutralize Yes (Acidic/Basic) Neutralize->StreamNonHalo

Figure 1: Decision tree for the segregation and disposal of 3-[(Cyclohexylcarbamoyl)amino]propanoic acid, ensuring compliance with RCRA waste stream definitions.

Emergency Procedures (Spill Response)

In the event of a spill outside the fume hood:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Don nitrile gloves, lab coat, and safety goggles.[1] If powder is airborne, use an N95 respirator.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation.[1] Scoop into a waste bag.

    • Liquid: Use an inert absorbent (vermiculite or spill pads).[1] Do not use sawdust (combustible).[1]

  • Clean Up: Wash the area with soap and water.[1] Collect all cleanup materials as hazardous waste (Solid Stream).[1]

Regulatory Context & Compliance

  • RCRA Status: This compound is not explicitly "P-listed" (Acutely Hazardous) or "U-listed" (Toxic) by specific name in 40 CFR 261.33 [1].[1] However, it must be characterized by the generator. Due to its toxicity profile (H302), it falls under the "Process Knowledge" clause requiring management as hazardous waste.

  • EPA Waste Code: If unmixed, assign "Non-Regulated Chemical Waste" (unless state laws differ).[1] If mixed with solvents, use the solvent codes (e.g., F003 for non-halogenated solvents, D002 if corrosive) [2].

  • Destruction: The ultimate fate of this molecule is thermal oxidation (incineration) .[1] This ensures the breakdown of the cyclohexyl ring and urea bonds into CO2, H2O, and NOx, preventing bioaccumulation [3].

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] RCRA regulations regarding P and U lists.[1] Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] Washington (DC): National Academies Press (US); 2011.[1] Chapter 8, Management of Waste. Available at: [Link]

  • PubChem. 3-Cyclohexylaminopropionic acid (Compound Summary). National Library of Medicine.[1] Accessed 2023.[1] Available at: [Link][1]

Sources

Handling

Personal protective equipment for handling 3-[(Cyclohexylcarbamoyl)amino]propanoic acid

Topic: CAS: 511551-67-0[1] Part 1: Executive Safety Strategy Immediate Action Required: Treat 3-[(Cyclohexylcarbamoyl)amino]propanoic acid as a Category 3 Irritant targeting the respiratory tract, skin, and eyes.[1] Whil...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS: 511551-67-0[1]

Part 1: Executive Safety Strategy

Immediate Action Required: Treat 3-[(Cyclohexylcarbamoyl)amino]propanoic acid as a Category 3 Irritant targeting the respiratory tract, skin, and eyes.[1] While the urea linkage mitigates the aggressive corrosivity found in its precursor amines (e.g., cyclohexylamine), the carboxylic acid moiety retains significant proton-donating capacity, necessitating strict pH-buffering controls on biological surfaces (skin/mucosa).[1]

Quick-Reference PPE Matrix

Protection ZoneMandatory EquipmentTechnical Specification (Min. Requirement)
Respiratory N95 / P2 RespiratorNIOSH N95 or EN 149 FFP2 (Solid particulate protection).[1]
Dermal (Hands) Double-GlovingInner: Latex (4 mil).[1] Outer: Nitrile (Min 5 mil/0.12mm). Change outer gloves every 60 mins.
Ocular Chemical GogglesANSI Z87.1 / EN 166 (Indirect venting to prevent powder ingress).[1]
Body Lab Coat + Apron100% Cotton Lab Coat (Fire retardant preferred) + Tyvek® sleeves if handling >5g.

Part 2: Technical Hazard Analysis & Causality

As researchers, we must understand why specific PPE is selected. The safety profile of CAS 511551-67-0 is dictated by its molecular architecture:

  • The Cyclohexyl Moiety (Lipophilicity): The non-polar cyclohexyl ring increases the compound's partition coefficient (LogP), theoretically enhancing its ability to penetrate the lipid bilayer of the stratum corneum. This makes dermal absorption a credible vector, justifying the double-gloving protocol .[1]

  • The Carboxylic Acid Tail (Proton Donor): Upon contact with moisture (sweat/tears), the propanoic acid terminus dissociates, lowering local pH. This drives the H319 (Eye Irritation) and H315 (Skin Irritation) classifications.[1]

  • The Urea Linkage (Sensitization Potential): While chemically stable, substituted ureas can act as haptens. Long-term inhalation of dusts may trigger hypersensitivity; therefore, engineering controls (fume hood) are non-negotiable.[1]

GHS Hazard Classification (Verified):

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][5]

Part 3: Operational Handling Protocols

A. Engineering Controls & Weighing

Standard: All open handling of dry powder must occur within a certified chemical fume hood or a powder containment balance enclosure.

  • Static Mitigation: The crystalline nature of urea derivatives often leads to static charge buildup. Use an ionizing bar or anti-static gun inside the hood before spatulating.

  • Transfer: Use a disposable anti-static weighing boat. Do not use weighing paper, as the compound’s potential hygroscopicity can cause sticking and aerosolization upon unfolding the paper.

B. Solubilization & Reaction Setup

Context: This compound is typically solubilized in DMSO or Methanol for biological assays.

  • Solvent Choice: When dissolving in DMSO, the skin permeability of the compound increases exponentially.

    • Crucial Step: If using DMSO, upgrade PPE to Butyl Rubber gloves or strictly adhere to "Touch-and-Dispose" protocols with Nitrile.[1] DMSO permeates Nitrile in <5 minutes, carrying the solute with it.

  • Vessel Venting: If reacting with strong bases, ensure the vessel is vented. Although the urea bond is stable, thermal decomposition can release cyclohexyl isocyanate (highly toxic) or CO2.

C. Spill Response (Dry Powder)
  • Isolate: Mark a 2-meter radius around the spill.

  • Dampen: Gently cover the powder with a paper towel soaked in inert solvent (Isopropanol) or water to prevent dust generation. Do not sweep dry powder.[1]

  • Collect: Scoop the damp slurry into a wide-mouth solid waste jar.

  • Neutralize: Wipe the surface with a mild alkaline detergent (1% Tris or Bicarbonate solution) to neutralize residual acid traces.

Part 4: Waste Disposal Logic

Disposal must follow the "Cradle-to-Grave" principle.[1] Do not flush down drains.

Waste StreamCompositionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.[1]High-Temp Incineration. Label as "Solid Organic Waste: Irritant."[1]
Liquid Waste (A) Mother liquors, DMSO stocks.Non-Halogenated Organic Solvents. (Unless halogenated solvents were used in extraction).
Liquid Waste (B) Aqueous washes (pH < 5).[1]Aqueous Acidic Waste. Neutralize to pH 7 before disposal if local regulations allow, otherwise segregate.

Part 5: Safety Decision Workflow

The following diagram outlines the logical decision tree for handling CAS 511551-67-0, integrating the solvent-effect on PPE choice.

SafetyWorkflow Start Start: Handling CAS 511551-67-0 State Physical State? Start->State Powder Dry Powder State->Powder Weighing Solution In Solution State->Solution Assay/Reaction Hood Engineering Control: Chemical Fume Hood Required Powder->Hood SolventCheck Solvent Type? Solution->SolventCheck Disposal Disposal: High-Temp Incineration Hood->Disposal Solid Waste StandardSolv Standard (Water/MeOH) SolventCheck->StandardSolv PermeatingSolv Permeating (DMSO/DMF) SolventCheck->PermeatingSolv PPE_Std PPE: Nitrile Gloves (Change 60 min) StandardSolv->PPE_Std PPE_High PPE: Butyl Gloves OR Double Nitrile (Change 15 min) PermeatingSolv->PPE_High PPE_Std->Disposal Liquid Waste PPE_High->Disposal Liquid Waste

Figure 1: Operational safety decision tree highlighting the critical PPE escalation required when handling the compound in permeating solvents like DMSO.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-[(cyclohexylcarbamoyl)amino]propanoic acid (CAS 511551-67-0).[1]Link[1]

  • PubChem. (2024). Compound Summary: 3-(3-Cyclohexylureido)propanoic acid.[1] National Library of Medicine. Link[1]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[6] Link[1]

  • Enamine. (2024). Building Blocks: Urea Derivatives Safety Profile.Link[1]

  • ECHA (European Chemicals Agency). (2024). Guidance on the Application of the CLP Criteria: Skin Corrosion/Irritation.Link

Sources

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